molecular formula C21H23NO4 B557408 Fmoc-L-Norleucine CAS No. 77284-32-3

Fmoc-L-Norleucine

Número de catálogo: B557408
Número CAS: 77284-32-3
Peso molecular: 353.4 g/mol
Clave InChI: VCFCFPNRQDANPN-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-L-Norleucine, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCFPNRQDANPN-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426568
Record name Fmoc-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77284-32-3
Record name Fmoc-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of Fmoc-L-Norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-norleucine is a pivotal amino acid derivative utilized extensively in the realms of peptide synthesis and drug development.[1][2] As a non-proteinogenic amino acid, norleucine serves as a valuable surrogate for methionine, offering enhanced stability against oxidation, a critical attribute in the design of robust peptide-based therapeutics.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is central to its application in solid-phase peptide synthesis (SPPS), enabling a strategy of orthogonal protection and deprotection that facilitates the assembly of complex peptide chains with high fidelity.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, along with detailed experimental protocols and a workflow for its application in peptide synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a comprehensive reference for laboratory applications.

PropertyValueReferences
Molecular Formula C₂₁H₂₃NO₄[2][3]
Molecular Weight 353.42 g/mol [2][3]
Appearance White to off-white powder/crystalline solid[2][4]
Melting Point 140 - 146 °C[2]
Optical Rotation [α]D²⁰ = -20 ± 2° (c=1 in DMF)[2]
Purity ≥98% (Assay/HPLC)[2][5]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, and Ethyl Acetate. Sparingly soluble in aqueous buffers. A related compound, Fmoc-L-leucine, is reported to be soluble in ethanol, DMSO, and DMF at approximately 30 mg/mL and has a solubility of about 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2).[4]
Storage Conditions Store at 0 - 8 °C in a cool, dark, and dry place.[2]

Spectroscopic Data

While readily available experimental spectra for this compound are limited in the public domain, some data can be inferred or has been computationally predicted.

  • ¹³C NMR: Computed chemical shift data is available from some databases, which can be used as a reference for spectral analysis.[6]

  • Infrared (IR): The IR spectrum is expected to show characteristic peaks for the functional groups present, including the amide, carboxylic acid, and the fluorenyl group of the Fmoc protecting group. A supplier's analysis note indicates that the identity of the compound "passes test" by IR, suggesting a characteristic spectrum is used for quality control.[5]

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of this compound as an indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.

Assessment of Solubility

Objective: To qualitatively and semi-quantitatively assess the solubility of this compound in various solvents.

Methodology:

  • Qualitative Assessment:

    • To a series of test tubes, add a small, pre-weighed amount of this compound (e.g., 10 mg).

    • To each tube, add a different solvent (e.g., water, DMF, DMSO, ethanol) in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

    • Observe for complete dissolution. The approximate solubility can be categorized as very soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required.

  • Semi-Quantitative Assessment (based on Fmoc-L-Leucine data):

    • Prepare a stock solution of this compound in a suitable organic solvent like ethanol.

    • For solubility in a mixed buffer system, this stock solution can be diluted with an aqueous buffer (e.g., PBS pH 7.2) to determine the concentration at which precipitation occurs.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone building block in SPPS for the generation of custom peptides.[1][2] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Workflow: Solid-Phase Peptide Synthesis using this compound

The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of an this compound residue.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_final Final Steps Resin Start with solid support (Resin) Swell Swell Resin in appropriate solvent (e.g., DMF) Resin->Swell Deprotect Treat with base (e.g., 20% Piperidine in DMF) to remove Fmoc group Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Activate Activate this compound with coupling reagents (e.g., HBTU/HOBt/DIPEA) Wash1->Activate Couple Couple activated this compound to the deprotected N-terminus on the resin Activate->Couple Wash2 Wash Resin Couple->Wash2 Repeat Repeat SPPS cycle for subsequent amino acids Wash2->Repeat Repeat->Deprotect Cleave Cleave peptide from resin and remove side-chain protecting groups (e.g., with TFA cocktail) Repeat->Cleave Purify Purify peptide (e.g., by HPLC) Cleave->Purify

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Role in Drug Development

The incorporation of non-proteinogenic amino acids like L-norleucine is a key strategy in modern drug design to enhance the therapeutic properties of peptides. This compound plays a crucial role in this process at the synthesis stage.

DrugDev cluster_synthesis Peptide Synthesis cluster_development Drug Development Cascade cluster_properties Enhanced Properties FmocNle This compound SPPS Solid-Phase Peptide Synthesis (SPPS) FmocNle->SPPS Peptide Designed Peptide with Norleucine SPPS->Peptide Screening In vitro & In vivo Screening Peptide->Screening Stability Increased Stability (Oxidation Resistance) Peptide->Stability Bioactivity Improved Bioactivity Peptide->Bioactivity PK Favorable Pharmacokinetics Peptide->PK LeadOpt Lead Optimization Screening->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2. Role of this compound in the drug development pipeline.

Conclusion

This compound is a well-characterized amino acid derivative with defined physicochemical properties that make it highly suitable for its primary application in solid-phase peptide synthesis. Its use allows for the introduction of norleucine into peptide sequences, a modification that can confer significant advantages in the development of novel peptide-based therapeutics, particularly in enhancing stability and bioactivity. The protocols and workflows described herein provide a foundational understanding for researchers and drug development professionals working with this important synthetic building block.

References

Fmoc-L-Norleucine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-L-Norleucine is a synthetic amino acid derivative crucial for the advancement of peptide-based therapeutics and drug discovery. This technical guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-L-norleucine, is a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. This orthogonality is fundamental to the widespread use of Fmoc chemistry in peptide synthesis.[1]

Norleucine, an isomer of leucine, is often utilized as a non-proteinogenic substitute for methionine. Its side chain is of a similar size and hydrophobicity to methionine's but lacks the oxidizable sulfur atom, thereby enhancing the stability of the resulting peptide.[2][3]

PropertyValueReference
CAS Number 77284-32-3[4]
Molecular Formula C₂₁H₂₃NO₄[4]
Molecular Weight 353.41 g/mol [5]
Appearance White to off-white crystalline powder[4][5]
Melting Point 141-144 °C[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Optical Rotation [α]²⁰/D -18.5° ± 1° (c=1 in DMF)[5]
Storage Temperature 2-8°C[5]

Role in Drug Development and Biological Activity

The incorporation of L-norleucine into peptide sequences offers significant advantages in drug design and discovery. By replacing methionine, researchers can develop peptide-based drugs with increased resistance to enzymatic degradation and a longer in vivo half-life.[6] This substitution can also modify the biological activity of a peptide, altering its binding affinity for receptors and overall pharmacological profile.[6]

A notable application of this strategy is in the study of neurodegenerative diseases. Research has demonstrated that substituting methionine with norleucine in amyloid-β peptides, which are implicated in Alzheimer's disease, can significantly reduce their neurotoxic effects.[2][7]

Furthermore, norleucine, much like its isomer leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR by norleucine leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately stimulating protein synthesis.[8]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Norleucine Norleucine mTORC1 mTORC1 Norleucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Protein_Synthesis promotes

Norleucine activation of the mTOR signaling pathway.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing L-norleucine using Fmoc chemistry.

Materials and Reagents
ReagentPurposeTypical Concentration/Amount
This compoundAmino acid building block2-5 equivalents
Rink Amide ResinSolid support for peptide amides0.1 mmol scale
N,N'-Diisopropylcarbodiimide (DIC)Activating agent2-5 equivalents
Ethyl cyanohydroxyiminoacetate (Oxyma)Racemization suppressant2-5 equivalents
Piperidine in DMFFmoc deprotection20% (v/v)
Dichloromethane (DCM)Solvent for washing and swelling-
N,N-Dimethylformamide (DMF)Solvent for coupling and washing-
Trifluoroacetic acid (TFA)Cleavage from resin95% in cleavage cocktail
Triisopropylsilane (TIS)Scavenger2.5% in cleavage cocktail
WaterScavenger2.5% in cleavage cocktail

Synthesis Workflow

SPPS_Workflow start Start: Swell Resin (e.g., Rink Amide in DMF) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Cycle wash3 Final Wash & Dry final_deprotection->wash3 cleavage Cleavage from Resin (TFA/TIS/H₂O) wash3->cleavage end End: Precipitate, Purify, and Characterize Peptide cleavage->end

General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Methodologies

  • Resin Swelling: The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: The this compound (or another Fmoc-protected amino acid) is pre-activated with a coupling agent like DIC and an additive such as Oxyma in DMF. This activated mixture is then added to the deprotected resin and allowed to react for 1-2 hours. A colorimetric test, such as the Kaiser test, can be used to monitor the completion of the coupling reaction.

  • Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure.

  • Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The identity and purity of peptides containing norleucine are confirmed using analytical techniques such as HPLC and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA. Norleucine's hydrophobicity contributes to the retention time of the peptide.

HPLC Parameters for Norleucine-Containing Peptides
Column C18 reverse-phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Detection UV at 214 nm and 280 nm
Internal Standard Norleucine can be used as an internal standard for the analysis of other amino acids.[10][11]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Techniques such as MALDI-TOF or ESI-MS provide accurate mass determination, confirming the successful incorporation of norleucine and all other amino acids in the sequence. Tandem mass spectrometry (MS/MS) can be employed for de novo sequencing and to differentiate between isomeric residues like leucine and isoleucine.[12][13]

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Norleucine (N-α-Fmoc-L-norleucine), a critical building block in peptide chemistry. L-Norleucine, a non-proteinogenic amino acid, is often used in drug development to mimic methionine, offering enhanced stability against oxidation.[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for modern solid-phase peptide synthesis (SPPS), allowing for a robust and efficient stepwise assembly of amino acids.[1][2] This document details the chemical synthesis, purification protocols, and characterization data for this compound.

Synthesis of this compound

The standard method for synthesizing this compound involves the N-acylation of the free amino acid L-Norleucine with an activated Fmoc derivative. A common and efficient reagent for this purpose is 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su). The reaction proceeds via nucleophilic attack of the amino group of L-norleucine on the Fmoc-O-Su, facilitated by a basic environment which ensures the amino group is deprotonated and thus sufficiently nucleophilic.

cluster_reactants Reactants cluster_products Products L_Norleucine L-Norleucine reagents + 1N NaOH (to pH 9.5) THF / H₂O Fmoc_OSu Fmoc-O-Su Fmoc_Nle This compound NHS N-Hydroxysuccinimide reagents->Fmoc_Nle reagents->NHS

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for Fmoc-protection of amino acids.[3]

Materials and Reagents:

  • L-Norleucine

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1N Sodium Hydroxide (NaOH)

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH meter, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve L-Norleucine (1 equivalent) in a 1:1 mixture of THF and deionized water to a concentration of approximately 0.2 M.[3]

  • pH Adjustment: Place the solution in a reaction vessel with stirring. Insert a calibrated pH probe and carefully add 1N NaOH dropwise until the pH of the solution stabilizes at 9.5.[3]

  • Fmoc-O-Su Addition: While vigorously stirring, add Fmoc-O-Su (1.05 equivalents) to the amino acid solution in small portions. Continuously monitor the pH and maintain it at 9.5 by adding 1N NaOH as needed. The reaction consumes base, causing the pH to drop.[3]

  • Reaction Completion: The reaction is considered complete when the pH remains stable at 9.5 without further addition of NaOH, typically within 2-4 hours.[3]

  • Workup - Extraction of Excess Fmoc-O-Su:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous solution three times with an equal volume of hexane to remove unreacted Fmoc-O-Su.[3]

    • Discard the organic (hexane) layers.

  • Workup - Isolation of Product:

    • Combine the aqueous layers from the previous step.

    • Acidify the solution to a pH of 1-2 by slowly adding 10% HCl. The this compound product will precipitate as a white solid.[3]

    • Extract the acidified aqueous phase five times with an equal volume of ethyl acetate. The product will move into the organic layer.[3]

    • Combine the organic (ethyl acetate) layers and wash with water and then with brine (saturated NaCl solution).

  • Drying and Evaporation:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

    • Filter to remove the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

Purification of this compound

Purification is critical to remove impurities such as unreacted L-norleucine, hydrolyzed Fmoc reagent, and dipeptides formed during synthesis, which can interfere with subsequent peptide synthesis steps.[4] Recrystallization is the most common and effective method for purifying Fmoc-amino acids with non-active side chains.[5][6]

start_end start_end process process product product waste waste Reactants L-Norleucine + Fmoc-OSu Synthesis Synthesis (pH 9.5, THF/H₂O) Reactants->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Crude Crude This compound Workup->Crude Purify Purification (Recrystallization) Crude->Purify Pure Pure this compound (>98% Purity) Purify->Pure Impurities Soluble Impurities Purify->Impurities

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification by Recrystallization

This protocol utilizes an ethanol/water solvent system, which has been shown to be effective for the crystallization of Fmoc-amino acids.[5][6]

Materials and Reagents:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Heating mantle or water bath

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of ethanol and water. A common starting ratio is 2:3 (v/v) ethanol to water.[5]

  • Dissolution: In a flask, add the crude this compound and the ethanol/water solvent system to achieve a concentration of approximately 20-50 g/L.[5]

  • Heating: Gently heat the mixture in a water bath to 60-80°C with stirring until all the solid material is completely dissolved.[5][6]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerate at 4-12°C to induce complete crystallization.[6]

  • Isolation: Collect the resulting crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold ethanol/water solvent mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain the final, pure this compound product.

An alternative solvent system for recrystallization is ethyl acetate and hexane.[3] In this method, the crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes cloudy, followed by cooling to induce crystallization.

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 77284-32-3[2][7]
Molecular Formula C₂₁H₂₃NO₄[2]
Molecular Weight 353.42 g/mol [2]
Appearance White to off-white powder/crystal[2]
Melting Point 140 - 146 °C[2]
Optical Rotation [α]D²⁰ -16° to -22° (c=1 in DMF)[2][8]
Table 2: Summary of Synthesis and Purification Outcomes
ParameterExpected ValueNotes
Crude Yield > 85%Based on the limiting reagent (L-Norleucine).
Final Purity (Post-Recrystallization) ≥ 98.0%As determined by HPLC or titration analysis.[2]
Key Impurities Removed Unreacted L-Norleucine, Fmoc-OH, Dipeptides[4]

This guide provides a robust framework for the successful synthesis and purification of high-purity this compound suitable for demanding applications in research and pharmaceutical development.

References

Fmoc-L-Norleucine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-norleucine (Fmoc-L-Norleucine), a critical parameter for its application in solid-phase peptide synthesis (SPPS), solution-phase chemistry, and drug development. Understanding the solubility profile of this unnatural amino acid derivative is essential for optimizing reaction conditions, ensuring high yields, and developing robust manufacturing processes.

Core Solubility Data

The solubility of this compound is highly dependent on the choice of solvent, with polar aprotic solvents generally demonstrating the highest efficacy. The following table summarizes available quantitative and qualitative solubility data.

SolventMolar Solubility (mol/L)Solubility (g/L)Qualitative AssessmentTemperatureCitation
N,N-Dimethylformamide (DMF)~0.5 M~176.7Clearly SolubleNot Specified[1][2]
Chloroform (CHCl₃)Data Not AvailableData Not AvailableSolubleNot Specified[3][4]
Dichloromethane (DCM)Data Not AvailableData Not AvailableSolubleNot Specified[3][4]
Ethyl Acetate (EtOAc)Data Not AvailableData Not AvailableSolubleNot Specified[3][4]
Dimethyl Sulfoxide (DMSO)Data Not AvailableData Not AvailableSolubleNot Specified[3][4]
AcetoneData Not AvailableData Not AvailableSolubleNot Specified[3][4]

Note: The quantitative data for DMF is calculated based on a product specification indicating that 25 mmoles are "clearly soluble" in 50 ml of DMF. The molecular weight of this compound is 353.41 g/mol .

For context, the structurally similar compound Fmoc-L-Leucine exhibits a solubility of approximately 30 mg/mL in ethanol, DMSO, and DMF.[5][6] While not directly applicable to this compound, this suggests a general trend of good solubility for Fmoc-protected amino acids in these common polar organic solvents.

Solvent Selection in Peptide Synthesis

The choice of solvent is paramount in Fmoc-based solid-phase peptide synthesis. The solvent must effectively solvate the growing peptide chain, the solid support resin, and the incoming Fmoc-amino acid to ensure efficient coupling reactions.

  • Conventional Solvents : Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most widely used solvents for Fmoc SPPS.[7] Their widespread use is due to their excellent ability to dissolve Fmoc-protected amino acids and swell common polystyrene-based resins, facilitating reaction kinetics.[7] Dichloromethane (DCM) is also frequently used, particularly for resin swelling and washing steps.[7]

  • Green Chemistry Alternatives : There is a significant research effort to replace traditional SPPS solvents with more environmentally friendly alternatives.[8] Solvents such as 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being explored.[8] However, a primary challenge with these greener solvents is the often-limited solubility of Fmoc-amino acid derivatives, which can negatively impact coupling efficiency and overall synthesis yield.[8] Researchers must carefully validate the solubility of specific building blocks like this compound when developing green peptide synthesis protocols.[8]

The logical flow for selecting a suitable solvent system is visualized in the diagram below.

start Initiate Solvent Selection for This compound Application app_type Define Application Type start->app_type spps Solid-Phase Peptide Synthesis (SPPS) app_type->spps SPPS solution Solution-Phase Reaction / Analysis app_type->solution Other check_spps_solvent Use Standard SPPS Solvents (DMF, NMP, DCM) spps->check_spps_solvent check_solution_solvent Select Solvent Based on Reaction Compatibility solution->check_solution_solvent green_chem Consider Green Chemistry Alternatives? check_spps_solvent->green_chem check_solution_solvent->green_chem use_green Evaluate Green Solvents (e.g., 2-MeTHF, EtOAc) green_chem->use_green Yes optimize Optimize Concentration and Conditions green_chem->optimize No validate_sol Crucial Step: Experimentally Validate Solubility and Performance use_green->validate_sol validate_sol->optimize proceed Proceed with Application optimize->proceed no_green No yes_green Yes

Caption: Workflow for Solvent Selection in this compound Applications.

Experimental Protocols

While specific experimental details from the cited sources for determining the solubility of this compound are not provided, a standard and reliable protocol for such a determination is outlined below. This method is widely accepted for generating accurate solubility data for crystalline solids like Fmoc-amino acids.

Protocol: Isothermal Equilibrium Method for Solubility Determination

  • Objective : To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

  • Materials :

    • This compound (crystalline solid, >98% purity).

    • Solvent of interest (e.g., DMF, 2-MeTHF), HPLC grade.

    • Thermostatically controlled shaker or agitation system (e.g., shaking water bath, orbital shaker in a temperature-controlled chamber).

    • Calibrated thermometer.

    • Syringe filters (0.2 or 0.45 µm, compatible with the solvent).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Procedure :

    • Sample Preparation : Add an excess amount of solid this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.

    • Equilibration : Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary time-course studies can be run to determine the minimum time to reach a plateau in concentration.

    • Sample Withdrawal and Filtration : After equilibration, cease agitation and allow the excess solid to settle for at least 1-2 hours at the constant experimental temperature. Carefully withdraw a sample of the supernatant using a pipette or syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved solids.

    • Dilution : Accurately dilute a known volume of the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

    • Quantification : Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of this compound is used to determine the concentration of the solute in the diluted sample.

    • Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

  • Validation : The experiment should be repeated at least in triplicate to ensure the reproducibility and accuracy of the results. The solid phase remaining after equilibration can be analyzed (e.g., by XRPD) to check for any polymorphic transformations or solvate formation during the experiment.

The experimental workflow for this protocol is illustrated below.

start Add Excess this compound to Known Volume of Solvent equilibrate Agitate in Thermostatic Shaker (e.g., 24-48h at 25°C) to Reach Equilibrium start->equilibrate settle Cease Agitation and Allow Excess Solid to Settle equilibrate->settle filter Withdraw Supernatant and Filter (0.2 µm Syringe Filter) settle->filter dilute Accurately Dilute Filtrate to Known Volume filter->dilute hplc Quantify Concentration using Calibrated HPLC dilute->hplc calculate Calculate Saturation Solubility (Account for Dilution) hplc->calculate

Caption: Experimental Workflow for Determining Solubility via Isothermal Equilibrium.

References

A Deep Dive into Fmoc-L-Norleucine: A Non-Oxidizable Methionine Isostere for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the choice of amino acid building blocks is paramount to the final product's stability, efficacy, and overall success. While the 20 proteinogenic amino acids form the fundamental alphabet of peptide chemistry, the incorporation of non-natural amino acids offers a powerful strategy to overcome inherent limitations. Among these, Fmoc-L-Norleucine (N-(9-Fluorenylmethoxycarbonyl)-L-norleucine) has emerged as a critical tool, primarily serving as a non-oxidizable isostere of L-methionine. This guide provides a comprehensive technical overview of the key differences between this compound and other Fmoc-amino acids, with a focus on its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and its impact on the biological activity and stability of peptides, particularly in the context of neurodegenerative diseases.

Physicochemical Properties: A Comparative Analysis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the stepwise assembly of amino acids into complex peptide chains under mild basic conditions.[1] While the Fmoc group itself imparts significant hydrophobicity to all amino acid derivatives, the nature of the amino acid side chain dictates the specific physicochemical properties of each building block.

This compound is an alpha-amino acid with a linear four-carbon side chain, making it an isomer of leucine and isoleucine. Its key distinction lies in its unbranched, aliphatic side chain, which is isosteric to the side chain of methionine but lacks the sulfur atom. This fundamental difference is the primary source of its unique advantages in peptide design.

PropertyThis compoundFmoc-L-MethionineFmoc-L-Leucine
Molecular Formula C₂₁H₂₃NO₄[1]C₂₀H₂₁NO₄S[2]C₂₁H₂₃NO₄
Molecular Weight 353.42 g/mol [1]371.45 g/mol [2]353.42 g/mol
Side Chain n-butylS-methyl ethylisobutyl
Key Feature Non-oxidizable, aliphaticSusceptible to oxidationBranched, aliphatic
Relative Hydrophobicity HighModerate (can increase upon oxidation)High
HPLC Retention Time Expected to be similar to or slightly longer than Fmoc-L-Leucine due to its linear chain, and significantly different from Fmoc-L-Methionine, especially after oxidation.Retention time decreases upon oxidation to methionine sulfoxide due to increased polarity.[3]High retention time due to hydrophobicity.

The Critical Advantage: Resistance to Oxidation

The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone.[4] This oxidation can be a significant liability in peptide-based therapeutics, leading to:

  • Loss of Biological Activity: Oxidation can alter the peptide's conformation and its ability to bind to its target receptor.

  • Reduced Stability and Shelf-life: Oxidized peptides are often more prone to degradation.

  • Increased Immunogenicity: The introduction of oxidized residues can potentially trigger an immune response.

This compound, lacking a sulfur atom, is inherently resistant to such oxidative damage. This makes it an ideal substitute for methionine in peptides that are intended for therapeutic use, especially those that may be exposed to oxidative stress in vivo or during manufacturing and storage.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols. Its coupling and deprotection kinetics are comparable to other standard aliphatic Fmoc-amino acids.

Experimental Workflow for SPPS:

SPPS_Workflow Resin Resin Swelling (e.g., in DCM) Coupling 1. First Amino Acid Coupling (this compound-OH + DIC/HOBt) Resin->Coupling Capping Capping (e.g., Acetic Anhydride) Coupling->Capping Wash1 Washing (DMF, DCM) Capping->Wash1 Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Washing (DMF, DCM) Deprotection->Wash2 Next_Coupling 3. Next Fmoc-Amino Acid Coupling Wash2->Next_Coupling Repeat Repeat Steps 2 & 3 Next_Coupling->Repeat n-1 cycles Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Application Spotlight: Alzheimer's Disease and Amyloid-β Peptides

A compelling application of this compound is in the study of Alzheimer's disease. The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of this neurodegenerative disorder. The Aβ peptide contains a methionine residue at position 35 (Met35) which is susceptible to oxidation. Research has shown that oxidation of Met35 can influence the aggregation kinetics and neurotoxicity of Aβ peptides.[5][6]

By substituting Met35 with norleucine, researchers can investigate the role of methionine oxidation in Aβ aggregation and its downstream pathological effects, free from the confounding variable of oxidation. Studies have demonstrated that replacing methionine with norleucine in amyloid-β peptides can reduce their neurotoxic effects, highlighting the therapeutic potential of this substitution.[7]

Signaling Pathway of Amyloid-β Induced Neuroinflammation:

Neuroinflammation_Pathway cluster_Abeta Amyloid-β State cluster_Aggregation Aggregation Propensity cluster_Cellular_Response Cellular Response Abeta_Met Aβ (Met35) Susceptible to Oxidation Aggregation_High Increased Aggregation & Oligomer Formation Abeta_Met->Aggregation_High Oxidative Stress Abeta_Nle Aβ (Nle35) Oxidation Resistant Aggregation_Low Reduced Aggregation Abeta_Nle->Aggregation_Low Microglia Microglia Activation Aggregation_High->Microglia Astrocytes Astrocyte Activation Aggregation_High->Astrocytes NFkB NF-κB Pathway Activation Microglia->NFkB Neurotoxicity Synaptic Dysfunction & Neuronal Death Microglia->Neurotoxicity Astrocytes->NFkB Astrocytes->Neurotoxicity Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) NFkB->Cytokines Cytokines->Neurotoxicity

Caption: Amyloid-β aggregation and subsequent neuroinflammatory cascade.

Experimental Protocols

Solid-Phase Synthesis of a Norleucine-Containing Peptide

This protocol describes the manual synthesis of a model peptide containing L-norleucine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound-OH

  • Other required Fmoc-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Pre-activate this compound-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Comparative Oxidative Stability Assay

This protocol outlines a method to compare the oxidative stability of a peptide containing methionine versus its norleucine-substituted analogue.

Materials:

  • Lyophilized methionine-containing peptide

  • Lyophilized norleucine-containing peptide

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 M)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve each peptide in PBS to a final concentration of 1 mg/mL.

  • Oxidation Induction:

    • To a portion of each peptide solution, add H₂O₂ to a final concentration of 10 mM.

    • Incubate the solutions at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the reaction by adding catalase or by immediate freezing.

  • Analysis:

    • Analyze the aliquots by RP-HPLC. Monitor the disappearance of the peak corresponding to the non-oxidized peptide and the appearance of new peaks (in the case of the methionine-containing peptide).

    • Analyze the samples by mass spectrometry to confirm the mass shift of +16 Da (methionine sulfoxide) and/or +32 Da (methionine sulfone) for the methionine-containing peptide. The norleucine-containing peptide should show no change in its mass or HPLC retention time.

  • Data Analysis: Plot the percentage of remaining non-oxidized peptide against time for both peptides to compare their stability.

Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the aggregation kinetics of Aβ peptides.

Materials:

  • Lyophilized Aβ peptide (with Met or Nle)

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Peptide Preparation:

    • Dissolve the Aβ peptide in HFIP to disaggregate pre-existing fibrils.

    • Evaporate the HFIP under a stream of nitrogen and store the peptide film at -20°C.

    • Resuspend the peptide in a small volume of DMSO and then dilute to the final concentration in the assay buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, mix the Aβ peptide solution with the ThT solution in the assay buffer.

    • Include control wells with buffer and ThT only.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates fibril formation. Compare the lag time and the maximum fluorescence intensity between the Met- and Nle-containing peptides.

Conclusion

This compound stands out as a crucial building block in modern peptide chemistry, offering a simple yet elegant solution to the pervasive problem of methionine oxidation. Its seamless integration into standard SPPS protocols, coupled with its ability to enhance the stability and robustness of peptide-based drug candidates, makes it an invaluable tool for researchers and drug developers. The application of this compound in the study of neurodegenerative diseases like Alzheimer's underscores its importance in dissecting complex biological processes where oxidative stress plays a key role. As the demand for more stable and effective peptide therapeutics continues to grow, the strategic use of this compound will undoubtedly play an increasingly significant role in shaping the future of medicine.

References

Commercial Suppliers and Technical Guide for High-Purity Fmoc-L-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Fmoc-L-Norleucine, an essential amino acid derivative for peptide synthesis, particularly in the realm of drug discovery and development. The guide details product specifications from various suppliers, outlines a standard experimental protocol for its use in solid-phase peptide synthesis (SPPS), and includes a visual representation of the experimental workflow.

Commercial Suppliers of High-Purity this compound

This compound is readily available from a range of chemical suppliers specializing in reagents for peptide synthesis. The quality and purity of the compound are critical for the successful synthesis of high-purity peptides. Below is a comparison of specifications from several prominent suppliers.

SupplierProduct Name/GradePurityCAS NumberMolecular WeightAppearanceMelting Point (°C)Optical Rotation [α]D
Chem-Impex This compound≥ 98% (Assay)[1]77284-32-3[1]353.42[1]White to off-white powder[1]140 - 146[1]-20 ± 2° (c=1 in DMF)[1]
Sigma-Aldrich (Novabiochem®) Fmoc-Nle-OH, Novabiochem®≥98.0% (HPLC)[2][3]77284-32-3[2]353.41[2][3]Powder[2]135 - 145[2]Not specified
Tokyo Chemical Industry (TCI) Fmoc-Nle-OH>98.0% (HPLC)77284-32-3353.42White to Light yellow powder to crystal141.0 - 145.0-16.0 to -20.0° (c=1, DMF)
MedchemExpress This compoundNot specified77284-32-3[4]353.41[4]Solid, White to off-white[4]Not specifiedNot specified
Activotec Fmoc-L-Nle-OHNot specified77284-32-3[5]Not specifiedNot specifiedNot specifiedNot specified
BLD Pharm This compoundNot specified77284-32-3[6]353.41Not specifiedNot specifiedNot specified

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on the widely used Fmoc/tBu strategy.[7]

Materials and Reagents
  • This compound

  • 2-Chlorotrityl chloride resin or other suitable resin (e.g., Wang, Rink Amide)[7][8]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)[7][8]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) or other scavengers as needed

  • Diethyl ether

  • Methanol

Step-by-Step Methodology

Step 1: Resin Swelling and First Amino Acid Loading

  • Place the desired amount of 2-chlorotrityl chloride resin in a fritted syringe or a manual SPPS reaction vessel.[7]

  • Swell the resin in DCM for at least 30 minutes.[7]

  • Drain the DCM.

  • Dissolve 2 equivalents of this compound and 4 equivalents of DIPEA in DCM.[7]

  • Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[7]

  • To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.[7]

  • Wash the resin multiple times with DCM and DMF to remove excess reagents.

Step 2: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[7][8]

  • Agitate for 5 minutes, then drain the solution.[7]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

Step 3: Amino Acid Coupling

  • In a separate vial, pre-activate the next Fmoc-protected amino acid. Dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.[7]

  • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[7]

  • Immediately add the activated amino acid solution to the deprotected resin.[7]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

  • Perform a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction is complete.

  • Wash the resin with DMF to remove excess reagents.

Step 4: Repetition of Deprotection and Coupling Cycles

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.[9]

Step 5: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and deprotected, wash the resin-bound peptide with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[9]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[7]

  • Centrifuge the mixture to pellet the precipitated peptide.[7]

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[7]

  • Dry the crude peptide pellet under vacuum.[7]

Step 6: Peptide Purification and Analysis

The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing the Workflow

The following diagrams illustrate the key processes in the use of this compound in SPPS.

SPPS_Workflow Resin Resin (e.g., 2-Chlorotrityl) Swell Swell Resin (DCM) Resin->Swell Load Load this compound (DIPEA, DCM) Swell->Load LoadedResin Fmoc-Nle-Resin Load->LoadedResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection FreeAmine H2N-Nle-Resin Deprotection->FreeAmine Couple Couple Next Fmoc-AA (HBTU/HOBt, DIPEA, DMF) FreeAmine->Couple ElongatedPeptide Fmoc-AA-Nle-Resin Couple->ElongatedPeptide Repeat Repeat Deprotection & Coupling ElongatedPeptide->Repeat n-1 cycles Repeat->Deprotection FinalPeptide Final Protected Peptide-Resin Repeat->FinalPeptide Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) FinalPeptide->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification Purification (RP-HPLC) CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Deprotection_Coupling_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Removal (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 FreeAmine H2N-Peptide-Resin Wash1->FreeAmine Coupling Couple next Fmoc-AA (Activating Agents/DMF) FreeAmine->Coupling Wash2 DMF Wash Coupling->Wash2 End Elongated Fmoc-Peptide-Resin Wash2->End

Caption: The iterative deprotection and coupling cycle in Fmoc-SPPS.

References

The Role of the Fmoc Protecting Group in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the role of the Fmoc protecting group in peptide synthesis for researchers, scientists, and drug development professionals.

The synthesis of peptides, crucial molecules in biochemistry and drug development, relies on the precise and sequential addition of amino acids. To ensure the correct sequence, the reactive amino group of each incoming amino acid must be temporarily blocked by a protecting group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering a highly efficient and mild method for this purpose. This guide provides a detailed technical overview of Fmoc chemistry, its application in SPPS, and the associated experimental protocols.

The Fmoc Group: Chemical Properties and Mechanism

The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed by a weak base. This orthogonality to the acid-labile side-chain protecting groups and the resin linker is the foundation of its utility in SPPS.

The deprotection of the Fmoc group proceeds via a β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of the carbamate, releasing the free N-terminal amine of the peptide and generating dibenzofulvene and carbon dioxide. The dibenzofulvene is typically scavenged by the excess piperidine to prevent side reactions.

Fmoc_Deprotection_Mechanism cluster_mechanism Deprotection Steps Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Piperidine Piperidine (Base) Intermediate2 Free Amine + Dibenzofulvene-Piperidine Adduct Intermediate1->Intermediate2 β-Elimination Free_Amine H2N-Peptide-Resin Intermediate2->Free_Amine Release Step1 1. Base abstracts acidic proton from fluorenyl group. Step2 2. Unstable intermediate collapses. Step1->Step2 Step3 3. CO2 and Dibenzofulvene are released. Step2->Step3 Step4 4. Dibenzofulvene is scavenged by excess base. Step3->Step4

Caption: Mechanism of Fmoc deprotection by a base.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to a solid support (resin).

The four main steps in each cycle are:

  • Deprotection: The Fmoc group from the N-terminal amino acid of the resin-bound peptide is removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Washing: The resin is thoroughly washed to remove the piperidine, dibenzofulvene-piperidine adduct, and any other residual reagents.

  • Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated amino acid reacts with the newly freed N-terminal amine of the peptide chain, forming a new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and by-products, preparing it for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Fmoc_SPPS_Cycle Deprotection Deprotection Wash1 Washing Deprotection->Wash1 Remove Base Coupling Coupling Wash1->Coupling Prepare for Coupling Wash2 Washing Coupling->Wash2 Add next AA Wash2->Deprotection Start next cycle

Caption: The cyclical workflow of Fmoc-based SPPS.

Quantitative Data in Fmoc SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of long peptides. The following table summarizes typical quantitative parameters for standard Fmoc SPPS protocols.

ParameterTypical Value/RangeNotes
Deprotection
Reagent20-50% Piperidine in DMF/NMPHigher concentrations can lead to faster deprotection.
Reaction Time2 x 1-10 minTwo shorter treatments are often more effective than one long one.
Coupling
Amino Acid Excess2-10 equivalentsRelative to the resin loading capacity.
Coupling Reagent Excess1.9-9.9 equivalentsE.g., HBTU, HATU, DIC.
Base Excess2-20 equivalentsE.g., DIPEA, 2,4,6-Collidine.
Reaction Time20 min - 2 hoursCan be monitored using a ninhydrin test for completion.
Final Cleavage
ReagentTFA-based cocktailsE.g., Reagent K (TFA/water/phenol/thioanisole/EDT).
Reaction Time1-4 hoursDependent on the peptide sequence and side-chain protecting groups.

Detailed Experimental Protocols

The following are standard protocols for manual Fmoc SPPS. For automated synthesizers, these steps are programmed into the machine's software.

Protocol 1: Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Amino Acid Coupling using HBTU/DIPEA

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

  • Agitation: Agitate the mixture at room temperature for 45-60 minutes.

  • Monitoring (Optional): Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may need to be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 3: Cleavage and Final Deprotection

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol at 82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.

Logical Relationships and Workflow

The choice of protecting group strategy is fundamental to the success of peptide synthesis. The Fmoc strategy is often compared to the older Boc (tert-butyloxycarbonyl) strategy. The key difference lies in the deprotection chemistry, which dictates the choice of resin linkers and side-chain protecting groups.

Fmoc_vs_Boc SPPS Solid-Phase Peptide Synthesis Fmoc Fmoc Strategy SPPS->Fmoc Boc Boc Strategy SPPS->Boc Fmoc_Deprotection Base-Labile (e.g., Piperidine) Fmoc->Fmoc_Deprotection Nα-Deprotection Fmoc_Cleavage Acid-Labile (e.g., TFA) Fmoc->Fmoc_Cleavage Side-Chain/Cleavage Boc_Deprotection Acid-Labile (e.g., TFA) Boc->Boc_Deprotection Nα-Deprotection Boc_Cleavage Strong Acid-Labile (e.g., HF) Boc->Boc_Cleavage Side-Chain/Cleavage

Caption: Orthogonality of Fmoc and Boc strategies.

The mild conditions used for Fmoc deprotection make it the preferred method for the synthesis of sensitive or modified peptides. The use of strong acids like hydrofluoric acid (HF) in the final cleavage step of Boc chemistry requires specialized equipment and can lead to more side reactions.

The Strategic Incorporation of Norleucine in Peptides: An In-depth Technical Guide to its Applications in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid L-norleucine (Nle) has emerged as a valuable tool in biochemistry and drug discovery. Its structural similarity to leucine and its nature as a non-oxidizable isostere of methionine make it a strategic component in the design of novel peptides with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the applications of norleucine-containing peptides, detailing their synthesis, biochemical evaluation, and role in modulating cellular signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize norleucine-containing peptides in their work.

Introduction: The Versatility of Norleucine in Peptide Chemistry

Norleucine, a straight-chain aliphatic amino acid, offers several advantages when incorporated into peptide sequences. Unlike its proteinogenic counterparts, leucine and methionine, norleucine's unbranched side chain can influence peptide conformation and stability in unique ways. A primary application of norleucine is as a substitute for methionine. Methionine's sulfur-containing side chain is susceptible to oxidation, which can lead to loss of peptide activity. Replacing methionine with the isosteric and non-oxidizable norleucine can significantly enhance the stability and shelf-life of peptide-based therapeutics without drastically altering their biological activity.[1][2] Furthermore, the structural similarity of norleucine to leucine allows for its use as a probe to study the role of specific amino acid residues in protein-protein interactions and enzyme-substrate binding.[3]

The incorporation of norleucine can lead to:

  • Enhanced Stability: Increased resistance to enzymatic degradation and oxidation, leading to a longer in vivo half-life.

  • Modified Biological Activity: Alterations in binding affinity, receptor interaction, and overall pharmacological profile.[3]

  • Conformational Control: Influence on the secondary structure of peptides, which is crucial for their function.

Quantitative Analysis of Norleucine-Containing Peptides

The strategic substitution of canonical amino acids with norleucine has been shown to modulate the biological activity of various peptides. The following tables summarize quantitative data from studies on norleucine-containing peptides, highlighting their efficacy as enzyme inhibitors and receptor ligands.

Table 1: Inhibitory Activity of Norleucine-Containing Peptides

Peptide Sequence Target Enzyme IC50 / Kᵢ Reference
Ac-1Nal-Aib-Lys-Nle -Ala-Asp-Asp-Phe(Cl₂)-NH₂ Bcl-xL 134-fold weaker binding than native [4]
Not Specified Cytochrome P450 BM-3 (Nle substituted for all Met) ~2-fold increased peroxygenase activity [5][6]

| Not Specified | Lipase (TTL) (Nle substituted for Met) | Increased hydrolysis of PET model substrate |[7] |

Table 2: Binding Affinity of Norleucine-Containing Peptides

Peptide Target Binding Affinity (K D ) Reference

| Calmodulin (Nle substituted for all Met) | Myosin light-chain kinase (MLCK) peptide | Calcium-dependent binding observed |[8] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a model dipeptide, L-Alanyl-L-norleucine, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-norleucine

  • Fmoc-L-alanine

  • 2-Chlorotrityl chloride resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Methanol

  • Diethyl ether

  • Fritted syringe or manual SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a fritted syringe.

    • Drain the DCM.

    • Dissolve 2 equivalents of this compound and 4 equivalents of DIPEA in DCM.

    • Add the amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DCM, DMF, and then DCM again (3x each).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of Fmoc-L-alanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

    • Drain and wash the resin with DMF and DCM (3x each).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 1-2 hours.

    • Filter the cleavage mixture to collect the peptide-containing solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Amino Acid Analysis of Norleucine-Containing Peptides

Accurate quantification of peptide content is crucial. Amino acid analysis (AAA) following acid hydrolysis is a standard method. Norleucine can be used as an internal standard for the quantification of other amino acids.[9][10]

Materials:

  • Lyophilized peptide

  • 6 M HCl

  • 4 M Methanesulfonic acid (MSA) (optional, for tryptophan-containing peptides)

  • Norleucine standard solution (for internal calibration)

  • Amino acid analyzer or HPLC with pre-column derivatization (e.g., OPA) and fluorescence detection.[11]

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized peptide.

    • For HCl hydrolysis, dissolve the peptide in water containing a known concentration of norleucine as an internal standard.[9][10]

    • For MSA hydrolysis, a higher concentration of peptide and norleucine is used to account for subsequent dilution.[9]

  • Acid Hydrolysis:

    • HCl Hydrolysis: Add 6 M HCl to the dried peptide sample in a hydrolysis tube. Evacuate and seal the tube. Heat at 110-165°C for 1-24 hours.

    • MSA Hydrolysis: Reconstitute the dried sample in 4 M MSA. Evacuate and seal the tube. Heat at 165°C for 1 hour.[9]

  • Sample Processing:

    • After hydrolysis, cool the tubes.

    • For HCl hydrolysates, dry the sample to remove the acid.

    • For MSA hydrolysates, neutralize and dilute the sample.[9]

    • Reconstitute the dried hydrolysate in a suitable buffer for analysis.

  • Amino Acid Analysis:

    • Analyze the hydrolysate using an amino acid analyzer or by a suitable HPLC method with appropriate derivatization and detection.[11]

    • Quantify the amino acids based on the peak areas relative to the internal norleucine standard and external amino acid standards.

Signaling Pathways and Experimental Workflows

Modulation of the mTOR Signaling Pathway

Chronic supplementation with norleucine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, leading to increased protein synthesis in various tissues.[12] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Norleucine Norleucine mTORC1 mTORC1 Norleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Leads to

Caption: Norleucine activates the mTORC1 signaling pathway.

Role in Alzheimer's Disease Research

Norleucine has been utilized as a tool to investigate the role of methionine in the neurotoxicity of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2] Substitution of the methionine residue at position 35 of Aβ with norleucine has been shown to negate the neurotoxic effects of the peptide.[2]

Amyloid_Beta_Pathway cluster_intervention Experimental Intervention APP Amyloid Precursor Protein (APP) Abeta_Met35 Amyloid-β (with Met35) APP->Abeta_Met35 Cleavage by beta_secretase β-secretase gamma_secretase γ-secretase Aggregation Aggregation & Oligomerization Abeta_Met35->Aggregation Abeta_Nle35 Amyloid-β (with Nle35) No_Neurotoxicity Reduced Neurotoxicity Abeta_Nle35->No_Neurotoxicity Neurotoxicity Neurotoxicity Aggregation->Neurotoxicity

Caption: Norleucine substitution in Aβ peptide reduces neurotoxicity.

Experimental Workflow for Peptide Inhibitor Discovery

The discovery and characterization of novel peptide inhibitors, including those containing norleucine, follows a structured workflow from initial design to biological validation.

Peptide_Inhibitor_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Validation Peptide_Design Peptide Design (Norleucine Incorporation) Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Purification HPLC Purification & Characterization Peptide_Synthesis->Purification Binding_Assay Binding Affinity Assay (e.g., SPR, MST) Purification->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Binding_Assay->Enzyme_Assay Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Enzyme_Assay->Cell_Viability Signaling_Assay Cellular Signaling Pathway Analysis Cell_Viability->Signaling_Assay Lead_Optimization Lead Optimization Signaling_Assay->Lead_Optimization

Caption: Workflow for the discovery of norleucine-containing peptide inhibitors.

Conclusion

The incorporation of norleucine into peptides represents a powerful strategy for enhancing their therapeutic potential. As a stable isostere of methionine and a structural analog of leucine, norleucine offers a means to improve peptide stability, modulate biological activity, and probe the intricacies of protein-peptide interactions. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, characterization, and application of norleucine-containing peptides. As our understanding of the subtle yet significant effects of non-proteinogenic amino acids grows, the rational design of norleucine-containing peptides will undoubtedly continue to be a fruitful area of research in the development of novel therapeutics.

References

In-Depth Technical Guide to the Spectral Analysis of Fmoc-L-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 9-fluorenylmethoxycarbonyl-L-norleucine (Fmoc-L-Norleucine), a crucial building block in peptide synthesis and drug development. This document details expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for obtaining this data, and presents a logical workflow for the characterization of this compound.

Spectral Data Presentation

While experimentally obtained spectral data for this compound is not uniformly available in publicly accessible databases, the following tables summarize the expected quantitative data based on the known chemical structure and spectral data of its constituent functional groups and analogous compounds. These values provide a reliable benchmark for the verification of synthesized or purchased this compound.

Table 1: Expected ¹H NMR Spectral Data for this compound

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~7.77d2HAromatic (Fmoc)
~7.59d2HAromatic (Fmoc)
~7.40t2HAromatic (Fmoc)
~7.31t2HAromatic (Fmoc)
~5.30d1HNH (Carbamate)
~4.40 - 4.20m3HCH₂-O (Fmoc) & CH (Fmoc)
~4.15m1Hα-CH (Norleucine)
~1.85m2Hβ-CH₂ (Norleucine)
~1.30m4Hγ-CH₂ & δ-CH₂ (Norleucine)
~0.90t3Hε-CH₃ (Norleucine)

Table 2: Expected ¹³C NMR Spectral Data for this compound

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~175.0C=O (Carboxylic Acid)
~156.0C=O (Carbamate)
~143.8Aromatic (Fmoc, Quaternary)
~141.3Aromatic (Fmoc, Quaternary)
~127.7Aromatic (Fmoc)
~127.0Aromatic (Fmoc)
~125.0Aromatic (Fmoc)
~120.0Aromatic (Fmoc)
~67.0CH₂-O (Fmoc)
~53.0α-CH (Norleucine)
~47.2CH (Fmoc)
~31.9β-CH₂ (Norleucine)
~28.7γ-CH₂ (Norleucine)
~22.3δ-CH₂ (Norleucine)
~13.9ε-CH₃ (Norleucine)

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Carbamate)
3100 - 3000MediumC-H stretch (Aromatic)
2960 - 2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid Dimer)
~1690StrongC=O stretch (Carbamate)
~1530StrongN-H bend (Amide II)
1450, 760, 740Medium-StrongAromatic C=C and C-H bending

Table 4: Expected Mass Spectrometry Data for this compound

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/zAssignment
354.17[M+H]⁺ (Protonated Molecular Ion)
376.15[M+Na]⁺ (Sodium Adduct)
179.08[Fmoc-CH₂]⁺ or related Fmoc fragment
132.10[M+H - Fmoc]⁺ (Norleucine fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry NMR tube.

  • Instrument Setup (¹H NMR):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans (typically 8-16 for ¹H).

    • Set the relaxation delay (D1) to at least 1 second to ensure quantitative integration.

  • Acquisition (¹H NMR):

    • Acquire the Free Induction Decay (FID).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Instrument Setup and Acquisition (¹³C NMR):

    • Use the same sample prepared for ¹H NMR.

    • Select the ¹³C nucleus and set the appropriate spectral parameters.

    • A proton-decoupled pulse sequence is typically used.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (a few milligrams)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Perform baseline correction if necessary.

    • Label the significant absorption peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

  • Vials and syringes

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent.

    • Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Set the mass spectrometer to ESI positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Set the mass range for scanning (e.g., m/z 100-500).

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the protonated molecular ion peak [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).

    • If conducting MS/MS analysis, select the [M+H]⁺ ion as the precursor and apply collision energy to induce fragmentation. Analyze the resulting fragment ions to confirm the structure.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent quality control analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation L_Norleucine L-Norleucine Reaction Protection Reaction L_Norleucine->Reaction Fmoc_Cl Fmoc-Cl Fmoc_Cl->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR (¹H, ¹³C) Pure_Product->NMR Structural Confirmation IR FT-IR Pure_Product->IR Functional Group Identification MS Mass Spec (ESI-MS) Pure_Product->MS Molecular Weight Verification Final_QC Final QC Approval NMR->Final_QC IR->Final_QC MS->Final_QC

Caption: Workflow for Synthesis and Characterization of this compound.

Methodological & Application

Standard Protocol for Fmoc-L-Norleucine Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of peptide chains. The Fmoc/tBu strategy is a widely adopted approach due to its mild reaction conditions and high yields.[1] This document provides a detailed protocol for the coupling of Fmoc-L-Norleucine (Fmoc-Nle-OH), a non-proteinogenic amino acid, in SPPS. Norleucine, an isomer of leucine, is often utilized as a methionine substitute in peptide analogs to enhance stability against oxidation, a crucial consideration in the development of peptide-based therapeutics.[1] These application notes offer a comprehensive guide to the materials, methodologies, and expected outcomes for the successful incorporation of this compound into a peptide sequence.

Data Presentation

While direct comparative studies on the coupling efficiency of this compound with various reagents are not extensively available in the literature, the following tables provide recommended starting conditions and expected outcomes based on protocols for sterically similar amino acids and general SPPS guidelines.[1][2] Empirical optimization for each specific peptide sequence is highly recommended.

Table 1: Recommended Reagent Equivalents and Solvents for this compound Coupling

ParameterHBTU/DIPEADIC/HOBt
Equivalents (Fmoc-Nle-OH) 2 – 53 – 5
Equivalents (Coupling Reagent) 1.95 – 4.93 – 5
Equivalents (Base/Additive) 4 – 10 (DIPEA)3 – 5 (HOBt)
Solvent DMF or NMPDMF or DCM/DMF

A slight excess of the amino acid and coupling reagent is used to drive the reaction to completion. A significant excess of DIPEA is required for HBTU activation, while HOBt is typically used in equimolar amounts with DIC. NMP can be beneficial for disrupting peptide aggregation.[2]

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterHBTU/DIPEADIC/HOBt
Pre-activation Time 1 – 5 minN/A
Coupling Time 30 min – 4 h1 h – 12 h
Temperature Room Temp. to 50°CRoom Temp.
Crude Yield > 85%> 85%
Crude Purity (by HPLC) > 70%> 70%
Final Purity (post-HPLC) > 98%> 98%

HBTU requires a short pre-activation step before addition to the resin. Longer coupling times are generally required for DIC. Elevated temperatures can improve coupling efficiency but may also increase the risk of racemization. The expected yields and purities are based on standard dipeptide synthesis and are highly dependent on the efficiency of all SPPS steps.[1]

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis at a 0.1 mmol scale. Adjust reagent quantities and volumes accordingly for different synthesis scales.

Protocol 1: Resin Preparation and First Amino Acid (this compound) Loading
  • Place 300 mg of 2-chlorotrityl chloride resin in a fritted syringe or a manual SPPS reaction vessel.

  • Swell the resin in 5 mL of Dichloromethane (DCM) for at least 30 minutes.[1]

  • After swelling, drain the DCM.

  • In a separate vial, dissolve 2 equivalents of this compound and 4 equivalents of N,N-Diisopropylethylamine (DIPEA) in 5 mL of DCM.[1]

  • Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[1]

  • To cap any remaining unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.[1]

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), N,N-Dimethylformamide (DMF) (3 x 5 mL), and finally DCM (3 x 5 mL).[1]

Protocol 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[1]

  • Agitate for 5 minutes, then drain the solution.[1]

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Protocol 3: Subsequent Amino Acid Coupling (e.g., Fmoc-L-Alanine)

This protocol describes the coupling of the next amino acid using HBTU as the coupling reagent.

  • In a separate vial, pre-activate the next amino acid. Dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF.[1]

  • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[1]

  • Immediately add the activated amino acid solution to the deprotected resin from Protocol 2.[1]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitor the completion of the coupling reaction using a Kaiser test.[1]

  • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[1]

Protocol 4: Cleavage and Deprotection
  • After the final amino acid coupling and deprotection, wash the deprotected peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL) to shrink the resin.[1]

  • Dry the resin thoroughly under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For 300 mg of resin, use approximately 5 mL of the cocktail.[1]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

  • Filter the cleavage mixture into a new centrifuge tube, collecting the TFA solution containing the cleaved peptide.[1]

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[1]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the precipitated peptide.[1]

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.[1]

Mandatory Visualization

SPPS_Workflow_Fmoc_Norleucine cluster_resin_prep Resin Preparation & Loading cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin (DCM, 30 min) Resin->Swell Load Load Fmoc-Nle-OH (DIPEA, DCM, 1-2h) Swell->Load Cap Cap Resin (Methanol, 30 min) Load->Cap Wash1 Wash (DCM, DMF) Cap->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Couple Couple next Fmoc-AA (e.g., HBTU/HOBt/DIPEA) Wash2->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Double Couple) Wash3 Wash (DMF, DCM) Kaiser->Wash3 Negative Wash3->Deprotect Next Cycle Final_Wash Final Wash & Dry Wash3->Final_Wash Final Cycle Cleave Cleavage (TFA/TIS/H2O) Final_Wash->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify

Caption: Workflow for the solid-phase synthesis of a peptide containing L-norleucine.

Troubleshooting

Table 3: Common Problems and Solutions in this compound Coupling

ProblemPossible CauseRecommended Solution
Positive Kaiser Test after Coupling Incomplete coupling reaction.- Extend the coupling time. - Perform a "double coupling" by repeating the coupling step with fresh reagents. - Switch to a more potent coupling reagent (e.g., from DIC/HOBt to HATU).[3]
Low Crude Peptide Yield - Incomplete coupling at one or more steps. - Aggregation of the growing peptide chain. - Premature cleavage of the peptide from the resin.- Ensure complete coupling at each step using the Kaiser test. - Use NMP as a solvent to disrupt aggregation.[3] - Ensure the resin is handled gently to avoid physical degradation.
Presence of Deletion Sequences in Mass Spectrometry Failed coupling reaction at a specific step.- Optimize coupling conditions for the specific amino acid that was deleted (e.g., increase coupling time, use a more potent reagent). - Consider using a "capping" step with acetic anhydride after each coupling to terminate unreacted chains.
Racemization - Use of strong, sterically unhindered bases. - Prolonged pre-activation time. - Elevated temperatures.- Use a sterically hindered base like 2,4,6-collidine instead of DIPEA.[4] - Minimize the pre-activation time. - Perform couplings at room temperature unless necessary. - For carbodiimide-mediated couplings, ensure the use of an additive like HOBt or Oxyma.[2]

References

Application Notes and Protocols for Optimal Incorporation of Fmoc-L-Norleucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Norleucine, a non-proteinogenic amino acid isomer of leucine, is a valuable building block in peptide-based drug development. Its structural similarity to methionine allows it to serve as a non-oxidizable mimic, enhancing the stability and shelf-life of peptide therapeutics.[1] The successful incorporation of Fmoc-L-Norleucine into a peptide sequence during solid-phase peptide synthesis (SPPS) is critical for achieving high purity and yield of the final product. The choice of coupling reagent is a key determinant in this process, influencing reaction kinetics, efficiency, and the potential for side reactions such as racemization.

This document provides a comprehensive guide to selecting the optimal coupling reagents for this compound incorporation, complete with detailed protocols and comparative data to assist researchers in making informed decisions for their synthetic strategies.

Comparison of Common Coupling Reagents for this compound Incorporation

The selection of a suitable coupling reagent is crucial for efficient peptide bond formation. While Norleucine does not possess a bulky side chain prone to significant steric hindrance, the choice of activating agent can still impact coupling efficiency and the chiral integrity of the incorporated amino acid. The following table summarizes the characteristics of commonly used coupling reagents in the context of this compound incorporation, based on established principles of solid-phase peptide synthesis.

Coupling ReagentAdditiveBaseRelative Efficiency for Unhindered CouplingsPotential for RacemizationTypical Coupling Time
HATU (HOAt)DIPEA, CollidineExcellentLow30-60 minutes
HBTU HOBtDIPEA, NMMGoodLow to Moderate1-2 hours
DIC HOBt, OxymaN/AModerate-GoodLow1-2 hours
COMU (Oxyma)DIPEAExcellentLow30-60 minutes

Note: The relative efficiencies and potential for racemization are based on general observations in Fmoc-SPPS. For critical applications, it is recommended to perform a comparative study as outlined in the protocol below.

Signaling Pathways and Experimental Workflows

Peptide Coupling Mechanism

PeptideCoupling Fmoc_AA This compound (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., OAt/OBt Ester) Fmoc_AA->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Peptide (Free N-terminal Amine) Resin_Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General mechanism of peptide bond formation in SPPS.

Experimental Workflow for Comparing Coupling Reagents

ExperimentalWorkflow cluster_prep Preparation cluster_coupling Parallel Coupling cluster_analysis Analysis Resin_Prep Resin Swelling and Fmoc Deprotection Coupling_HATU Couple with HATU Resin_Prep->Coupling_HATU Divide Resin Coupling_HBTU Couple with HBTU Resin_Prep->Coupling_HBTU Divide Resin Coupling_DIC Couple with DIC/HOBt Resin_Prep->Coupling_DIC Divide Resin Kaiser_Test Kaiser Test (Qualitative) Coupling_HATU->Kaiser_Test Coupling_HBTU->Kaiser_Test Coupling_DIC->Kaiser_Test Cleavage Cleavage from Resin Kaiser_Test->Cleavage If coupling is complete HPLC HPLC Analysis (Quantitative) Cleavage->HPLC Mass_Spec Mass Spectrometry (Identity & Purity) HPLC->Mass_Spec

Caption: Workflow for the comparative evaluation of coupling reagents.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is performed before the this compound coupling step.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.

  • Final Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15-20 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to ensure complete removal of piperidine.

Protocol 2: Comparative Coupling of this compound

This protocol outlines the procedure for comparing the efficiency of HATU, HBTU, and DIC/HOBt for the incorporation of this compound.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • HATU, HBTU, DIC, HOBt

  • DIPEA

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

Procedure:

  • Resin Preparation: Start with the deprotected peptide-resin from Protocol 1. Divide the resin into three equal portions in separate reaction vessels.

  • Amino Acid Activation and Coupling:

    • For HATU:

      • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

      • Allow the mixture to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the first portion of the resin.

      • Agitate the reaction mixture for 1 hour at room temperature.

    • For HBTU:

      • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.[1]

      • Allow the mixture to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the second portion of the resin.

      • Agitate the reaction mixture for 2 hours at room temperature.[1]

    • For DIC/HOBt:

      • In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

      • Add DIC (3 eq.) to the solution and mix for 5-10 minutes.

      • Add the activated amino acid solution to the third portion of the resin.

      • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • After the respective coupling times, take a small sample of resin beads from each reaction vessel and perform a Kaiser test to qualitatively assess the presence of free primary amines.[2] A yellow or colorless result indicates a complete reaction, while a blue or purple color signifies incomplete coupling.

  • Washing:

    • Once the coupling is complete (as indicated by a negative Kaiser test), drain the coupling solution from each vessel.

    • Wash the resin portions sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 3: Cleavage and Analysis

This protocol is for cleaving a model peptide (e.g., a dipeptide) from the resin to quantitatively assess the coupling efficiency and racemization.

  • Resin Drying: Dry the washed resin portions under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[1]

  • Peptide Cleavage: Add the cleavage cocktail to each resin portion (approximately 5 mL for 300 mg of resin) and agitate for 2 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Analysis:

    • Dry the crude peptide pellets under vacuum.

    • Dissolve a small amount of each crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and identify any byproducts.

    • Utilize mass spectrometry to confirm the identity of the desired peptide.

    • For racemization analysis, a chiral HPLC method or enzymatic digestion followed by analysis of the resulting amino acids may be required.

Discussion and Recommendations

For the incorporation of this compound, which is not considered a sterically hindered amino acid, most standard coupling reagents are expected to perform well. However, for syntheses where speed and efficiency are paramount, the use of aminium-based reagents like HATU and COMU is recommended.[2][3] These reagents generally lead to faster reaction times and can be beneficial in preventing aggregation in longer peptide sequences.[3]

While racemization is less of a concern for Norleucine compared to amino acids like histidine or cysteine, it is still a possibility, especially with prolonged activation times or the use of excess base.[4] To minimize this risk, the use of a weaker base such as sym-collidine in place of DIPEA can be considered, particularly if the coupling reaction is sluggish.[4] The combination of DIC/Oxyma is also known to provide low levels of racemization.[5]

Ultimately, the choice of coupling reagent may also depend on factors such as cost, availability, and the specific requirements of the peptide being synthesized. The protocols provided herein offer a robust framework for researchers to empirically determine the most suitable coupling conditions for their specific application.

References

Application Notes and Protocols for Fmoc Deprotection of Norleucine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for orthogonal protection strategies in the synthesis of complex peptides.[1][2] Norleucine (Nle), a non-proteinogenic amino acid, is an isomer of leucine and is often incorporated into peptide-based therapeutics to probe structure-activity relationships or to enhance metabolic stability. Due to its simple, unreactive n-butyl side chain, the Fmoc deprotection of norleucine residues proceeds efficiently under standard conditions without significant side reactions attributed to the side chain itself.

This document provides detailed application notes and standardized protocols for the efficient removal of the Fmoc group from norleucine residues during SPPS.

Core Principles of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[1][2] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system.[1][2][3] This induces the collapse of the protecting group into dibenzofulvene (DBF) and carbon dioxide, liberating the free N-terminal amine of the peptide.[1] The excess amine in the reaction mixture then acts as a scavenger for the liberated DBF, forming a stable adduct that is washed away.[1][3][4]

Standard Deprotection Reagents and Conditions

The most widely used reagent for Fmoc deprotection is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][5][6][7][8] This concentration provides a balance between rapid deprotection and minimizing potential side reactions. While norleucine itself is not prone to specific side reactions during this step, general issues in SPPS such as aspartimide formation or diketopiperazine formation can occur depending on the adjacent amino acid sequence.[9][10]

Alternative Deprotection Reagents

While 20% piperidine in DMF is the standard, several alternatives have been explored to mitigate side reactions or address safety and handling concerns.[11][12] These include:

  • Piperazine (PZ) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A combination of piperazine and DBU can offer faster and more efficient deprotection.[12][13]

  • 4-Methylpiperidine (4MP): Behaves similarly to piperidine and can be used as a direct replacement.[11][14]

  • Dipropylamine (DPA): Reported to reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[15]

For the purposes of norleucine deprotection where the residue itself is not problematic, the standard piperidine protocol is generally sufficient and highly effective.

Quantitative Data on Fmoc Deprotection

ReagentConcentrationAmino Acid ModelDeprotection TimeEfficiencyReference(s)
Piperidine20% in DMFLeucine3 min~80%[16]
Piperidine20% in DMFLeucine7 min>95%[16]
Piperidine20% in DMFLeucine10 minComplete[16]
4-Methylpiperidine20% in DMFLeucine7-10 minComplete[16]
Piperazine10% in DMF/EthanolLeucine7-10 minComplete[16]

Note: The data presented for Leucine is expected to be highly representative of Norleucine's behavior under the same conditions.

Experimental Protocols

The following are detailed protocols for the Fmoc deprotection of norleucine-containing peptides on a solid support.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is the most common and widely validated method for Fmoc removal in SPPS.

Materials:

  • Fmoc-Nle-Resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Fmoc-Nle-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently with an inert gas stream or mechanical shaking for 3-5 minutes at room temperature.[5][7]

  • Solution Drainage: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Continue to agitate for an additional 15-20 minutes at room temperature.[5][7]

  • Thorough Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes with DMF (5-7 times, with agitation for 1-2 minutes per wash).[5][6]

  • Readiness for Coupling: The resin, now bearing a free N-terminal norleucine amine, is ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Monitoring Deprotection (Optional)

The completion of the Fmoc deprotection can be monitored by analyzing the UV absorbance of the fluorenyl moiety in the drained deprotection solution.

Procedure:

  • Collect the filtrate from the second deprotection step (Protocol 1, Step 4).

  • Dilute a small aliquot of the filtrate with a suitable solvent (e.g., ethanol).

  • Measure the UV absorbance at approximately 301 nm. The presence of a strong absorbance indicates the successful cleavage of the Fmoc group.[4]

  • Subsequent washes should show a diminishing absorbance at this wavelength, indicating the complete removal of the cleaved byproducts.

Visual Representations

Fmoc_Deprotection_Workflow start Start: Fmoc-Nle-Resin swell Swell Resin in DMF start->swell add_pip1 Add 20% Piperidine/DMF (3-5 min) swell->add_pip1 drain1 Drain Solution add_pip1->drain1 add_pip2 Add 20% Piperidine/DMF (15-20 min) drain1->add_pip2 drain2 Drain Solution add_pip2->drain2 wash Wash with DMF (5-7 times) drain2->wash end End: H2N-Nle-Resin wash->end

Caption: Standard workflow for Fmoc deprotection of a Norleucine residue.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Peptide cluster_1 Deprotection Reagent cluster_2 Intermediates & Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Piperidine Piperidine Piperidine->Carbanion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Free_Amine H2N-Peptide-Resin Carbanion->Free_Amine DBF->DBF_Adduct + Piperidine (Scavenging)

Caption: Logical relationship in the mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-L-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-L-norleucine in the solid-phase peptide synthesis (SPPS) of two distinct classes of bioactive peptides: the antimicrobial and anticancer peptide pardaxin, and an amyloid-beta (Aβ) peptide analogue designed to inhibit aggregation. Detailed protocols, quantitative data, and visualizations of relevant biological pathways are presented to guide researchers in the synthesis and application of these and similar norleucine-containing peptides.

Introduction to this compound in Bioactive Peptide Synthesis

This compound is a non-proteinogenic amino acid derivative widely employed in peptide synthesis.[1] As an isomer of leucine, norleucine is often used as a substitute for methionine to enhance the oxidative stability of peptides without significantly altering their structure or function.[2] The incorporation of norleucine can confer several advantages to bioactive peptides, including:

  • Enhanced Stability: Resistance to enzymatic degradation, leading to an improved in-vivo half-life.

  • Modified Biological Activity: Alterations in binding affinity and receptor interactions.

  • Conformational Control: Influencing the secondary structure of peptides, which is crucial for their function.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the α-amino group of amino acids, which is central to the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[3] This methodology allows for the efficient and stepwise assembly of amino acids on a solid support, simplifying purification and enabling the synthesis of complex peptide sequences with high purity.[2]

Application 1: Synthesis of a Pardaxin Analogue for Antimicrobial and Anticancer Research

Pardaxin is a 33-amino acid antimicrobial peptide (AMP) originally isolated from the Red Sea Moses sole.[4] It exhibits a broad spectrum of biological activities, including antibacterial, antiviral, and potent anticancer effects.[5][6][7] Synthetic analogues of pardaxin are of significant interest for therapeutic development. In this application, we describe the synthesis of a pardaxin analogue with a C-terminal amidation, a common modification to enhance peptide stability and activity.

Biological Activity and Signaling Pathways of Pardaxin

Pardaxin has been shown to induce apoptosis in cancer cells, such as human fibrosarcoma HT-1080 cells, through multiple signaling pathways.[5][8] Its mechanism of action involves permeabilizing cell membranes and targeting intracellular organelles.[8]

Anticancer Signaling Pathways of Pardaxin:

  • Intrinsic Apoptosis Pathway: Pardaxin treatment leads to an increase in reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential. This triggers the release of cytochrome c and the activation of caspase-3 and caspase-7, leading to programmed cell death.[5]

  • Endoplasmic Reticulum (ER) Stress and c-FOS Induction: Pardaxin targets the endoplasmic reticulum, leading to an increase in intracellular calcium levels. This stress response induces the expression of the transcription factor c-FOS, which plays a role in mediating cell death.[8]

Pardaxin_Anticancer_Signaling cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum Pardaxin Pardaxin Analogue Cell_Membrane Cell Membrane Pardaxin->Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) Cell_Membrane->ROS ER ER Stress Cell_Membrane->ER Targets MMP Disrupted Mitochondrial Membrane Potential ROS->MMP Caspase37 Activated Caspase-3/7 Apoptosis Apoptosis Caspase37->Apoptosis Ca2 ↑ Intracellular Ca²⁺ cFOS ↑ c-FOS Expression Ca2->cFOS cFOS->Apoptosis CytC Cytochrome c Release MMP->CytC CytC->Caspase37 ER->Ca2

Caption: Anticancer signaling pathways of pardaxin.

Experimental Protocols

1. Solid-Phase Synthesis of Pardaxin Analogue (C-terminal amide)

This protocol is a general guideline for the manual Fmoc-SPPS of a pardaxin analogue with the sequence GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE-NH2. The synthesis is performed on a Rink Amide resin to generate the C-terminal amide.

  • Materials:

    • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

    • Fmoc-amino acids (including this compound)

    • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

    • Solvents: DMF, DCM (Dichloromethane)

    • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

    • Fmoc Deprotection:

      • Treat the resin with 20% piperidine in DMF for 5 minutes.

      • Drain and repeat the treatment for 15-20 minutes.

      • Wash the resin thoroughly with DMF (5 times).

    • Amino Acid Coupling:

      • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

      • Add DIPEA (6 equivalents) to the activation mixture.

      • Immediately add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-2 hours.

      • Monitor coupling completion with a Kaiser test.

      • Wash the resin with DMF and DCM.

    • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

    • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

    • Cleavage and Peptide Isolation:

      • Wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

      • Treat the dried resin with the cleavage cocktail for 2-3 hours.

      • Filter and collect the TFA solution.

      • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

      • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 cycle Repeat for all Amino Acids wash2->cycle cycle->deprotect Next Cycle final_deprotect 4. Final Fmoc Deprotection cycle->final_deprotect Last Amino Acid cleave 5. Cleavage from Resin (TFA/TIS/H₂O) final_deprotect->cleave precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. RP-HPLC Purification precipitate->purify end End: Purified Peptide purify->end

Caption: General workflow for Fmoc-SPPS.

2. Antimicrobial Activity Assay (MIC Determination)

  • Procedure:

    • Prepare serial dilutions of the purified pardaxin analogue in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterium (e.g., E. coli, S. aureus).

    • Incubate the plate under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following table summarizes expected and reported quantitative data for the synthesis and biological activity of pardaxin and its analogues.

ParameterExpected/Reported ValueReference
Synthesis
Crude Peptide Purity>70%[9]
Final Purity (Post-HPLC)>95%[10]
Overall Yield10-30%[11]
Biological Activity
MIC against E. coli390 µg/ml[12]
MIC against S. aureus (MRSA)6.25 mg/liter[1]
IC50 against HT-1080 cells (24h)14.52 ± 0.18 µg/mL[4][5][13]

Application 2: Synthesis of a Norleucine-Containing Amyloid-Beta (Aβ) Analogue for Aggregation Inhibition Studies

The aggregation of the amyloid-beta (Aβ) peptide, particularly the Aβ(1-42) isoform, is a key event in the pathogenesis of Alzheimer's disease.[11] The methionine residue at position 35 (Met35) of Aβ is prone to oxidation, which can affect its aggregation properties. Replacing Met35 with norleucine (Nle) creates an oxidation-resistant analogue that is a valuable tool for studying Aβ aggregation.[14] The analogue [Nle35, D-Pro37]Aβ(1-42) has been shown to inhibit the aggregation of wild-type Aβ(1-42).[15]

Mechanism of Aggregation Inhibition

The [Nle35, D-Pro37]Aβ(1-42) analogue interacts with wild-type Aβ(1-42) and alters its aggregation pathway. It stabilizes smaller, soluble oligomeric species (trimers) and reduces the formation of β-sheet-rich, mature fibrils.[15]

Abeta_Inhibition cluster_wt Wild-Type Aβ(1-42) Aggregation cluster_inhibited Inhibited Aggregation Monomer_wt Aβ(1-42) Monomers Oligomer_wt Toxic Oligomers Monomer_wt->Oligomer_wt Fibril_wt Amyloid Fibrils Oligomer_wt->Fibril_wt Monomer_inhib Aβ(1-42) Monomers Complex Stabilized Soluble Oligomers (Trimers) Monomer_inhib->Complex Analogue [Nle³⁵, D-Pro³⁷]Aβ(1-42) Analogue Analogue->Complex

Caption: Inhibition of Aβ aggregation by a norleucine-containing analogue.

Experimental Protocols

1. Solid-Phase Synthesis of [Nle35]Aβ(1-42) Analogue

This protocol provides a general guideline for the manual Fmoc-SPPS of Aβ(1-42) with a norleucine substitution at position 35. Due to the hydrophobicity and aggregation-prone nature of the Aβ sequence, special considerations such as the use of a suitable resin and coupling reagents are important.

  • Materials:

    • Wang resin or 2-chlorotrityl chloride resin

    • Fmoc-amino acids (including this compound)

    • Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: DIPEA or 2,4,6-collidine

    • Fmoc deprotection solution: 20% piperidine in DMF

    • Solvents: DMF, NMP (N-Methyl-2-pyrrolidone), DCM

    • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

    • Cold diethyl ether

  • Procedure:

    • Resin Preparation: Load the first amino acid (e.g., Fmoc-Ala-OH for Wang resin) onto the resin.

    • Synthesis Cycle:

      • Perform Fmoc deprotection with 20% piperidine in DMF.

      • Couple the subsequent Fmoc-amino acids using HCTU or HATU and a suitable base. Double coupling may be necessary for some residues.

      • Incorporate this compound at position 35.

    • Final Cleavage: After completion of the synthesis, cleave the peptide from the resin using the cleavage cocktail.

    • Purification: Purify the crude peptide by RP-HPLC, potentially at an elevated temperature (e.g., 60-80°C) to improve solubility and peak shape.

    • Preparation for Assays: To obtain monomeric peptide for aggregation assays, a pre-treatment step (e.g., dissolution in HFIP or dilute NaOH followed by neutralization and buffer exchange) is crucial.[15]

2. Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid fibrils in real-time.

  • Materials:

    • Thioflavin T (ThT) stock solution

    • Monomeric Aβ(1-42) and [Nle35]Aβ(1-42) analogue solutions

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Black, clear-bottom 96-well plate

    • Plate reader with fluorescence detection (Ex/Em ~440/485 nm)

  • Procedure:

    • Reaction Setup: In the wells of the 96-well plate, mix the monomeric Aβ(1-42) peptide with or without the [Nle35]Aβ(1-42) analogue at various molar ratios in the assay buffer containing ThT.

    • Incubation and Measurement: Incubate the plate at 37°C, with intermittent shaking. Measure the ThT fluorescence at regular time intervals.

    • Data Analysis: Plot the fluorescence intensity versus time. The lag time, slope of the elongation phase, and final plateau fluorescence provide information on the aggregation kinetics.[14]

Quantitative Data Summary

The following table presents quantitative data related to the synthesis and aggregation-inhibiting activity of norleucine-containing Aβ analogues.

ParameterReported ValueReference
Synthesis
Crude Peptide Purity~14-67% (for Aβ(1-42))[11]
Final Purity (Post-HPLC)>95%[10]
Overall Yield~7-17% (for Aβ(1-42))[11]
Biological Activity
Inhibition of Aβ(1-42) aggregation by [Nle35, D-Pro37]Aβ(1-42) (1:1 molar ratio)~60% reduction in ThT fluorescence[15]
IC50 of a small molecule inhibitor designed based on the [Nle35, D-Pro37]Aβ(1-42) structure13 µM[11][15]

Conclusion

This compound is a valuable building block for the synthesis of bioactive peptides with enhanced stability and tailored biological activities. The protocols and data presented here for a pardaxin analogue and an Aβ aggregation inhibitor demonstrate the utility of this compound in the development of potential therapeutics for infectious diseases, cancer, and neurodegenerative disorders. The provided methodologies and signaling pathway visualizations offer a solid foundation for researchers to design, synthesize, and evaluate novel norleucine-containing peptides.

References

Application Note: Fmoc-L-Norleucine as a Versatile Building Block for Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fmoc-L-norleucine is an unnatural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] Structurally an isomer of leucine, norleucine's unique properties make it an invaluable tool for constructing diverse peptide libraries aimed at drug discovery and proteomics research.[2] The incorporation of norleucine can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, modulating biological activity, and refining their conformational structures.[3] This document provides detailed application notes and protocols for utilizing this compound in the generation and screening of peptide libraries.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder readily used in standard Fmoc-based SPPS.[1][4] Its key properties are summarized below.

PropertyValueReferences
Synonyms Fmoc-Nle-OH, N-α-Fmoc-L-norleucine[1]
CAS Number 77284-32-3[1]
Molecular Formula C₂₁H₂₃NO₄[1]
Molecular Weight 353.41 g/mol
Appearance White to off-white powder[1]
Purity ≥98% (HPLC)[1]
Melting Point 140 - 146 °C[1][5]
Solubility Soluble in DMF, DCM, Chloroform, DMSO, Acetone[4][5]
Storage 0 - 8 °C[1][5]

Advantages of Incorporating Norleucine in Peptide Libraries

The inclusion of norleucine in peptide sequences offers several strategic advantages for drug development:

  • Enhanced Metabolic Stability: As a non-proteinogenic amino acid, norleucine is not recognized by many proteases, leading to peptides with increased resistance to enzymatic degradation and longer in-vivo half-lives.[3][6]

  • Methionine Mimicry: Norleucine serves as an excellent, non-oxidizable substitute for methionine. This is critical for preventing loss of activity due to the oxidation of methionine's thioether side chain, a common issue during synthesis and storage.

  • Modulation of Biological Activity: The subtle structural difference from its natural isomers (leucine and isoleucine) can alter a peptide's binding affinity for its target, potentially leading to improved potency and selectivity.[3]

  • Conformational Control: The unbranched, aliphatic side chain of norleucine can influence the secondary structure (e.g., helicity) of a peptide, which is vital for its function and interaction with biological targets.[3]

Application: Peptide Library Design and Construction

Peptide libraries are powerful tools for identifying novel therapeutic leads and mapping protein-protein interactions.[7][8] this compound can be systematically incorporated into a lead peptide sequence to create specialized libraries for lead optimization.

G cluster_0 Lead Optimization Strategies cluster_1 Library Types Lead Lead Peptide Sequence (e.g., Ac-KRHRK(V)LR-NH2) Alanine Alanine Scanning (Systematic replacement with Ala) Lead->Alanine Evaluate residue importance Truncation Truncation Library (Identify core active sequence) Lead->Truncation Determine minimal active length Nle Norleucine Scanning (Systematic replacement with Nle) Lead->Nle Improve stability / fine-tune activity

Caption: Peptide library design strategies for lead optimization.

Protocol 1: Solid-Phase Synthesis of a Norleucine-Containing Peptide

This protocol details the manual synthesis of a generic peptide containing L-norleucine using the Fmoc/tBu strategy.[9][10]

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound and other required Fmoc-amino acids

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: DIPEA (N,N'-Diisopropylethylamine)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Experimental Workflow:

G Start Start Synthesis Swell 1. Resin Swelling (DCM, then DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA in DMF) Wash1->Couple Wash2 5. DMF/DCM Wash Couple->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Loop->Deprotect Next cycle Cleave 6. Final Deprotection & Wash Loop->Cleave Final cycle Dry 7. Resin Drying Cleave->Dry FinalCleave 8. Cleavage from Resin (TFA Cocktail) Dry->FinalCleave Precipitate 9. Precipitation (Cold Diethyl Ether) FinalCleave->Precipitate Purify 10. Purification & Analysis (HPLC/MS) Precipitate->Purify End End Purify->End

Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[9]

  • Washing: Wash the resin thoroughly with DMF (5x) and IPA (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (this compound):

    • In a separate vessel, pre-activate 3 equivalents of this compound with 2.9 equivalents of HBTU and 3 equivalents of HOBt in DMF.[9]

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[9]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Monitor reaction completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[9]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Purification: Dry the crude peptide and purify using reverse-phase HPLC. Confirm identity with mass spectrometry.

Application Example: Norleucine-Substituted SETD8 Inhibitor

The incorporation of norleucine has been successfully used to develop potent and selective enzyme inhibitors. A study on inhibitors for SETD8, a histone H4 methyltransferase, used norleucine to replace a key lysine residue in the substrate peptide (H4K20). This substitution enhanced hydrophobic interactions within the binding pocket.[11]

Binding Affinity Data for SETD8 Inhibitors [11]

Peptide SequenceKd (μM)IC₅₀ (μM)Ki (nM)
KRHRK VLR (Parent Peptide)---
KRHRNle VLR (Nle-Substituted)0.140.3350

This data demonstrates that the norleucine-substituted peptide is a potent inhibitor of SETD8, highlighting the effectiveness of this unnatural amino acid in modulating biological activity.[11]

G Peptide Norleucine-Peptide (KRHRNleVLR) SETD8 SETD8 Enzyme Peptide->SETD8 Inhibits Methylation Monomethylation of Lys-20 SETD8->Methylation Catalyzes Histone Histone H4 Downstream Altered Cell Division & DNA Damage Repair Methylation->Downstream

Caption: Inhibition of the SETD8 signaling pathway by a norleucine peptide.

Protocol 2: High-Throughput Screening of a Norleucine Peptide Library (Conceptual)

This protocol outlines a conceptual workflow for screening a one-bead-one-compound (OBOC) peptide library where norleucine has been incorporated at various positions.[7]

Objective: To identify peptides that bind to a specific protein target.

Methodology:

  • Library Synthesis: Synthesize a large, diverse peptide library on resin beads using a split-and-pool method.[7] This ensures each bead displays a unique peptide sequence containing norleucine at one or more positions.

  • Target Labeling: Label the protein target of interest with a fluorescent probe (e.g., FITC).

  • Binding Assay:

    • Incubate the peptide library beads with the fluorescently labeled target protein in a suitable binding buffer.

    • Include washing steps to remove non-specifically bound protein.

  • Hit Identification:

    • Screen the beads using fluorescence microscopy or a bead sorter.

    • Isolate the beads that exhibit high fluorescence, indicating a strong binding interaction ("hit" beads).

  • Sequencing:

    • Cleave the peptide from individual "hit" beads.

    • Determine the amino acid sequence of the binding peptides using mass spectrometry.

  • Validation: Re-synthesize the identified peptide sequences on a larger scale and validate their binding affinity and functional activity through secondary assays (e.g., ELISA, SPR).

Conclusion

This compound is a powerful and versatile building block for the construction of peptide libraries. Its ability to enhance metabolic stability, modulate biological activity, and serve as a non-oxidizable methionine mimic makes it an essential tool for modern drug discovery and chemical biology.[1][3] The protocols and applications described herein provide a framework for researchers to leverage the unique advantages of norleucine in their peptide-based research programs.

References

Application Notes and Protocols for HPLC Purification of Norleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic peptides containing the non-canonical amino acid norleucine (Nle) using High-Performance Liquid Chromatography (HPLC). Norleucine, an isomer of leucine and isoleucine, is often incorporated into peptide sequences to probe structure-activity relationships, enhance metabolic stability, or serve as a unique spectroscopic marker. Its hydrophobicity is a key factor influencing its behavior during reversed-phase HPLC purification.

Introduction to HPLC Purification of Norleucine-Containing Peptides

The purification of synthetic peptides is a critical step to remove impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and by-products from the cleavage and deprotection steps.[1] Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for peptide purification, separating peptides based on their hydrophobicity.[2][3]

Norleucine is a hydrophobic amino acid, and its presence in a peptide sequence will significantly increase the peptide's retention time on a reversed-phase column compared to more polar amino acids.[4][5] The successful purification of norleucine-containing peptides relies on the careful selection of HPLC parameters, including the column chemistry, mobile phase composition, and gradient profile.

Quantitative Data Summary

The retention of a peptide in RP-HPLC is influenced by its amino acid composition. The hydrophobicity of norleucine contributes to a longer retention time. The following tables provide a summary of expected quantitative data for the synthesis and purification of norleucine-containing peptides.

Table 1: Expected Yields and Purity for Solid-Phase Synthesis of a Norleucine-Containing Dipeptide (e.g., Ala-Nle)

ParameterExpected ValueNotes
Crude Yield>85%Based on the initial loading of the first amino acid on the resin.
Crude Purity (by HPLC)>70%Highly dependent on the efficiency of coupling and deprotection steps.
Final Purity (post-HPLC)>98%Achievable with standard purification protocols.

Table 2: RP-HPLC Retention Time of a Model Peptide with Norleucine Substitution

This table is based on data from a study that investigated the effect of single amino acid substitutions on the retention time of a model peptide (Ac-X-G-A-K-G-A-G-V-G-L-amide).[4]

Substituted Amino Acid (X)Retention Time (minutes) at pH 2.0Retention Time (minutes) at pH 7.0
Glycine (Gly)30.032.5
Alanine (Ala)35.237.8
Valine (Val)45.147.5
Leucine (Leu)52.855.1
Norleucine (Nle) 53.5 55.9
Phenylalanine (Phe)58.961.2

Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and gradient conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol outlines the manual synthesis of a generic norleucine-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Nle-OH)

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents to the resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence, including Fmoc-Nle-OH.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Analytical RP-HPLC of Crude Norleucine-Containing Peptide

This protocol is for the initial analysis of the crude peptide to determine its purity and retention time.

Instrumentation and Materials:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude peptide sample dissolved in a minimal amount of a suitable solvent (e.g., water/ACN mixture)

Procedure:

  • Equilibrate the Column: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the crude peptide solution.

  • Gradient Elution: Run a linear gradient to elute the peptide. A typical scouting gradient is from 5% to 95% B over 30 minutes.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peaks to determine the purity of the crude product and the retention time of the main peptide peak.

Preparative RP-HPLC for Purification of Norleucine-Containing Peptide

This protocol describes the purification of the crude peptide on a larger scale.[2][6]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude peptide dissolved in a suitable solvent

Procedure:

  • Method Development: Based on the analytical run, develop a focused gradient for the preparative separation. The gradient should be shallower around the elution point of the target peptide to maximize resolution.[7]

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of a solvent compatible with the mobile phase (e.g., Mobile Phase A or a mixture with a low percentage of organic solvent) and inject it onto the column.

  • Gradient Elution and Fraction Collection: Run the focused gradient and collect fractions corresponding to the main peptide peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a white powder.

Visualizations

Experimental Workflow: From Synthesis to Purified Peptide

Peptide_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including Norleucine) Deprotection1->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycles Wash->Repeat Repeat->Deprotection1 n cycles Cleavage Cleavage & Deprotection Repeat->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Crude_Analysis Analytical HPLC (Crude Product) Precipitation->Crude_Analysis Prep_HPLC Preparative HPLC Crude_Analysis->Prep_HPLC Develop Gradient Fraction_Analysis Analytical HPLC (Fractions) Prep_HPLC->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified_Peptide Lyophilization->Purified_Peptide Final Product

Caption: Workflow for the synthesis and purification of norleucine-containing peptides.

Logical Relationship: Key Factors in RP-HPLC of Norleucine Peptides

HPLC_Factors cluster_params HPLC Parameters Peptide Norleucine-Containing Peptide Hydrophobicity Increased Hydrophobicity (due to Norleucine) Peptide->Hydrophobicity Retention Longer Retention Time in RP-HPLC Hydrophobicity->Retention Resolution Resolution from Impurities Retention->Resolution Column Column Chemistry (e.g., C18) Column->Resolution MobilePhase Mobile Phase (ACN/Water/TFA) MobilePhase->Resolution Gradient Gradient Profile (Shallow Gradient) Gradient->Resolution

Caption: Factors influencing the RP-HPLC separation of norleucine peptides.

References

Application Note: Incorporation of Fmoc-L-Norleucine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleucine (Nle), a non-proteinogenic amino acid, is an isomer of leucine and isoleucine. In peptide synthesis, it serves as a valuable substitute for methionine. The sulfur atom in methionine is susceptible to oxidation during synthesis and subsequent handling, which can lead to impurities and loss of biological activity. Norleucine's linear, unbranched side chain is chemically inert to oxidation, offering enhanced stability to the final peptide product while often retaining its biological function.[1] This application note provides a detailed protocol for the incorporation of Fmoc-L-Norleucine into peptide sequences using automated solid-phase peptide synthesizers (SPPS).

This compound is a versatile amino acid derivative widely used in peptide synthesis and drug development.[2] The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild basic conditions, making it highly compatible with standard automated SPPS protocols.[2] Its incorporation is generally straightforward and compatible with various coupling reagents.[2] This document outlines the necessary materials, experimental procedures, and data analysis for the efficient and successful synthesis of norleucine-containing peptides.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference
Synonyms Fmoc-L-Nle-OH, Fmoc-L-2-aminohexanoic acid[3]
CAS Number 77284-32-3[3]
Molecular Formula C₂₁H₂₃NO₄[3]
Molecular Weight 353.42 g/mol [3]
Appearance White to off-white powder[3]
Melting Point 140 - 146 °C[3]
Purity ≥ 98%[3]
Solubility Soluble in DMF, NMP, DCM[4]
Storage 0 - 8 °C[3]

Experimental Protocols

The following protocols are intended as a general guide for automated peptide synthesis on common platforms such as those from CEM or Biotage.[1][5] Users should optimize the parameters based on their specific peptide sequence, resin, and synthesizer.

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.

  • This compound: High purity (≥98%).

  • Standard Fmoc-Amino Acids.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine, sequencing grade.

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6]

    • DIC (N,N'-Diisopropylcarbodiimide).

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Base:

    • N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA).

    • Triisopropylsilane (TIS).

    • Water (H₂O).

    • (Optional) Dithiothreitol (DTT) for peptides containing cysteine.

  • Precipitation and Wash Solvent: Cold diethyl ether.

Automated Synthesis Protocol

This protocol is based on a standard Fmoc/tBu strategy.

3.2.1. Resin Swelling

  • Place the desired amount of resin in the synthesizer's reaction vessel.

  • Wash the resin with DMF for 10-15 minutes to ensure proper swelling.

3.2.2. Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF.

  • The deprotection time can vary, but a typical cycle is 1 x 5 minutes followed by 1 x 10 minutes. For microwave synthesizers, this step can be significantly shorter (e.g., 5 minutes at 75°C).[7]

  • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.

3.2.3. This compound Coupling

  • Standard Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling agent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Microwave synthesizers can significantly reduce this time (e.g., 5-10 minutes at 75°C).[5]

  • Double Coupling: For potentially difficult couplings, a second coupling step can be performed to ensure maximum efficiency. Simply repeat the coupling step with a fresh solution of activated this compound.[8]

  • Wash the resin with DMF to remove excess reagents and byproducts.

3.2.4. Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be introduced. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

3.2.5. Chain Elongation

Repeat steps 3.2.2 and 3.2.3 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[9]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[9]

  • Dry the crude peptide under vacuum.

Data Presentation

Recommended Reagent Concentrations and Ratios
ReagentConcentration/Ratio (relative to resin loading)
This compound3 - 5 equivalents
HBTU/DIC3 - 5 equivalents
Oxyma Pure3 - 5 equivalents
DIPEA6 - 10 equivalents
Typical Automated Synthesizer Cycle Times
StepConventional Synthesizer (Time)Microwave Synthesizer (Time)
Fmoc Deprotection15 - 20 minutes3 - 5 minutes
Amino Acid Coupling30 - 60 minutes5 - 10 minutes
Washing5 - 10 minutes2 - 4 minutes
Total Cycle Time 50 - 90 minutes 10 - 19 minutes

Mandatory Visualizations

cluster_SPPS_Cycle Automated SPPS Cycle for this compound Resin Resin with Free Amine Fmoc_Nle This compound Activation (HBTU/DIPEA) Coupling Coupling Resin->Coupling Fmoc_Nle->Coupling Activated Fmoc-L-Nle Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Next_AA Ready for Next Fmoc-AA Coupling Wash2->Next_AA

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

G cluster_workflow Experimental Workflow start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection coupling This compound Coupling deprotection->coupling wash Washing coupling->wash repeat Repeat for Each Amino Acid wash->repeat repeat->deprotection Next Cycle cleavage Cleavage & Deprotection repeat->cleavage Final Cycle precipitation Precipitation cleavage->precipitation analysis Analysis (HPLC/MS) precipitation->analysis end End: Purified Peptide analysis->end

Caption: Overall experimental workflow for synthesizing a norleucine-containing peptide.

cluster_troubleshooting Troubleshooting Logic Problem Low Coupling Efficiency Check1 Check Reagent Quality (Fmoc-Nle, Solvents, Coupling Reagents) Problem->Check1 Action1 Use Fresh, High-Purity Reagents Check1->Action1 Impure Check2 Optimize Coupling Time/Temperature Check1->Check2 Pure Solution Improved Purity and Yield Action1->Solution Action2 Increase Time or Use Microwave Check2->Action2 Inefficient Check3 Consider Double Coupling Check2->Check3 Efficient Action2->Solution Action3 Perform a Second Coupling Step Check3->Action3 Incomplete Action3->Solution

References

Fmoc-L-Norleucine: A Key Building Block for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

In the landscape of drug discovery and development, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often hampered by metabolic instability. Fmoc-L-Norleucine is a crucial pseudoisosteric building block used in solid-phase peptide synthesis (SPPS) to address one of the key metabolic liabilities of peptides: the oxidation of methionine residues. Norleucine (Nle), a non-proteinogenic amino acid, is structurally analogous to methionine (Met) but replaces the oxidation-prone sulfur atom with a chemically stable methylene group. This substitution enhances the stability of peptide-based drug candidates against oxidative degradation without significantly altering their conformational structure or biological activity, thereby improving their therapeutic potential.

This document provides detailed application notes on the use of this compound in drug discovery, protocols for its incorporation into synthetic peptides, and quantitative data from studies demonstrating its utility.

Key Applications in Drug Discovery

The primary application of this compound is the substitution of methionine residues in peptide sequences to confer resistance to oxidation.[1] Methionine's thioether side chain is susceptible to oxidation, forming methionine sulfoxide and sulfone, which can drastically alter the peptide's conformation and reduce or abolish its biological activity. Norleucine, being nearly isosteric with methionine, effectively mimics its size and hydrophobicity while remaining inert to oxidative conditions.[2]

Advantages of Methionine to Norleucine Substitution:

  • Enhanced Oxidative Stability: Peptides incorporating norleucine are resistant to degradation by oxidizing agents, leading to a longer shelf-life and improved stability in biological systems where reactive oxygen species are present.[3]

  • Preservation of Biological Activity: In many cases, the substitution has a minimal impact on the peptide's structure and function, and can sometimes even enhance potency.

  • Reduced Neurotoxicity: In the context of Alzheimer's disease research, replacing methionine with norleucine in Amyloid-β (Aβ) peptides has been shown to negate their neurotoxic effects, highlighting its potential in developing therapeutics for neurodegenerative diseases.

  • Probing Structure-Activity Relationships (SAR): this compound is a valuable tool for medicinal chemists to investigate the role of specific methionine residues in peptide-receptor interactions and overall function.

Quantitative Data: Norleucine vs. Methionine Peptides

The substitution of methionine with norleucine has been quantitatively evaluated in various peptide systems, demonstrating its potential to enhance therapeutic properties.

Peptide SystemMethionine-Containing Peptide ActivityNorleucine-Substituted Peptide ActivityFold Change in Potency/ActivityReference
Pigment-Dispersing Hormone (PDH)Baseline Potency6-fold higher potency than native PDH and resistance to oxidation.+6(Synthesized from multiple sources)
Cytochrome P450 BM-3 Heme DomainBaseline Peroxygenase ActivityNearly 2-fold increased peroxygenase activity.+2[4]
Melanocortin Receptor 4 (MC4R) AgonistIC50 of 0.4 nMIC50 of 0.4 nM (equipotent)0[5]
Melanocortin Receptor 1 (hMC1R) Tetrapeptide50% binding efficiency relative to parentMaintained 100% cAMP efficacy with altered receptor selectivity.N/A (Change in selectivity)[6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a norleucine residue using this compound.

Materials:

  • Rink Amide AM resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HCTU (or HATU/HBTU)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether (ice-cold)

  • Peptide synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in a 1:1 mixture of DCM/DMF for 60 minutes in the reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine/DMF treatment for 10-15 minutes.[7]

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and DMF (5x) to remove residual piperidine.[7]

  • Amino Acid Coupling (for all amino acids, including this compound):

    • Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HCTU (3.8 eq.), and DIEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[7]

    • Optional: Perform a second coupling to ensure complete reaction.[7]

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the peptide sequence until the full sequence is assembled.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Visualizations

spss_workflow start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-Nle-OH, HCTU, DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid? wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage 3. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

met_vs_nle cluster_met Methionine-Containing Peptide cluster_nle Norleucine-Containing Peptide Met Methionine Residue (-CH2-CH2-S-CH3) Oxidation Oxidation ROS Reactive Oxygen Species (ROS) or Oxidizing Agents ROS->Oxidation Met_Ox Methionine Sulfoxide (Loss of Function) Oxidation->Met_Ox Nle Norleucine Residue (-CH2-CH2-CH2-CH3) NoReaction No Reaction (Stable) ROS2 Reactive Oxygen Species (ROS) or Oxidizing Agents ROS2->NoReaction Nle_Stable Preserved Function NoReaction->Nle_Stable

Caption: Rationale for substituting Methionine with Norleucine to prevent oxidative degradation.

Conclusion

This compound is an indispensable reagent in modern peptide-based drug discovery. Its ability to serve as a stable, non-oxidizable surrogate for methionine allows for the synthesis of more robust and therapeutically viable peptide candidates. The protocols and data presented herein underscore the straightforward implementation and significant advantages of incorporating this compound into peptide synthesis workflows, ultimately contributing to the development of safer and more effective peptide drugs.

References

Synthesis of Isotope-Labeled Peptides Using Fmoc-L-Norleucine: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Stable isotope-labeled peptides are indispensable tools in modern biomedical research, enabling precise protein quantification, elucidation of metabolic pathways, and detailed structural analysis of biomolecules. The incorporation of non-proteinogenic amino acids, such as L-norleucine, can offer enhanced stability against oxidation compared to its structural analog, methionine. This document provides detailed application notes and protocols for the synthesis of isotope-labeled peptides using Fmoc-L-Norleucine (e.g., Fmoc-L-[¹³C₆,¹⁵N]-Norleucine) via Fmoc-based solid-phase peptide synthesis (SPPS). These protocols are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide from synthesis to purification and analysis.

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the gold standard for the chemical synthesis of peptides.[1][2] This method allows for the stepwise assembly of amino acids on an insoluble resin support, which simplifies the removal of excess reagents and byproducts through simple washing steps. The use of stable isotope-labeled amino acids, such as those enriched with ¹³C and ¹⁵N, introduces a specific mass shift into the resulting peptide without altering its chemical and physical properties.[]

These "heavy" peptides are ideal internal standards for quantitative mass spectrometry (MS) applications, including Selected Reaction Monitoring (SRM) and Absolute Quantification (AQUA).[4] When a known quantity of a heavy peptide is spiked into a biological sample, the ratio of the MS signal intensity of the heavy peptide to its endogenous "light" counterpart allows for precise and accurate quantification of the target protein.[4] Furthermore, isotope-labeled peptides are crucial for nuclear magnetic resonance (NMR) studies to determine the three-dimensional structure and dynamics of peptides and proteins.[]

Norleucine, a non-proteinogenic amino acid, is often used as a substitute for methionine to prevent oxidation-related side products, thereby enhancing the stability of the peptide.[1] This guide details the synthesis of a model dipeptide, L-Alanyl-L-[¹³C₆,¹⁵N]-Norleucine, to illustrate the incorporation of a labeled, non-proteinogenic amino acid.

Data Presentation: Synthesis and Purification Outcomes

The successful synthesis and purification of isotope-labeled peptides are critical for their application. The following tables summarize typical quantitative data expected from a standard 0.1 mmol scale synthesis.

ParameterExpected ValueNotes
Crude Peptide Yield 60-85%Highly sequence-dependent. Yield can be affected by peptide length and hydrophobicity.
Purity after Cleavage 40-70%Impurities include truncated sequences, deletion sequences, and incompletely deprotected peptides.
Purity after RP-HPLC >95%Dependent on the efficiency of the purification protocol. Fractions are collected and analyzed to ensure desired purity.[5]
Isotopic Enrichment >99%Dependent on the isotopic purity of the starting Fmoc-L-[¹³C₆,¹⁵N]-Norleucine.
Incorporation Efficiency >95%Can be optimized by extending coupling times and using appropriate activation reagents.

Table 1: Summary of Expected Quantitative Data for a Model Isotope-Labeled Peptide Synthesis.

Analysis MethodPurposeTypical Solvents/Conditions
Analytical RP-HPLC Purity assessment of crude and purified peptide.Column: C18, 3-5 µm particle size. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Linear gradient, e.g., 5-65% B over 30 min.
Preparative RP-HPLC Purification of the crude peptide.Column: C18, 5-10 µm particle size. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: Optimized based on analytical run.[6][7]
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirmation of correct molecular weight for both labeled and unlabeled peptides.Used to verify the mass shift corresponding to the incorporated isotopes.

Table 2: Typical Analytical and Purification Parameters.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the application of isotope-labeled peptides.

Caption: Workflow for synthesis and application of a ¹³C,¹⁵N-labeled peptide.

Isotope-labeled peptides are frequently used to study cellular signaling pathways. For instance, a labeled peptide substrate can be used to quantify the activity of a specific kinase within a complex biological sample. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and stress responses.

MAPK_Pathway Simplified MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation GF Growth Factor GF->Receptor Binding Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactor Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactor->GeneExpression Regulation

Caption: The MAPK signaling cascade, a common target for quantitative proteomics.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of L-Alanyl-L-[¹³C₆,¹⁵N]-Norleucine

This protocol details the manual synthesis of the model dipeptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.[1]

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-L-[¹³C₆,¹⁵N]-Norleucine

  • Fmoc-L-Alanine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Methanol

  • Fritted syringe or manual SPPS reaction vessel

Procedure:

  • Resin Preparation and Loading of First Amino Acid (Fmoc-L-[¹³C₆,¹⁵N]-Norleucine): a. Place ~300 mg of 2-chlorotrityl chloride resin into a reaction vessel. b. Swell the resin in 5 mL of DCM for 30 minutes. Drain the DCM.[1] c. In a separate vial, dissolve 2 equivalents (relative to resin loading capacity) of Fmoc-L-[¹³C₆,¹⁵N]-Norleucine and 4 equivalents of DIPEA in 5 mL of DCM. d. Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[1] e. To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.[1] f. Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution.[1] b. Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[1] c. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Second Amino Acid (Fmoc-L-Alanine): a. In a separate vial, pre-activate the next amino acid. Dissolve 3 equivalents of Fmoc-L-Alanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF.[1] b. Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[1] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction for 1-2 hours. Monitor the reaction completion using a Kaiser test. e. Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Final Deprotection: a. Repeat the Fmoc deprotection step (Protocol 1, Step 2) to remove the Fmoc group from the N-terminal alanine.

Protocol 2: Peptide Cleavage and Precipitation

This protocol describes the cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-bound resin from Protocol 1

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[1]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: a. Wash the deprotected peptide-resin from Protocol 1 with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage: a. Prepare the cleavage cocktail. For ~300 mg of resin, use approximately 5 mL of the cocktail. b. Add the cleavage cocktail to the dried resin in a reaction vessel. c. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

  • Peptide Precipitation: a. Filter the cleavage mixture into a centrifuge tube, collecting the TFA solution containing the peptide. b. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[1] c. Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[1] d. Centrifuge the mixture to pellet the precipitated peptide. e. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. f. Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis

This protocol outlines the purification of the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and subsequent analysis.

Materials:

  • Crude, dried peptide from Protocol 2

  • RP-HPLC system (preparative and analytical)

  • C18 HPLC columns

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Analytical RP-HPLC: a. Dissolve a small amount of the crude peptide in Mobile Phase A. b. Inject the sample onto an analytical C18 column. c. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes) to determine the retention time of the target peptide and assess the purity of the crude product.[6][7]

  • Preparative RP-HPLC: a. Dissolve the remaining crude peptide in a minimal amount of Mobile Phase A. b. Inject the solution onto a preparative C18 column. c. Purify the peptide using a focused gradient based on the retention time determined from the analytical run.[5] d. Collect fractions corresponding to the main peptide peak.

  • Purity Analysis and Lyophilization: a. Analyze the collected fractions for purity using analytical RP-HPLC. b. Pool the fractions with the desired purity (>95%). c. Freeze the pooled fractions and lyophilize to obtain a dry, white powder.

  • Mass Spectrometry Analysis: a. Dissolve a small amount of the purified peptide in a suitable solvent. b. Analyze by mass spectrometry to confirm the correct molecular weight, verifying the incorporation of the isotopic labels by observing the expected mass shift.

Conclusion

The synthesis of isotope-labeled peptides using this compound provides a robust method for creating valuable tools for proteomics, drug discovery, and structural biology. The protocols outlined in this document offer a comprehensive guide for the successful synthesis, purification, and analysis of these peptides. Careful execution of these steps will yield high-purity labeled peptides suitable for the most sensitive analytical applications, enabling researchers to achieve accurate and reproducible results in their studies.

References

Application Notes and Protocols for Bioconjugation Techniques Involving Fmoc-L-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Fmoc-L-Norleucine into synthetic peptides and their subsequent bioconjugation. The inclusion of L-norleucine, a non-proteinogenic amino acid, can enhance the stability of peptides against oxidative degradation, making it a valuable component in the design of peptide-based therapeutics and research tools.

Introduction to L-Norleucine in Peptide Synthesis

L-Norleucine is an isomer of leucine with a linear four-carbon side chain. It is often used as a substitute for methionine in peptide sequences. The thioether group of methionine is susceptible to oxidation, which can lead to loss of biological activity. By replacing methionine with the isosteric and isofunctional, yet chemically stable, L-norleucine, the resulting peptide analogues exhibit increased stability and shelf-life without significantly altering their conformation and biological function. This makes this compound a key building block in the solid-phase peptide synthesis (SPPS) of robust peptide candidates for drug development and various biomedical applications.[1]

Application Note 1: Solid-Phase Synthesis of a Cysteine-Containing Norleucine Dipeptide for Bioconjugation

This section details the synthesis of a dipeptide, Cys-Nle-NH₂, designed as a versatile building block for subsequent conjugation reactions. The inclusion of a cysteine residue provides a reactive thiol group, a common handle for site-specific bioconjugation.

Experimental Workflow for Dipeptide Synthesis

The overall workflow for the solid-phase synthesis of Cys(Trt)-Nle-NH₂ is depicted below.

G cluster_0 Resin Preparation cluster_1 First Amino Acid Coupling cluster_2 Second Amino Acid Coupling cluster_3 Cleavage and Purification resin Rink Amide Resin swell Swell Resin in DMF resin->swell deprotection1 Fmoc Deprotection (Piperidine/DMF) swell->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling1 Couple this compound wash1->coupling1 wash2 Wash (DMF, DCM) coupling1->wash2 deprotection2 Fmoc Deprotection (Piperidine/DMF) wash2->deprotection2 wash3 Wash (DMF, DCM) deprotection2->wash3 coupling2 Couple Fmoc-Cys(Trt)-OH wash3->coupling2 wash4 Wash (DMF, DCM) coupling2->wash4 final_deprotection Final Fmoc Deprotection wash4->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate with Diethyl Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification lyophilization Lyophilize purification->lyophilization final_product Cys-Nle-NH₂ Peptide lyophilization->final_product

Figure 1: Workflow for the solid-phase synthesis of Cys-Nle-NH₂.
Detailed Protocol: Synthesis of Cys(Trt)-Nle-NH₂

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation:

  • Place 200 mg of Rink Amide resin (loading capacity ~0.5 mmol/g) into a fritted syringe.

  • Swell the resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

2. First Amino Acid Coupling (this compound):

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with another 5 mL of 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin sequentially with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 106 mg), HBTU (2.9 equivalents, 0.29 mmol, 110 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in 3 mL of DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

  • Repeat the Fmoc deprotection and washing steps as described above.

  • Coupling:

    • Prepare the activated amino acid solution with Fmoc-Cys(Trt)-OH (3 equivalents, 0.3 mmol, 176 mg) using the same coupling reagents and procedure.

    • Add the activated solution to the resin and agitate for 1-2 hours.

    • Confirm completion with a Kaiser test.

  • Washing: Drain and wash the resin as before.

4. Final Deprotection, Cleavage, and Isolation:

  • Perform a final Fmoc deprotection as described in step 2.

  • Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL).

  • Dry the resin under high vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Use approximately 5 mL for 200 mg of resin.

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[1]

  • Filter the cleavage mixture into a collection tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold diethyl ether.[1]

  • Dry the crude peptide pellet under vacuum.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final Cys-Nle-NH₂ peptide as a white powder.

Quantitative Data Summary for Dipeptide Synthesis
ParameterExpected OutcomeNotes
Crude Yield > 80%Based on the initial loading of the resin.
Crude Purity (by HPLC) > 65%Highly dependent on coupling and deprotection efficiency.
Final Purity (post-HPLC) > 98%Achievable with standard purification protocols.[1]

Application Note 2: Bioconjugation of Cys-Nle-NH₂ to a Maleimide-Activated Fluorescent Dye

This section describes the conjugation of the synthesized Cys-Nle-NH₂ peptide to a maleimide-activated fluorescent dye, a common strategy for labeling peptides for imaging and diagnostic applications. The thiol group of the cysteine residue reacts specifically with the maleimide group to form a stable thioether bond.

Experimental Workflow for Peptide-Dye Conjugation

The workflow for the conjugation of the Cys-Nle-NH₂ peptide to a maleimide-activated dye is illustrated below.

G cluster_0 Peptide and Dye Preparation cluster_1 Conjugation Reaction cluster_2 Purification and Analysis peptide Dissolve Cys-Nle-NH₂ in Degassed Buffer (pH 7.0-7.5) mix Add Dye Solution to Peptide Solution peptide->mix dye Dissolve Maleimide-Dye in DMSO dye->mix react Incubate at RT (Protected from Light) mix->react purify Purify by RP-HPLC react->purify analyze Characterize by Mass Spectrometry purify->analyze lyophilize Lyophilize analyze->lyophilize final_conjugate Peptide-Dye Conjugate lyophilize->final_conjugate

Figure 2: Workflow for maleimide-based conjugation of Cys-Nle-NH₂.
Detailed Protocol: Maleimide-Dye Conjugation

1. Preparation of Reactants:

  • Peptide Solution: Dissolve the purified Cys-Nle-NH₂ peptide in a degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.2) to a final concentration of 1-5 mg/mL. The buffer should be free of any thiol-containing reagents.

  • Dye Solution: Immediately before use, dissolve the maleimide-activated fluorescent dye in anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

2. Conjugation Reaction:

  • Add a 10-20 fold molar excess of the maleimide-dye stock solution to the peptide solution while gently vortexing.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.

  • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

3. Purification of the Conjugate:

  • Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.

  • Monitor the elution profile using UV-Vis detection at a wavelength appropriate for the peptide backbone (e.g., 220 nm) and the absorbance maximum of the fluorescent dye.

  • Collect the fractions corresponding to the labeled peptide.

4. Characterization and Storage:

  • Confirm the covalent attachment of the dye to the peptide by analyzing the purified fractions by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide-dye conjugate.

  • Store the lyophilized conjugate at -20°C or below, protected from light.

Quantitative Data Summary for Peptide-Dye Conjugation
ParameterExpected OutcomeNotes
Conjugation Efficiency > 90%Monitored by RP-HPLC, comparing the peak area of the product to the starting peptide.
Final Yield (post-HPLC) 50-70%Dependent on purification efficiency and recovery.
Final Purity (by HPLC) > 95%Purity of the final isolated conjugate.
Mass Confirmation (MS) Expected Mass ± 1 DaConfirms the covalent attachment of the dye.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust method for creating peptides with enhanced stability. The protocols detailed above provide a clear pathway from the synthesis of a norleucine-containing peptide to its site-specific bioconjugation. By incorporating a cysteine residue, the peptide can be readily labeled with a variety of probes, such as fluorescent dyes, for use in a wide range of research and drug development applications. The combination of norleucine for stability and cysteine for conjugation offers a powerful strategy for the design of advanced peptide-based molecules.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Fmoc deprotection of norleucine.

Troubleshooting Guide: Incomplete Fmoc Deprotection of Norleucine

Incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a frequent challenge in SPPS, leading to truncated or deletion peptide sequences and complicating purification. This guide will help you diagnose and resolve this issue, particularly when incorporating norleucine.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that Fmoc deprotection of norleucine is incomplete?

A1: You can monitor the completeness of the Fmoc deprotection reaction using several qualitative and quantitative methods.

  • Qualitative Methods:

    • Kaiser Test: This is a widely used colorimetric test to detect free primary amines on the resin.[1] A positive result (blue or purple beads) after the deprotection step indicates successful Fmoc removal. A negative result (yellow or colorless beads) suggests the Fmoc group is still attached. Note that this test is not reliable for N-terminal proline, which gives a brownish-red color.[1]

    • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.[1]

  • Quantitative Methods:

    • UV Monitoring: The deprotection reaction releases dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct.[1] This adduct has a characteristic UV absorbance around 301 nm.[1] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the reaction's progress in real-time.[1] Automated peptide synthesizers often use this method to extend deprotection times until the reaction is complete.[1]

Q2: What are the common causes of incomplete Fmoc deprotection, especially with norleucine?

A2: Several factors can lead to incomplete Fmoc removal. While norleucine itself is not typically considered a "difficult" residue in terms of steric hindrance compared to others like valine or isoleucine, its hydrophobicity can contribute to aggregation issues within certain peptide sequences.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which physically block the deprotection reagent from accessing the N-terminal Fmoc group.[1] This is common in sequences with repeating hydrophobic residues.[1][2]

  • Steric Hindrance: Although less of a concern for a single norleucine residue, the surrounding amino acids can create a sterically hindered environment that slows down the deprotection reaction.

  • Reagent Quality and Conditions:

    • Piperidine Degradation: The quality of the piperidine solution is crucial. Over time, piperidine can degrade. Always use a fresh, high-quality solution.

    • Insufficient Reaction Time/Concentration: The standard deprotection time or piperidine concentration may not be sufficient for all sequences.

    • Poor Solvent Quality: The solvent, typically N,N-dimethylformamide (DMF), must be of high purity and anhydrous, as contaminants can interfere with the reaction. Poor solvation can also exacerbate peptide aggregation.[3]

Q3: What is the standard protocol for Fmoc deprotection?

A3: A typical Fmoc deprotection step involves treating the peptide-resin with a 20% (v/v) solution of piperidine in DMF.[4][5] This treatment is usually performed twice: a short initial treatment (e.g., 3-5 minutes) followed by a longer one (e.g., 7-15 minutes).[6]

ParameterStandard Condition
Reagent 20% Piperidine in DMF
Treatment 1 3-5 minutes
Treatment 2 7-15 minutes
Washes Thorough washing with DMF after each treatment and after the final step.

Q4: How can I optimize the deprotection reaction for a difficult sequence containing norleucine?

A4: If you suspect incomplete deprotection, you can modify the standard protocol in several ways.

Optimization StrategyRecommended ChangeRationale
Increase Reaction Time Extend the second deprotection step to 20-30 minutes.Allows more time for the reagent to penetrate aggregated regions.
Increase Temperature Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C).Can help disrupt secondary structures and increase reaction kinetics.
Change Solvent Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF.NMP has better solvating properties for some aggregating sequences.[7]
Add Chaotropic Agents The use of chaotropes can disrupt hydrogen bonding and secondary structures.This approach can improve reagent access to the reaction site.

Q5: Are there alternative reagents for difficult Fmoc deprotections?

A5: Yes, when standard piperidine treatment is insufficient, more potent reagents or different base systems can be employed.

Alternative ReagentConcentration & SolventKey Considerations
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1-2% (v/v) DBU in DMF.[6][8]DBU is a stronger, non-nucleophilic base that is effective for sterically hindered sequences.[1][8] Caution: DBU can catalyze aspartimide formation in peptides containing aspartic acid.[1] It does not scavenge DBF, so a scavenger like a small amount of piperidine may be needed.[6]
Piperazine/DBU 5% Piperazine and 2% DBU in NMP or DMF.This combination is highly effective and can rival the speed of piperidine for difficult sequences.[1][9]
4-Methylpiperidine (4MP) Can be used interchangeably with piperidine.[3][10]Behaves similarly to piperidine but may offer advantages in specific sequences or regarding reagent availability.[3][10][11]
Morpholine 50% (v/v) in DMF.Considered a milder condition, often used for sensitive peptides like glycopeptides to minimize side reactions.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Drain the coupling solvent from the peptide-resin.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate the mixture for 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • The resin is now ready for the next coupling step.

Protocol 2: Qualitative Monitoring with the Kaiser Test
  • After the final DMF wash of the deprotection step, remove a small sample of resin beads (approx. 5-10 mg).

  • Wash the sample beads with ethanol and allow them to dry.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each of the following three reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads:

    • Dark Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Protocol 3: Alternative Deprotection with DBU
  • Drain the coupling solvent from the peptide-resin.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Prepare a deprotection solution of 2% DBU and 2% piperidine (as a scavenger) in DMF.

  • Add the DBU/piperidine solution (5 mL) to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Repeat the DBU/piperidine treatment for another 7-10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

Visualizations

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Wash1->Coupling Activation 3. Amino Acid Activation (e.g., HCTU/DIPEA) Activation->Coupling Wash2 5. DMF Wash Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle End Final Peptide Wash2->End Final Cycle Cycle->Deprotection

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Deprotection Start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) CheckReagents Are piperidine and DMF fresh and high quality? Start->CheckReagents ReplaceReagents Replace reagents and repeat deprotection. CheckReagents->ReplaceReagents No IncreaseTime Increase deprotection time (e.g., 2 x 20 min). CheckReagents->IncreaseTime Yes ReplaceReagents->Start Re-evaluate StillFails1 Still incomplete? IncreaseTime->StillFails1 ChangeSolvent Switch solvent to NMP or add chaotropic agents. StillFails1->ChangeSolvent Yes Success Problem Resolved StillFails1->Success No StillFails2 Still incomplete? ChangeSolvent->StillFails2 UseDBU Use stronger base: 2% DBU / 2% Piperidine in DMF. StillFails2->UseDBU Yes StillFails2->Success No UseDBU->Success

Caption: Decision tree for troubleshooting incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Base Treatment cluster_2 Intermediates cluster_3 Products FmocN Fmoc-NH-CHR-Resin Carbanion Carbanion Intermediate FmocN->Carbanion + Base - H⁺ Piperidine Piperidine (Base) Piperidine->FmocN DBF Dibenzofulvene (DBF) Piperidine->DBF Traps DBF Carbanion->DBF β-Elimination FreeAmine H₂N-CHR-Resin (Free Amine) Carbanion->FreeAmine Adduct DBF-Piperidine Adduct DBF->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Preventing side reactions during Fmoc-L-Norleucine activation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the activation and coupling of Fmoc-L-Norleucine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during this critical step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common side reactions observed during the activation of this compound, and how can they be prevented?

A1: While this compound is not inherently prone to unique side reactions due to its linear, non-functionalized side chain, it can be involved in common SPPS side reactions, largely dependent on the peptide sequence and reaction conditions. The most critical to prevent are:

  • Racemization: The loss of stereochemical integrity at the alpha-carbon can occur during activation. This is minimized by using additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®, which form active esters that are less prone to racemization than other activated species.[1] Uronium/phosphonium salt-based reagents (e.g., HBTU, HATU) are generally preferred over carbodiimides (e.g., DIC) for minimizing racemization, especially in demanding couplings.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[2] This is highly sequence-dependent, being most prevalent when Proline or Glycine are in the first two positions. While Norleucine itself does not promote this, careful selection of the subsequent amino acid and coupling conditions is crucial. To prevent DKP formation, consider using a more sterically hindered resin like 2-chlorotrityl chloride resin or coupling a pre-formed dipeptide.[2]

  • Incomplete Coupling: This leads to the formation of deletion sequences, which can be difficult to separate from the target peptide. The linear side chain of norleucine presents minimal steric hindrance compared to branched amino acids like Valine or Isoleucine, but incomplete coupling can still occur due to peptide aggregation or suboptimal reaction conditions.[3]

Q2: My coupling reaction with this compound is sluggish or incomplete, as indicated by a positive Kaiser test. What are the likely causes and solutions?

A2: A positive Kaiser test indicates the presence of unreacted primary amines on the resin.[4] Here are the common causes and troubleshooting steps:

  • Poor Resin Swelling: Inadequate swelling of the resin limits the accessibility of reactive sites. Ensure the resin is properly swollen in a suitable solvent (e.g., DMF or NMP) before coupling.

  • Degraded Reagents: The quality of coupling reagents, solvents, and the this compound itself is critical. Use fresh, high-purity, anhydrous solvents and ensure coupling reagents have been stored correctly.[4]

  • Suboptimal Activation: Ensure the pre-activation time is sufficient when using uronium/phosphonium salt reagents. For DIC/HOBt couplings, ensure all components are present in the correct stoichiometry.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate, hindering access to the N-terminal amine. Switching to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) can help disrupt aggregation.[4]

  • Insufficient Reagent Equivalents: Ensure you are using an adequate excess of the activated this compound and coupling reagents. A 3- to 5-fold excess over the resin loading is typical.

Troubleshooting Actions:

  • Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., an additional 1-2 hours) and re-test with the Kaiser test.[4]

  • Double Couple: If the Kaiser test remains positive, filter and wash the resin, then perform a second coupling with a fresh solution of activated this compound.

  • Use a More Potent Coupling Reagent: If using DIC/HOBt, consider switching to a uronium/aminium salt-based reagent like HBTU or HATU, which are generally more efficient, especially for difficult couplings.

Q3: Which activation method is recommended for this compound to achieve high coupling efficiency and minimize side reactions?

A3: For routine couplings of this compound, both uronium/aminium salt-based methods and carbodiimide-based methods can be effective.

  • HBTU/DIPEA: This is a widely used and robust method that offers rapid activation and high coupling efficiency.[5][6] The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required.

  • DIC/HOBt: This is a cost-effective and reliable method. The use of HOBt is crucial to suppress racemization and enhance the reaction rate.[1]

For sequences that are known to be difficult or prone to aggregation, a more potent activating agent like HATU, which forms a more reactive OAt ester, may be beneficial.

Quantitative Data Summary

While specific quantitative data for this compound coupling efficiency across different methods is not extensively published, the following table provides a general expectation for peptide synthesis outcomes based on standard protocols. The actual yields and purities will be highly dependent on the specific peptide sequence and synthesis conditions.

ParameterExpected OutcomeNotes
Coupling Time (HBTU) 1 - 2 hoursCan be monitored with a Kaiser test for completion.[7]
Coupling Time (DIC/HOBt) 2 - 4 hoursGenerally slower kinetics compared to HBTU.[8]
Crude Peptide Yield > 85%Based on the initial loading of the first amino acid on the resin.[7]
Crude Peptide Purity > 70%Highly dependent on the efficiency of all coupling and deprotection steps.[7]
Final Purity (post-HPLC) > 98%Achievable with standard purification protocols.[7]

Detailed Experimental Protocols

Protocol 1: this compound Activation and Coupling using HBTU/DIPEA

This protocol is designed for a 0.1 mmol synthesis scale.

Materials:

  • This compound (3 eq., 0.3 mmol)

  • HBTU (2.9 eq., 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin (0.1 mmol)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treatment with 20% piperidine in DMF and thoroughly washed with DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound and HBTU in DMF (approx. 2 mL).

    • Add DIPEA to the solution.

    • Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature. The solution may turn a pale yellow color.[7]

  • Coupling Reaction:

    • Drain the DMF from the washed, deprotected resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines.[4]

    • If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL). The resin is now ready for the next Fmoc-deprotection step.

    • If the test is positive, refer to the troubleshooting guide (Q2).

Protocol 2: this compound Activation and Coupling using DIC/HOBt

This protocol is designed for a 0.1 mmol synthesis scale.

Materials:

  • This compound (3 eq., 0.3 mmol)

  • HOBt (3 eq., 0.3 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin (0.1 mmol)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been washed with DMF.

  • Reagent Solution Preparation:

    • In a separate vial, dissolve this compound and HOBt in DMF (approx. 2 mL).

  • Coupling Reaction:

    • Drain the DMF from the washed, deprotected resin.

    • Add the this compound/HOBt solution to the resin.

    • Add DIC to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours.[8]

  • Monitoring and Washing:

    • Perform a Kaiser test after 2 hours. If the test is positive, allow the reaction to proceed longer and re-test.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and the soluble diisopropylurea byproduct. The resin is now ready for the next Fmoc-deprotection step.

Visualizations

G cluster_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Washing A Start with deprotected peptide-resin B Wash with DMF A->B F Add activated amino acid solution to resin B->F C Dissolve Fmoc-L-Nle, HBTU in DMF D Add DIPEA C->D E Pre-activate for 1-2 min D->E E->F G Agitate for 1-2 hours F->G H Kaiser Test G->H H->F Positive (Double Couple) I Wash with DMF and DCM H->I Negative J Proceed to next Fmoc deprotection I->J

Caption: Experimental workflow for this compound coupling using HBTU.

G cluster_causes Potential Causes cluster_solutions Solutions cluster_actions Corrective Actions Start Positive Kaiser Test (Incomplete Coupling) Cause1 Poor Resin Swelling Start->Cause1 Cause2 Degraded Reagents Start->Cause2 Cause3 Peptide Aggregation Start->Cause3 Cause4 Suboptimal Activation Start->Cause4 Sol1 Re-swell resin in fresh solvent Cause1->Sol1 Sol2 Use fresh, high-purity reagents and solvents Cause2->Sol2 Sol3 Switch to NMP or add chaotropic salts (LiCl) Cause3->Sol3 Sol4 Check reagent stoichiometry and pre-activation time Cause4->Sol4 Action1 Extend Coupling Time Sol1->Action1 Sol2->Action1 Sol3->Action1 Sol4->Action1 Action2 Perform a Double Couple Action1->Action2 Action3 Switch to a more potent coupling reagent (e.g., HATU) Action2->Action3

References

Strategies to minimize aggregation of norleucine-rich peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the aggregation of norleucine-rich peptides. It includes troubleshooting guides, FAQs, experimental protocols, and data summaries to address common challenges encountered during synthesis, purification, and formulation.

Frequently Asked Questions (FAQs)

Q1: Why are my norleucine-rich peptides prone to aggregation?

Norleucine is an isomer of leucine, characterized by a linear, unbranched four-carbon side chain.[1][2] This structure makes it a highly hydrophobic amino acid. The primary driver for the aggregation of peptides rich in norleucine and other hydrophobic residues is the hydrophobic effect.[3][4] In aqueous environments, the peptide chains self-assemble to sequester these nonpolar side chains away from water, which can lead to the formation of various aggregates, from soluble oligomers to insoluble amyloid fibrils.[3][5] This process is highly dependent on factors like peptide concentration, pH, temperature, and ionic strength.[5][6]

Q2: What is the difference between amorphous aggregation and fibril formation?

Amorphous aggregation results in disordered, insoluble precipitates, often appearing as cloudiness or visible particles in a solution. Fibrillar aggregation, on the other hand, involves the self-assembly of peptides into highly organized, cross-beta sheet structures known as amyloid fibrils.[3][7] While both are driven by factors like hydrophobicity, fibril formation is a more structured process.[8] Techniques like the Thioflavin T (ThT) assay are specifically used to detect these structured amyloid fibrils.[7]

Q3: Can I predict the aggregation propensity of my peptide sequence?

Yes, several computational tools and algorithms can predict aggregation-prone regions (APRs) within a peptide sequence.[8] These methods are typically based on the intrinsic aggregation propensities of individual amino acids, hydrophobicity, and the tendency to form secondary structures like beta-sheets.[8] By identifying APRs, you can rationally design sequence modifications, such as substituting a hydrophobic residue with a more hydrophilic or "gatekeeper" residue, to reduce aggregation.[8]

Q4: What are the best storage conditions for lyophilized and reconstituted norleucine-rich peptides?

Lyophilized Peptides: Store lyophilized powder at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[6] Before opening, allow the vial to warm to room temperature to prevent condensation.[6]

Reconstituted Peptides: For short-term storage, keep peptide solutions at 2-8°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles, as this can significantly promote aggregation.[6]

Troubleshooting Guides

Issue 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

spss_troubleshooting

SymptomPossible CauseRecommended Solution
Resin shrinking, poor swelling Inter-chain aggregation on the resin, leading to poor solvent accessibility.[9]- Incorporate secondary amino acid surrogates: Use pseudoproline or Dmb-dipeptides every 5-6 residues to disrupt secondary structure formation.[9][10][11]- Change solvent: Use solvents like trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) to inhibit aggregation.[12]
Incomplete Fmoc-deprotection Aggregation is hindering access of piperidine to the N-terminus.[6]- Increase deprotection time. [6]- Add a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.[6]
Failed or slow coupling reactions Steric hindrance and poor accessibility of the growing peptide chain due to aggregation.[9]- Use a more potent coupling reagent like HATU or HCTU.[6]- Extend coupling times and perform double couplings. [6]- Add chaotropic agents or surfactants to the synthesis solvent.[12]
Issue 2: Peptide Precipitation After Cleavage or During Purification
SymptomPossible CauseRecommended Solution
Peptide is insoluble after HF or TFA cleavage The highly hydrophobic peptide aggregates immediately upon removal of protecting groups and cleavage from the resin.- Cleavage in the presence of detergents: Including sodium dodecyl sulfate (SDS) in the cleavage reaction can dramatically reduce aggregation.[13]- Ether precipitation: Minimize or eliminate ether precipitation and washing steps, which can exacerbate aggregation.[13]
Product precipitates on the HPLC column or during fraction collection The peptide is not soluble in the mobile phase or the concentration is too high upon elution.- Dissolve crude peptide in a strong organic solvent first: Use 100% DMSO, DMF, or acetonitrile to fully dissolve the peptide before diluting with the initial mobile phase.- Modify mobile phase: Add organic modifiers or ion-pairing agents. A detergent-based HPLC protocol may be necessary.[13]- Incorporate a temporary solubilizing tag: Synthesize the peptide with a C-terminal hydrophilic tag (e.g., poly-arginine) that can be cleaved off after purification.[12][14]
Issue 3: Aggregation of Purified Peptide in Aqueous Solution

solution_aggregation_logic

SymptomPossible CauseRecommended Solution
Visible precipitation or solution cloudiness Suboptimal pH: The solution pH is near the peptide's isoelectric point (pI), minimizing net charge and electrostatic repulsion.[15]- Adjust pH: Change the buffer pH to be at least 1-2 units away from the pI to increase the net charge on the peptide.[15]
High Concentration: Intermolecular interactions are more frequent at higher peptide concentrations.- Reduce Concentration: Work with the lowest feasible concentration.- Add Excipients: If high concentrations are required, add stabilizing excipients (see table below).
Inappropriate Ionic Strength: Salt concentration can either shield charges (promoting aggregation) or stabilize the peptide. The effect is empirical.[6][8]- Optimize Salt Concentration: Empirically screen a range of salt concentrations (e.g., 0-200 mM NaCl) to find the optimal condition.[6]
Elevated Temperature: Higher temperatures can increase hydrophobic interactions and accelerate aggregation kinetics.[5][6]- Control Temperature: Store solutions at recommended temperatures (2-8°C for short-term, frozen for long-term).[6]
Table 1: Common Excipients to Stabilize Peptide Formulations
Excipient ClassExamplesMechanism of ActionTypical Concentration
Amino Acids Arginine, GlycineSuppress aggregation by interacting with hydrophobic regions and increasing the energy barrier for self-assembly.[6][14]50-250 mM
Sugars / Polyols Trehalose, Mannitol, GlycerolPreferentially excluded from the peptide surface, promoting a more compact, stable conformation. Act as cryo/lyoprotectants.[6][15]5-10% (w/v)
Surfactants (non-denaturing)Polysorbate 20/80 (Tween), CHAPSPrevent adsorption to interfaces and can coat hydrophobic patches on the peptide, preventing self-association.[15][16]0.01 - 0.1% (w/v)
Reducing Agents DTT, TCEPFor cysteine-containing peptides, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[15]1-5 mM

Experimental Protocols

Protocol 1: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a cornerstone technique for separating and quantifying soluble monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[17][18]

Methodology:

  • System Preparation: Use a bio-inert HPLC or UHPLC system to minimize non-specific interactions.[19]

  • Column Selection: Choose a silica-based SEC column with a pore size appropriate for the expected size range of your peptide and its aggregates. A 150-300 Å pore size is often a good starting point for many peptides.[19][20]

  • Mobile Phase Preparation: A typical mobile phase is 50-100 mM sodium phosphate with 150-200 mM sodium chloride, pH 6.8-7.4.[19][21] The salt is crucial to prevent ionic interactions between the peptide and the stationary phase.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the mobile phase. If solubility is low, first dissolve in a minimal amount of an organic solvent like DMSO, then dilute with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Prepare a concentration series to ensure the analysis is within the linear range of detection.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample. The flow rate should be low enough to allow for proper separation (e.g., 0.5-1.0 mL/min for a standard analytical column).

    • Monitor the elution profile using UV detection, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).

  • Data Analysis:

    • Aggregates, being larger, will elute first, followed by the monomer, and then any fragments.[20]

    • Integrate the peak areas for each species. The percentage of aggregation is calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 2: Detection of Amyloid Fibrils with Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a fluorescent-based method used to detect the formation of amyloid-like fibrils. ThT dye intercalates with the cross-β-sheet structure of fibrils, resulting in a significant increase in fluorescence emission.[7][22]

Methodology:

  • Reagent Preparation:

    • ThT Stock Solution (e.g., 1 mM): Prepare a stock solution of ThT in sterile, deionized water. Filter through a 0.2 µm syringe filter. Store this stock solution in the dark at 4°C for up to a week.[7][23]

    • Assay Buffer: Prepare a suitable buffer, such as 10 mM phosphate with 150 mM NaCl, pH 7.0.[7]

    • ThT Working Solution: On the day of the experiment, dilute the ThT stock solution into the assay buffer to a final concentration of 1-5 µM.[23][24]

  • Assay Setup (96-well plate format):

    • Use a non-binding, black, clear-bottom 96-well plate to minimize background fluorescence and protein adsorption.[25]

    • In triplicate, add 20 µL of your peptide sample (aggregated and monomeric control) to the wells.[23]

    • Include a buffer-only control to measure background fluorescence.[25]

    • Add 180 µL of the ThT working solution to each well for a final volume of 200 µL.

  • Measurement:

    • Incubate the plate in the dark at room temperature for at least 1 hour to allow for dye binding.[23]

    • Measure the fluorescence using a plate reader with excitation set around 440-450 nm and emission set around 482-510 nm.[7][23]

  • Data Analysis:

    • Subtract the average fluorescence of the buffer-only control from all other readings.

    • A significant increase in fluorescence intensity in a sample compared to the monomeric control is indicative of the presence of amyloid fibrils.[7]

    • Important Controls: To avoid false positives, it is crucial to run controls for potential fluorescence quenching or spectral overlap caused by your peptide or other compounds in the solution.[25]

References

Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of synthetic peptides containing norleucine (Nle).

Frequently Asked Questions (FAQs)

Q1: What is norleucine, and why is it used in peptide synthesis?

Norleucine (Nle) is an isomer of leucine that is often used as a substitute for methionine (Met) in peptide analogs.[1] Its side chain has a similar size and polarity to methionine's but is not susceptible to oxidation, which is a common side reaction for methionine-containing peptides.[1][2] This enhanced stability makes norleucine a valuable component in the development of peptide-based therapeutics.

Q2: Do peptides containing norleucine require a special cleavage cocktail?

Generally, no. Peptides containing norleucine do not typically require special cleavage cocktails beyond what is standard for the other amino acids present in the sequence. The primary advantage of norleucine is its stability under standard cleavage conditions, particularly its resistance to oxidation.[1][2] Therefore, a standard trifluoroacetic acid (TFA)-based cleavage cocktail is usually sufficient.

Q3: What is a standard cleavage cocktail for a simple, norleucine-containing peptide?

A widely used and effective general-purpose cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.

  • TFA (95%): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.

  • TIS (2.5%): A scavenger that quenches reactive carbocations generated during the cleavage process, thus preventing unwanted side reactions.[3]

  • Water (2.5%): Acts as a scavenger and helps to hydrolyze certain protecting groups.

This combination is effective for many peptide sequences, including those with norleucine.[1][3]

Q4: Are there any known side reactions involving norleucine during TFA cleavage?

Current literature does not indicate any significant side reactions specific to the norleucine side chain during standard TFA-mediated cleavage. Its aliphatic, unbranched side chain is chemically inert under these conditions. The primary concerns during the cleavage of a norleucine-containing peptide will relate to other sensitive amino acids in the sequence (e.g., Trp, Cys, Arg) or to the physical properties of the peptide itself, such as hydrophobicity.

Troubleshooting Guide

Problem 1: Low Peptide Yield After Cleavage and Precipitation
Possible Cause Suggested Solution
Incomplete Cleavage from Resin Extend the cleavage reaction time (e.g., from 2 hours to 4 hours). If the problem persists, consider a stronger cleavage cocktail if other sensitive residues are not a concern. For some resins, a repeated cleavage with fresh cocktail may be beneficial.
Peptide is Soluble in Precipitation Solvent (e.g., Diethyl Ether) This can occur with short or very hydrophobic peptides. Reduce the volume of the TFA solution by evaporation under a stream of nitrogen before adding to cold ether.[4] If precipitation is still poor, consider alternative precipitation solvents or direct purification of the TFA/ether mixture after evaporation.
Peptide Adherence to Resin After the initial filtration of the cleavage cocktail, wash the resin with a small amount of fresh TFA and combine the filtrates to recover any remaining peptide.[1]
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
Possible Cause Suggested Solution
Incomplete Deprotection of Other Residues If mass spectrometry indicates the presence of protecting groups (e.g., Pbf on Arg, Boc on Trp), extend the cleavage time or use a more robust scavenger cocktail. For instance, Reagent K is effective for peptides with multiple sensitive residues.[5]
Alkylation of Sensitive Residues (Trp, Tyr, Cys) This is due to insufficient scavenging of reactive cations. Ensure a sufficient concentration of scavengers like TIS. For peptides containing tryptophan, the use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to prevent side reactions.[5]
Aggregation of the Hydrophobic Peptide Norleucine can increase the overall hydrophobicity of a peptide, potentially leading to aggregation.[6] This can hinder both cleavage and purification. To mitigate this, consider using aggregation-disrupting strategies during synthesis and purification, such as using specialized resins or solvents.

Quantitative Data on Cleavage Cocktails

The choice of cleavage cocktail is primarily dictated by the most sensitive amino acid in the peptide sequence. Since norleucine itself is stable, the selection should be based on other residues present. The following table summarizes common cleavage cocktails and their applications.

Cocktail ID Composition (v/v) Primary Application Key Features
Standard 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, for peptides without highly sensitive residues.[1][3]Low odor and effective for most sequences, including those with norleucine.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPeptides with trityl-based protecting groups.[2]"Odorless" alternative to cocktails with thiols. Does not prevent methionine oxidation.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDTPeptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[2][3]A robust and widely used cocktail for complex peptides.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides with sulfonyl-protected Arginine (e.g., Pbf, Pmc).[3]Minimizes reattachment of Trp-containing peptides to the linker.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄ISpecifically for preventing methionine oxidation.While not strictly necessary for norleucine, it is highly effective for methionine-containing peptides.

Experimental Protocols

Standard Cleavage Protocol for a Norleucine-Containing Peptide

This protocol is suitable for a peptide synthesized on a 0.1 mmol scale.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (freshly prepared): 95% TFA, 2.5% TIS, 2.5% Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • Transfer the dried peptide-resin to a reaction vessel.

    • Wash the resin with DCM (3 x 5 mL) to swell it and remove residual solvents from synthesis.

    • Dry the resin under a high vacuum for at least 1 hour.[1]

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add approximately 5-10 mL of the freshly prepared cleavage cocktail to the dried resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional gentle agitation.[1]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide.[1]

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[1]

  • Peptide Precipitation:

    • In a separate centrifuge tube, add a 10-fold excess of cold diethyl ether.

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[1]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[1]

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Visualizations

Cleavage_Workflow General Workflow for Peptide Cleavage resin 1. Dried Peptide-Resin swell 2. Swell Resin in DCM resin->swell cleave 4. Add Cocktail to Resin (2-3 hours at RT) swell->cleave cocktail 3. Prepare Fresh Cleavage Cocktail (e.g., TFA/TIS/H2O) cocktail->cleave filter 5. Filter to Collect TFA/Peptide Solution cleave->filter precipitate 6. Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash 7. Pellet and Wash Peptide precipitate->wash dry 8. Dry Crude Peptide wash->dry hplc 9. HPLC Purification dry->hplc

Caption: General workflow for peptide cleavage and purification.

Troubleshooting_Logic Troubleshooting Logic for Norleucine Peptides start Cleavage of Nle-Peptide issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurities Impurities Present issue->impurities Yes end Successful Cleavage issue->end No solubility Check Ether Supernatant for Soluble Peptide low_yield->solubility incomplete_cleavage Extend Cleavage Time or Use Stronger Cocktail low_yield->incomplete_cleavage incomplete_deprotection Check MS for Protecting Groups. Extend Cleavage Time. impurities->incomplete_deprotection alkylation Alkylation of Other Residues? Ensure Sufficient Scavengers. impurities->alkylation aggregation Hydrophobic Aggregation? Optimize Synthesis/Purification. impurities->aggregation

References

Identifying and removing byproducts in Fmoc-L-Norleucine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of Fmoc-L-Norleucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: During the synthesis of this compound, several byproducts can form. The most common include:

  • Fmoc-dipeptide (Fmoc-Nle-Nle-OH): This forms when the activating reagent for the Fmoc group reacts with already formed this compound. This can lead to the insertion of an extra amino acid residue during peptide synthesis.[1][2]

  • Free L-Norleucine: Incomplete reaction or premature deprotection of the Fmoc group can leave unreacted L-Norleucine in the final product.[3]

  • β-Alanyl impurities: These can arise from the rearrangement of the Fmoc-OSu reagent used for Fmoc protection.[1]

  • Residual starting materials: Unreacted L-Norleucine or Fmoc-donating reagents (e.g., Fmoc-Cl, Fmoc-OSu) may remain.

  • Byproducts of Fmoc deprotection: When using this compound in solid-phase peptide synthesis (SPPS), the removal of the Fmoc group with a base like piperidine generates dibenzofulvene (DBF). DBF can form an adduct with piperidine, which must be thoroughly washed away to prevent side reactions.[2][4]

Q2: How can I detect the presence of these byproducts?

A2: A combination of analytical techniques is recommended for detecting impurities:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your product. The product and byproducts will likely have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of Fmoc-amino acids.[5] By using a suitable gradient, you can separate this compound from most byproducts.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of your product and detect the presence of impurities with different molecular weights, such as dipeptides or unreacted starting materials.

Q3: What is the best way to remove dipeptide byproducts?

A3: Recrystallization is an effective method for removing dipeptide byproducts.[6] A common solvent system for recrystallizing Fmoc-amino acids is a mixture of ethanol and water.[6] The principle is that the desired this compound will have a different solubility profile than the dipeptide byproduct, allowing for its selective crystallization.

Q4: My final product has a low yield. What are the possible causes?

A4: Low yield in this compound synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or inefficient stirring.

  • Side reactions: The formation of significant amounts of byproducts will naturally reduce the yield of the desired product.

  • Loss during workup and purification: Product can be lost during extraction, washing, and recrystallization steps.

  • Poor quality of starting materials: The purity of L-Norleucine and the Fmoc-donating reagent can impact the overall yield.

Q5: How can I avoid the formation of β-alanyl impurities?

A5: The formation of β-alanyl impurities is associated with the use of Fmoc-OSu.[1] To minimize these impurities, ensure that you use high-purity Fmoc-OSu and carefully control the reaction conditions, such as temperature and reaction time. Using slightly less than one equivalent of Fmoc-OSu can also help to get a more selective reaction at the amine.[4]

Troubleshooting Guide

Observation Potential Cause Suggested Solution(s)
TLC shows multiple spots Presence of unreacted starting materials and/or byproducts.- Optimize reaction conditions (time, temperature) to drive the reaction to completion.- Purify the crude product using recrystallization or column chromatography.
HPLC analysis shows a purity of <98% Significant amounts of impurities such as dipeptides or free amino acids.- Perform recrystallization. A patent suggests using an ethanol/water system for similar Fmoc-amino acids.[6]- If impurities persist, consider purification by preparative HPLC.
Product is an oil or does not crystallize Presence of impurities hindering crystallization.- Wash the crude product thoroughly to remove soluble impurities.- Try different solvent systems for recrystallization (e.g., ethyl acetate/hexane).
Low melting point of the final product The product is likely impure. The reported melting point for this compound is in the range of 140-146°C.[7]- Purify the product by recrystallization until a sharp melting point in the expected range is achieved.
Extra peaks in 1H NMR spectrum Presence of structurally similar byproducts like dipeptides.- Compare the spectrum with known spectra of similar compounds (e.g., Fmoc-L-Leucine) to identify impurity peaks.- Purify the product and re-acquire the NMR spectrum.

Quantitative Data Summary

The following table provides expected outcomes for the synthesis and purification of this compound, based on typical results for similar Fmoc-amino acids.[6]

Parameter Crude Product After Recrystallization
Yield > 90%80-90%
Purity (by HPLC) 90-95%> 99%
Appearance Off-white solidWhite crystalline solid

Experimental Protocols

Protocol 1: Synthesis of this compound using Fmoc-OSu

This protocol is a general procedure for the Fmoc protection of an amino acid.

Materials:

  • L-Norleucine

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl Acetate

  • Hexane

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve L-Norleucine (1 equivalent) in a 10% solution of sodium bicarbonate in water.

  • In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.

  • Slowly add the Fmoc-OSu solution to the L-Norleucine solution with vigorous stirring at room temperature.

  • Allow the reaction to stir overnight at room temperature.

  • After the reaction is complete, dilute the mixture with water and wash with hexane to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on a patented method for purifying Fmoc-amino acids.[6]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture (e.g., 2:3 v/v).[6]

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start L-Norleucine + Fmoc-OSu reaction Reaction in Dioxane/Water with NaHCO3 start->reaction wash Wash with Hexane reaction->wash acidify Acidify with HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Evaporate extract->dry crude Crude this compound dry->crude recrystallize Recrystallize from Ethanol/Water crude->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure Pure this compound filter_dry->pure

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Byproduct Removal cluster_purity Purity Check cluster_pass Pass cluster_fail Fail - Identify & Remove Byproduct cluster_byproducts Common Byproducts & Solutions cluster_solutions Purification Method start Crude Product Analysis (TLC/HPLC) purity_check Purity > 98%? start->purity_check pass Product is Pure purity_check->pass Yes identify Identify Byproduct (MS, NMR) purity_check->identify No byproduct_options Dipeptide Unreacted Starting Material Other Impurities identify->byproduct_options solutions Recrystallization Column Chromatography Re-synthesis byproduct_options:f0->solutions:f0 byproduct_options:f1->solutions:f1 byproduct_options:f2->solutions:f1 solutions->start Re-analyze

Caption: Logical workflow for troubleshooting byproduct identification and removal.

References

Why is my Fmoc-L-Norleucine poorly soluble in DMF?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Fmoc-L-Norleucine in Dimethylformamide (DMF). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in DMF?

While this compound is generally reported to be soluble in DMF, several factors can contribute to observed solubility issues. Poor solubility is often not due to the intrinsic properties of the molecule alone but can be influenced by experimental conditions and material quality. Potential causes include:

  • Aggregation: The planar and aromatic nature of the Fmoc protecting group can lead to self-assembly and aggregation through π-π stacking interactions.[1] The hydrophobic n-butyl side chain of norleucine can also contribute to this phenomenon, reducing the effective solvation of the molecule.[2]

  • Solvent Quality: The purity of the DMF used is critical. DMF can degrade over time to form dimethylamine, which can interfere with solubility and downstream reactions.[3] The presence of water in the solvent can also negatively impact the solubility of hydrophobic Fmoc-amino acids.

  • Compound Purity: The purity of the this compound itself can affect its solubility. The presence of insoluble impurities from synthesis or degradation can give the appearance of poor solubility.

  • Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may result in decreased solubility.

Q2: What is the expected solubility of this compound in DMF?

Commercial suppliers of this compound report its solubility in DMF. This information can be a useful benchmark for your own experiments.

CompoundSolventConcentrationObservation
This compoundDMF25 mmole in 50 mlClearly soluble
Data sourced from commercial supplier information.

Q3: Are there alternative solvents I can use if I continue to have issues with DMF?

Yes, if DMF proves to be a problematic solvent, several alternatives are commonly used in peptide synthesis and may offer better solubility for this compound.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF in SPPS and is known to be a good solvent for many Fmoc-amino acids.[1][3]

  • Dimethyl sulfoxide (DMSO): DMSO is another strong polar aprotic solvent that can be effective in dissolving Fmoc-amino acids.[1][4][5] It is sometimes used in small amounts in conjunction with other solvents to improve solubility.[1]

  • Solvent Mixtures: In some cases, a mixture of solvents can be more effective than a single solvent. For example, a small percentage of DMSO in DMF can help to disrupt aggregates and improve solubility.[1]

Q4: Can I use heat or sonication to improve the solubility of this compound?

Yes, these are common laboratory techniques to aid in the dissolution of compounds with solubility challenges.

  • Gentle Heating: Warming the solution can increase the kinetic energy of the molecules and help to overcome the energy barrier for dissolution.[1] It is important to use gentle heat (e.g., 37°C) to avoid potential degradation of the Fmoc-amino acid.[1]

  • Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate the dissolution of the compound.[1]

Troubleshooting Guide

If you are experiencing poor solubility of this compound in DMF, follow this troubleshooting guide to identify and resolve the issue.

Step 1: Assess Material Quality and Experimental Conditions
  • Verify this compound Purity:

    • Check the certificate of analysis for your batch of this compound to confirm its purity.

    • If the purity is questionable, consider using a fresh batch from a reputable supplier.

  • Evaluate DMF Quality:

    • Use high-purity, anhydrous DMF.

    • If the DMF is old or has been opened multiple times, consider using a fresh bottle. Degraded DMF containing dimethylamine can be problematic.[3]

Step 2: Employ Physical Methods to Aid Dissolution
  • Sonication: Place the vial containing the this compound and DMF in an ultrasonic bath for 5-10 minutes.[1]

  • Gentle Heating: Warm the solution to approximately 37°C while stirring.[1] Avoid excessive heat to prevent degradation.

Step 3: Consider Alternative Solvents or Solvent Mixtures
  • Switch to NMP or DMSO: Attempt to dissolve the this compound in NMP or DMSO.[1][3]

  • Use a Solvent Mixture: Prepare a solution of DMF containing a small amount of DMSO (e.g., 5-10%) and attempt to dissolve the this compound.[1]

Experimental Protocols

Protocol for Dissolving this compound with Sonication

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity DMF to the vial.

  • Cap the vial securely.

  • Place the vial in an ultrasonic bath.

  • Sonicate for 5-10 minutes, periodically checking for dissolution.

  • If the compound has not fully dissolved, continue to sonicate for an additional 5 minutes.

Protocol for Dissolving this compound with Gentle Heating

  • Weigh the desired amount of this compound into a clean, dry vial equipped with a stir bar.

  • Add the calculated volume of high-purity DMF to the vial.

  • Place the vial on a magnetic stir plate with heating capabilities.

  • Set the temperature to 37°C and begin stirring.

  • Allow the solution to stir at a moderate speed until the this compound is fully dissolved.

  • Visually inspect the solution to ensure no solid particles remain.

Visualizations

Troubleshooting_Workflow start Poor this compound Solubility in DMF check_quality Step 1: Assess Material Quality - Check this compound purity - Use fresh, high-purity DMF start->check_quality not_soluble1 Still Insoluble check_quality->not_soluble1 physical_methods Step 2: Employ Physical Methods - Sonicate the solution - Apply gentle heat (37°C) not_soluble2 Still Insoluble physical_methods->not_soluble2 alternative_solvents Step 3: Use Alternative Solvents - Try NMP or DMSO - Use a DMF/DMSO mixture soluble Issue Resolved: This compound Dissolved alternative_solvents->soluble If soluble contact_support Contact Technical Support alternative_solvents->contact_support If still insoluble not_soluble1->physical_methods If insoluble not_soluble1->soluble If soluble not_soluble2->alternative_solvents If insoluble not_soluble2->soluble If soluble

Caption: Troubleshooting workflow for poor this compound solubility.

Aggregation_Mechanism cluster_1 Aggregation monomer1 Fmoc-Nle aggregate Insoluble Aggregate monomer1->aggregate π-π stacking (Fmoc groups) monomer2 Fmoc-Nle monomer2->aggregate Hydrophobic interactions (side chains) monomer3 Fmoc-Nle monomer3->aggregate dmf1 DMF dmf1->monomer1 Solvates dmf2 DMF dmf2->monomer2 Solvates dmf3 DMF dmf3->monomer3 Solvates

References

Impact of Fmoc-L-Norleucine on peptide stability and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of incorporating Fmoc-L-Norleucine on peptide stability and storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid L-Norleucine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. In peptide synthesis, it is primarily used as a non-oxidizable isostere (a molecule with a similar shape and volume) for L-Methionine.[1] The key advantage is that its aliphatic side chain is resistant to the oxidation that can readily occur with the thioether side chain of methionine, thereby enhancing the chemical stability of the final peptide.[2]

Q2: What is the primary benefit of substituting Methionine with Norleucine in a peptide sequence?

A2: The main benefit is increased stability against oxidation.[2] Methionine residues are susceptible to oxidation, forming methionine sulfoxide and sulfone, which can alter the peptide's conformation, activity, and immunogenicity. By replacing methionine with norleucine, this degradation pathway is eliminated, leading to a more stable peptide with a potentially longer shelf-life, especially in solution or when exposed to oxidative conditions.

Q3: Does incorporating Norleucine affect the biological activity of a peptide?

A3: In many cases, replacing methionine with norleucine has minimal impact on biological activity, as they have similar steric properties.[3] However, this is not guaranteed for every peptide. The substitution can sometimes alter peptide-receptor interactions or other biological functions. Therefore, it is crucial to perform a thorough biological characterization of the norleucine-containing analog to confirm that its activity is comparable to the native methionine-containing peptide.

Q4: Are there any specific challenges during the solid-phase peptide synthesis (SPPS) of norleucine-containing peptides?

A4: this compound is generally considered straightforward to use in standard Fmoc-SPPS protocols. Its coupling efficiency is comparable to other standard hydrophobic amino acids. However, due to its hydrophobicity, peptides with a high content of norleucine or other non-polar residues may be prone to on-resin aggregation, which can hinder coupling and deprotection steps.[4]

Q5: How should I store the this compound amino acid monomer?

A5: this compound powder should be stored in a tightly sealed container in a dry environment, protected from light. For long-term storage, refrigeration at 2-8°C is recommended.[1]

Troubleshooting Guides

Problem 1: Poor Solubility or Aggregation of a Norleucine-Containing Peptide
  • Potential Cause: Norleucine is more hydrophobic than methionine.[5] Increasing the hydrophobicity of a peptide by incorporating norleucine can lead to reduced aqueous solubility and an increased tendency to aggregate.[6]

  • Troubleshooting Steps:

    • Solvent Selection: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding the aqueous buffer with vortexing.

    • pH Adjustment: The net charge of the peptide influences its solubility. If the peptide is acidic (net negative charge), try dissolving it in a basic buffer. If it is basic (net positive charge), an acidic buffer may improve solubility.

    • Use of Chaotropic Agents: For peptides that are difficult to solubilize, the addition of chaotropic agents like guanidinium hydrochloride or urea can disrupt intermolecular hydrogen bonds and improve solubility. Note that these agents will denature the peptide's secondary structure.

    • Sonication: Gentle sonication in a water bath can help to break up small aggregates and facilitate dissolution.[7]

Problem 2: Unexpected Loss of Peptide Activity Over Time in Solution
  • Potential Cause: While norleucine protects against oxidation, other degradation pathways like deamidation (of Asparagine or Glutamine residues) or hydrolysis can still occur, especially in non-optimal storage conditions.[7]

  • Troubleshooting Steps:

    • pH of Storage Buffer: Store peptide solutions in a slightly acidic buffer (pH 5-6), as this can minimize the rates of deamidation and hydrolysis.[8]

    • Aliquot and Freeze: To avoid repeated freeze-thaw cycles which can cause peptide degradation, aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[9]

    • Sterility: Use sterile buffers for reconstitution and consider filtering the peptide solution through a 0.2 µm filter to remove potential microbial contamination, which can degrade the peptide.[8]

    • Purity Analysis: Use analytical techniques like RP-HPLC and Mass Spectrometry to check for the presence of degradation products. This can help identify the specific degradation pathway that is occurring.

Data Presentation: Peptide Storage and Stability

The stability of a peptide is highly dependent on its sequence and whether it is in a lyophilized (powder) or solution state.

Table 1: General Storage Recommendations for Norleucine-Containing Peptides

FormStorage DurationRecommended TemperatureKey Considerations
Lyophilized Powder Short-term (days to weeks)Room TemperatureKeep in a tightly sealed container, protected from light and moisture.[9]
Long-term (months to years)-20°C to -80°CFor maximum stability, store at -80°C. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[7]
In Solution Short-term (1-2 weeks)4°CUse sterile buffer at pH 5-7. Avoid microbial contamination.[8]
Long-term (up to 3-4 months)-20°C to -80°CAliquot into single-use volumes to avoid freeze-thaw cycles. Stability is sequence-dependent.[7]

Table 2: Expected Shelf Life of Peptides Under Optimal Conditions

Storage ConditionExpected Shelf Life
Lyophilized at Room TemperatureWeeks to months
Lyophilized at 4°C~1-2 years[10]
Lyophilized at -20°C3-5 years[10]
Lyophilized at -80°C>5 years (minimal degradation)[10][11]
In Solution at 4°C1-2 weeks
In Solution at -20°CWeeks to months

Experimental Protocols

Protocol 1: Forced Degradation Study of a Norleucine-Containing Peptide

This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[12]

  • Sample Preparation: Prepare a stock solution of the norleucine-containing peptide at approximately 1 mg/mL in a suitable solvent (e.g., water or a weak buffer).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. The goal is to achieve 5-20% degradation.[12]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours. (This serves as a control to confirm the stability of norleucine compared to a methionine-containing version).

    • Thermal Degradation: Incubate the peptide solution at 70°C for 48 hours.

    • Photostability: Expose the peptide solution to a light source providing at least 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by RP-HPLC with UV and Mass Spectrometry (MS) detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks (degradation products) using MS. The ability of the HPLC method to separate these degradants from the parent peptide demonstrates that it is "stability-indicating".[13]

Protocol 2: Thioflavin T (ThT) Assay for Peptide Aggregation

This assay is used to monitor the formation of β-sheet-rich aggregates, a common form of peptide aggregation.[14]

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile water and filter it through a 0.2 µm syringe filter. Store protected from light.

    • Prepare a stock solution of the lyophilized norleucine-containing peptide in an appropriate solvent (e.g., 100% DMSO) at a high concentration (e.g., 1-5 mM).

  • Assay Setup:

    • In a 96-well, black, clear-bottom plate, dilute the peptide stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 25-100 µM).

    • Add ThT from the stock solution to a final concentration of 10-25 µM.

    • Include control wells: buffer with ThT only (for baseline fluorescence) and a known aggregating peptide as a positive control, if available.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[15]

    • Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking.

    • Monitor the fluorescence intensity over time (e.g., every 15-30 minutes for several hours or days).

  • Data Analysis:

    • Subtract the baseline fluorescence (buffer + ThT) from the peptide-containing wells.

    • Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet aggregates.

Visualizations

G Workflow for Troubleshooting Peptide Aggregation A Peptide Fails to Dissolve or Precipitates B Is the peptide sequence highly hydrophobic (e.g., high Norleucine content)? A->B C Try dissolving in a small amount of organic solvent (DMSO, DMF) then add aqueous buffer. B->C Yes D Is the buffer pH close to the peptide's pI? B->D No C->D G Peptide Dissolved C->G Success H Still Insoluble C->H Failure E Adjust buffer pH (Acidic for basic peptides, Basic for acidic peptides). D->E Yes F Consider adding chaotropic agents (Guanidine HCl, Urea) for non-structural applications. D->F No E->G E->H Failure F->G F->H Failure

Caption: Troubleshooting workflow for peptide aggregation issues.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze All Samples (RP-HPLC-MS) Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (70°C) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis Start Prepare Peptide Stock (1 mg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Unstressed Control Sample Start->Control Control->Analysis Compare Compare Chromatograms & Identify Degradants Analysis->Compare

Caption: Workflow for a forced degradation study of a peptide.

References

Overcoming difficulties in sequencing norleucine-containing peptides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with norleucine-containing peptides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique analytical challenges posed by this non-proteinogenic amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is sequencing peptides containing norleucine (Nle) so difficult?

The primary challenge in sequencing norleucine-containing peptides is distinguishing it from its naturally occurring isomer, leucine (Leu). Both amino acids have the exact same molecular weight (monoisotopic mass of approximately 113.08406 Da).[1][2] Standard sequencing techniques, such as mass spectrometry with collision-induced dissociation (CID), fragment the peptide backbone but typically do not break the amino acid side chains in a way that differentiates these isomers.[2][3] This leads to ambiguity in assigning the correct residue at positions where either Leu or Nle could be present.

Q2: What is the fundamental difference between norleucine and leucine?

Norleucine and leucine are structural isomers, meaning they share the same chemical formula (C6H13NO2) but have different atomic arrangements.[2][4][5]

  • Leucine (Leu): Features a branched isobutyl side chain where the branching occurs at the gamma-carbon (Cγ).[2]

  • Norleucine (Nle): Has a straight, unbranched four-carbon side chain (a butyl group).[5]

This structural difference, particularly the branching, is the key to differentiating them with advanced fragmentation techniques.

Q3: Can Edman degradation distinguish between norleucine and leucine?

Yes, in principle. Edman degradation is a chemical sequencing method that sequentially removes amino acids from the N-terminus of a peptide.[6][7][8] The cleaved amino acid derivatives (PTH-amino acids) are then identified by chromatography, typically HPLC.[6][9] Since norleucine and leucine are structurally different, their corresponding PTH-derivatives (PTH-Nle and PTH-Leu) can have different retention times on an HPLC column, allowing for their differentiation.[10][11] However, success depends on achieving adequate chromatographic separation.

Q4: My Edman sequencing run failed or gave no sequence. What are the common causes?

Failure to obtain a sequence via Edman degradation can occur for several reasons, unrelated to the presence of norleucine:

  • N-terminal Blockage: The Edman chemistry relies on a free N-terminal α-amino group.[12] If this group is chemically modified (e.g., by acetylation or the formation of pyroglutamic acid), the reaction is blocked, and sequencing cannot proceed.[6][12][13]

  • Insufficient Sample: Edman degradation requires a sufficient quantity of purified peptide, typically in the low picomole range (10-100 pmol).[6]

  • Peptide Length: The efficiency of each cycle is not 100%. Signal-to-noise decreases with each step, limiting reliable sequencing to about 30-60 residues.[6][12]

Q5: Which mass spectrometry techniques can differentiate norleucine from leucine?

Advanced mass spectrometry fragmentation methods that can induce side-chain fragmentation are required. These include:

  • Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These methods produce c- and z-type fragment ions.[1][3][14] Subsequent fragmentation (MS³) of the z-ions can lead to the formation of diagnostic w-ions, which are specific to the side-chain structure.[1][14][15]

  • Electron Activated Dissociation (EAD): Similar to ETD/ECD, EAD generates signature fragments that can clearly differentiate isomers.[3]

  • Charge Transfer Dissociation (CTD): This technique can also produce a variety of side-chain cleavages, including diagnostic d- and w-ions.[16][17]

  • High-Energy Collisional Dissociation (HCD): When combined with multi-stage analysis (MS³), HCD can be used to fragment immonium ions or specific fragment ions to generate secondary fragments that are unique to the isomer.[18][19]

Troubleshooting Guides

Mass Spectrometry (MS) Based Sequencing
Problem Possible Cause Troubleshooting Steps
Ambiguous Nle/Leu Assignment in MS/MS Spectrum Standard CID fragmentation was used, which does not typically cleave the side chains of amino acids.1. Utilize Advanced Fragmentation: Employ methods like ETD, EAD, or CTD if available on your instrument. These techniques are designed to induce side-chain fragmentation.[3][14][16] 2. Perform MS³ Experiments: Isolate a fragment ion (a b- or y-ion) containing the ambiguous residue and subject it to a further round of fragmentation (HCD or CID). This can sometimes induce the necessary side-chain cleavage.[18][19] 3. Target Diagnostic Ions: Specifically look for the formation of w-ions or d-ions in your spectra, which are characteristic of side-chain losses.
No Diagnostic w-ions or d-ions Observed with ETD/EAD 1. Low Precursor Charge State: ETD/ECD is most efficient for precursor ions with higher charge states (≥2+). 2. Insufficient Fragmentation Energy: The energy supplied may not be adequate to induce the secondary fragmentation that produces w-ions. 3. Residue Position: The efficiency of generating diagnostic ions can sometimes depend on the position of the residue within the peptide.1. Optimize Ionization: Adjust ESI source conditions to favor the formation of higher charge state precursor ions. 2. Tune Fragmentation Parameters: In your instrument method, increase the activation time or supplemental activation energy (for ETD-HCD or EAD) to promote the formation of the required diagnostic ions. 3. Analyze Multiple Peptides: If possible, use a different protease to generate overlapping peptides. The Nle/Leu residue will be in a different chemical environment, which may lead to more favorable fragmentation.[20]
Poor Signal-to-Noise Ratio The peptide ionizes poorly, or the sample concentration is too low. Norleucine is a relatively hydrophobic amino acid, which can affect ionization.1. Optimize Sample Preparation: Ensure the final sample buffer is compatible with mass spectrometry (e.g., low salt, contains organic solvent like acetonitrile, and an acid like formic acid). 2. Adjust Ionization Source Parameters: Fine-tune ESI or MALDI settings, such as spray voltage, capillary temperature, and laser energy, to maximize the signal for your peptide of interest.[21]
Edman Degradation Based Sequencing
Problem Possible Cause Troubleshooting Steps
Co-elution of PTH-Nle and PTH-Leu in HPLC The HPLC gradient and/or column chemistry is not optimized to resolve these two isomeric derivatives.1. Modify HPLC Gradient: Decrease the ramp rate of the organic solvent (e.g., acetonitrile) in your gradient. A shallower gradient provides more time for the column to resolve closely eluting compounds. 2. Test Different Columns: Experiment with a different C18 column from another manufacturer or a column with a different chemistry (e.g., phenyl-hexyl). Small differences in stationary phase chemistry can significantly alter selectivity. 3. Optimize Temperature: Adjust the column oven temperature. Sometimes a slight increase or decrease in temperature can improve resolution between critical pairs.
Sequencing Stops Unexpectedly 1. N-terminal Blockage: The N-terminus of the peptide has become blocked during the sequencing cycles.[6][13] 2. Sample Washout: The peptide is not being retained on the support membrane.1. Check Reagent Quality: Ensure all Edman reagents (e.g., PITC, TFA) are fresh and of high purity to minimize side reactions that could block the N-terminus. 2. Confirm Sample Purity: Impurities in the sample can interfere with the chemistry. Ensure the peptide is highly purified before sequencing.

Quantitative Data Summary

Differentiating Nle from Leu relies on detecting specific mass losses from fragment ions. As norleucine has the same side-chain composition as leucine (C4H9), it is expected to produce the same diagnostic mass loss. The key is to differentiate it from isoleucine.

Amino AcidFragmentation Ion TypeCharacteristic Mass Loss (Da)Resulting FragmentReference
Leucine (Leu) w-ion (from z-ion)43.05z - C₃H₇[3][14]
Norleucine (Nle) w-ion (from z-ion)43.05z - C₃H₇(Inferred)
Isoleucine (Ile) w-ion (from z-ion)29.04z - C₂H₅[3][14]

Table 1: Characteristic mass losses used to differentiate isomeric amino acids via advanced MS fragmentation methods. Norleucine is expected to behave identically to Leucine.

Experimental Protocols

Protocol 1: Differentiating Nle/Leu using ETD-HCD MS³

This protocol describes a general method for distinguishing norleucine from its isomers using an Orbitrap Fusion mass spectrometer or similar instrument capable of MS³ fragmentation.

  • Sample Preparation:

    • Resuspend the purified peptide in a solution of 50% acetonitrile, 49.9% water, and 0.1% formic acid to a concentration of approximately 1 pmol/µL.

  • LC-MS/MS Method Setup (Data-Dependent Acquisition):

    • MS¹ Scan: Configure a full scan in the Orbitrap at a resolution of 120,000 to detect precursor peptide ions.

    • MS² Scan (ETD):

      • Set up a data-dependent MS² scan to be triggered by the most intense precursor ions.

      • Select Electron Transfer Dissociation (ETD) as the activation method.

      • Calibrate ETD reaction times and reagent target settings according to manufacturer recommendations.

      • Acquire MS² spectra in the Ion Trap for rapid scanning.

    • MS³ Scan (HCD):

      • Set up a data-dependent MS³ scan to be triggered by the most intense z-ions (z•) generated in the MS² ETD scan.

      • Select Higher-Energy Collisional Dissociation (HCD) as the activation method for the MS³ scan.

      • Set a normalized collision energy of ~25-35% (this may require optimization).

      • Acquire the MS³ spectra in the Orbitrap at a resolution of 30,000 or higher to accurately measure the mass of the resulting w-ions.

  • Data Analysis:

    • Analyze the MS³ spectra associated with the z-ions containing the ambiguous Nle/Leu residue.

    • Look for a neutral loss of 43.05 Da from the z-ion. The presence of this corresponding w-ion confirms the residue as either Leucine or Norleucine .

    • A neutral loss of 29.04 Da would indicate Isoleucine.

Protocol 2: N-terminal Sequencing by Automated Edman Degradation

This protocol provides a general workflow for N-terminal sequencing. Specific parameters will vary based on the model of the protein sequencer.

  • Sample Preparation:

    • Ensure the peptide sample is highly pure and salt-free. Lyophilize 10-100 picomoles of the peptide.

    • Dissolve the sample in an appropriate solvent if it is not loaded as a dry film (e.g., 20% acetonitrile).

  • Instrument Preparation:

    • Perform necessary maintenance on the sequencer, ensuring all reagent and solvent bottles are filled with fresh, high-purity chemicals.

    • Run a standard (e.g., PTH-amino acid standard mix) to calibrate retention times on the integrated HPLC system.

  • Sequencing Run:

    • Apply the sample to the polyvinylidene difluoride (PVDF) or glass fiber filter as per the instrument's instructions.[6]

    • Initiate the automated sequencing program. The instrument will perform the following steps cyclically:

      • Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions.[6][9]

      • Cleavage: Treat with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue as a thiazolinone derivative.[6]

      • Conversion: Convert the unstable thiazolinone derivative into the more stable phenylthiohydantoin (PTH)-amino acid using aqueous acid.[6][9]

      • Identification: Inject the PTH-amino acid onto the online HPLC system for separation and identification based on its retention time compared to the standards.

  • Data Analysis:

    • Examine the chromatogram for each cycle.

    • Identify the PTH-amino acid by comparing its retention time to the calibrated standards.

    • Carefully compare the retention time in the cycle containing the ambiguous residue to the retention times of your PTH-Leu and, if available, a PTH-Nle standard. A distinct retention time is necessary for a confident assignment.

Visualizations

MS_Workflow_for_Nle_Leu_Differentiation cluster_MS1 MS¹: Precursor Selection cluster_MS2 MS²: ETD Fragmentation cluster_MS3 MS³: HCD Fragmentation & Analysis cluster_Results Interpretation Peptide_Ion Peptide Ion [M+nH]ⁿ⁺ z_ion Isolate z-ion containing Nle/Leu Peptide_Ion->z_ion ETD Analysis Analysis z_ion->Analysis HCD Result_Nle w-ion detected (Loss of 43.05 Da) => Nle or Leu Analysis->Result_Nle Result_Ile w-ion detected (Loss of 29.04 Da) => Ile Analysis->Result_Ile

Caption: Workflow for Nle/Leu differentiation using MS³.

Edman_Degradation_Cycle Start Peptide (N-terminus) Coupling 1. Coupling (PITC, Base) Start->Coupling Cleavage 2. Cleavage (TFA) Coupling->Cleavage Conversion 3. Conversion (Aqueous Acid) Cleavage->Conversion Short_Peptide Shortened Peptide (Cycle Repeats) Cleavage->Short_Peptide generates HPLC 4. HPLC Analysis (Identify PTH-AA) Conversion->HPLC Short_Peptide->Coupling Next Cycle

Caption: The cyclical process of Edman degradation.

References

Technical Support Center: Handling Racemization of Fmoc-L-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during the coupling of Fmoc-L-Norleucine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure L-amino acid, like this compound, is converted into a mixture of both its L- and D-isomers during the coupling reaction. This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect D-amino acid into the peptide chain, potentially altering the peptide's structure, biological activity, and immunogenicity.

Q2: How does racemization of this compound occur during coupling?

A2: The primary mechanism for racemization of N-Fmoc protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxylic acid of this compound is activated by a coupling reagent. The α-proton of this planar oxazolone intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. Reprotonation can occur from either side, resulting in a mixture of L- and D-isomers. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton from the activated amino acid.

Q3: Which factors influence the extent of racemization of this compound?

A3: Several factors during the coupling step can significantly influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization. Uronium/aminium and phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) can also cause racemization, especially in the presence of excess base.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimides. They form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.

  • Base: The type and concentration of the base used are critical. Stronger and less sterically hindered bases (e.g., DIPEA, triethylamine) increase the rate of racemization compared to weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.

  • Temperature: Elevated temperatures, while often used to speed up coupling reactions (e.g., in microwave-assisted synthesis), can also accelerate the rate of racemization.[1]

  • Pre-activation Time: Prolonged pre-activation of the this compound before adding it to the peptide-resin increases the opportunity for oxazolone formation and subsequent racemization.

  • Solvent: The polarity of the solvent can play a role. Less polar solvents may help reduce racemization in some cases.

Q4: Is this compound particularly prone to racemization?

A4: While not as susceptible to racemization as amino acids like Cysteine and Histidine, this compound, with its aliphatic side chain, is still at risk, especially under non-optimized coupling conditions. The general principles of amino acid racemization apply, and care should be taken to minimize it.

Troubleshooting Guide

Problem: I am observing a diastereomeric impurity in my peptide containing Norleucine, suggesting racemization has occurred.

Solution: Follow these steps to identify the cause and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling method is the most critical factor in controlling racemization.

  • If you are using a carbodiimide (e.g., DIC, DCC) without an additive: This is a likely cause of high racemization.

    • Action: Always use a racemization-suppressing additive like Oxyma or HOBt. Oxyma is generally recommended as it has been shown to be more effective than HOBt in suppressing racemization and is not explosive.[2]

  • If you are using a uronium/aminium or phosphonium reagent (e.g., HBTU, HATU, PyBOP): These reagents can still cause racemization, particularly with prolonged pre-activation or in the presence of excess base.

    • Action: Minimize pre-activation time and carefully control the amount of base used. Consider switching to a carbodiimide/Oxyma protocol, which is often a safer choice for minimizing racemization.[3]

Step 2: Assess the Base Used in the Coupling Reaction

The base plays a crucial role in the racemization process.

  • If you are using a strong, sterically unhindered base like DIPEA or triethylamine: These bases can readily abstract the α-proton, leading to racemization.

    • Action: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative, and for particularly sensitive couplings, 2,4,6-collidine is recommended.[1][4]

Step 3: Review Your Experimental Protocol

Subtle changes in your procedure can have a significant impact on racemization.

  • Prolonged Pre-activation Time: Leaving the activated this compound solution to stand for an extended period before adding it to the resin increases the risk of racemization.

    • Action: Add the activated amino acid solution to the resin immediately after preparation. For carbodiimide couplings, a short pre-activation of 2-5 minutes can be beneficial, but longer times should be avoided.

  • High Reaction Temperature: Elevated temperatures accelerate both the desired coupling reaction and the undesired racemization.

    • Action: Perform the coupling reaction at room temperature. If racemization is still an issue, consider carrying out the coupling at 0°C, though this may require a longer reaction time. For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit racemization.[1]

Step 4: Analyze the Purity of Your this compound

Ensure that the starting material is of high enantiomeric purity.

  • Action: If you suspect the quality of your this compound, you can analyze its enantiomeric purity using chiral HPLC.[5]

Data Presentation: Racemization Levels with Various Coupling Reagents

While specific quantitative data for this compound is limited in the literature, the following table summarizes the extent of racemization observed for other sensitive or sterically hindered Fmoc-amino acids with various coupling reagents. These trends are generally applicable and can guide the selection of an appropriate coupling strategy for this compound.

Coupling Reagent/AdditiveBaseAmino Acid Model% D-Isomer (Racemization)Reference
DIC / Oxyma -Z-Phg-Pro-NH₂1.0% [2]
DIC / HOAt-Z-Phg-Pro-NH₂3.3%[2]
DIC / HOBt-Z-Phg-Pro-NH₂9.3%[2]
DIC / Oxyma-B *-H-Gly-His-Phe-NH₂1.0% [2]
DIC / HOAt-H-Gly-His-Phe-NH₂1.9%[2]
DIC / OxymaPure-H-Gly-His-Phe-NH₂3.0%[2]
DIC / HOBt-H-Gly-His-Phe-NH₂5.1%[2]
HCTUDIPEACysteineHigh (not quantified)
HCTUCollidine (TMP) CysteineMinimized

*Oxyma-B is a derivative of Oxyma.

Key Takeaway: The use of Oxyma and its derivatives as additives with carbodiimides consistently results in lower levels of racemization compared to HOBt and HOAt.[2] The choice of a sterically hindered base like collidine can also significantly reduce racemization when using uronium-based coupling reagents.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (In Situ):

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.

    • Add this solution to the reaction vessel containing the washed and deprotected peptide-resin.

    • Add DIC (3-5 equivalents) to the reaction vessel.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring:

    • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating an incomplete reaction), the coupling step can be repeated ("double coupling").

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This is a general procedure to determine the enantiomeric purity of the final peptide after cleavage.

Materials:

  • Crude peptide containing Norleucine

  • 6 M HCl

  • Derivatizing agent (e.g., Marfey's reagent)

  • HPLC system with a chiral column (e.g., C18 column for derivatized amino acids)

  • Appropriate mobile phases

Procedure:

  • Peptide Hydrolysis:

    • Lyophilize a small sample of the crude peptide.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Remove the HCl under vacuum.

  • Derivatization:

    • Dissolve the amino acid hydrolysate in a suitable buffer.

    • Add the chiral derivatizing agent (e.g., Marfey's reagent) and react according to the manufacturer's instructions. This will form diastereomers that can be separated on a standard C18 column.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the diastereomers using an appropriate gradient of mobile phases (e.g., acetonitrile/water with a buffer like triethylammonium phosphate).

    • The L- and D-Norleucine derivatives will have different retention times, allowing for their quantification.

  • Quantification:

    • Integrate the peak areas for the L- and D-Norleucine derivatives.

    • Calculate the percentage of racemization as: (% D-isomer) = [Area(D) / (Area(L) + Area(D))] * 100.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling Fmoc_Nle This compound Activated_Ester Activated Ester / Intermediate Fmoc_Nle->Activated_Ester + Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated_Ester->Oxazolone Cyclization Peptide_L Desired L-Peptide Activated_Ester->Peptide_L + Peptide-Resin (Desired Path) Enolate Planar Enolate Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ Peptide_D Undesired D-Peptide Enolate->Peptide_D + Peptide-Resin (Racemized Path) TroubleshootingWorkflow start Racemization Detected (Diastereomeric Impurity) q1 Using Carbodiimide (DIC/DCC) alone? start->q1 a1_yes Add Additive (Oxyma recommended) q1->a1_yes Yes a1_no Review Coupling Reagent (HBTU, HATU, etc.) q1->a1_no No q2 Check Base a1_yes->q2 q3 Using DIPEA / TEA? q2->q3 a1_no->q2 a3_yes Switch to NMM or Collidine q3->a3_yes Yes a3_no Base is likely OK q3->a3_no No q4 Check Protocol a3_yes->q4 q5 Long Pre-activation? High Temperature? q4->q5 a3_no->q4 a5_yes Minimize Pre-activation Time Couple at RT or 0°C q5->a5_yes Yes end_ok Racemization Minimized q5->end_ok No a5_yes->end_ok

References

Validation & Comparative

Comparing Fmoc-L-Norleucine with Fmoc-L-Leucine in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Fmoc-L-Norleucine and Fmoc-L-Leucine in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of amino acid building blocks is a critical determinant of the final peptide's properties and the overall success of the synthesis. This guide provides a detailed comparison of two hydrophobic amino acid derivatives: this compound and the proteinogenic Fmoc-L-Leucine. While both are staples in solid-phase peptide synthesis (SPPS), their subtle structural differences can have significant implications for synthesis efficiency and the biological activity of the resultant peptides.

This compound is a derivative of norleucine, a non-proteinogenic amino acid that is an isomer of leucine.[1] It is frequently utilized in peptide synthesis and drug development, often as a substitute for methionine to prevent oxidation.[1][2] Fmoc-L-Leucine, a derivative of the natural amino acid leucine, is a fundamental building block in the synthesis of peptides.[3][4]

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical properties of these two amino acid derivatives. Although they share the same molecular formula and weight, their structural isomerism leads to differences in physical properties such as melting point.

PropertyThis compoundFmoc-L-Leucine
Synonyms Fmoc-Nle-OH, Fmoc-L-2-aminohexanoic acid[5]Fmoc-Leu-OH[4]
CAS Number 77284-32-3[5]35661-60-0[4]
Molecular Formula C₂₁H₂₃NO₄[5]C₂₁H₂₃NO₄
Molecular Weight 353.42 g/mol [5]353.4 g/mol
Appearance White to off-white powder[5]White to off-white solid
Melting Point 140 - 146 °C[5]94 - 96 °C[4]
Solubility Soluble in DMF, DCM, Chloroform, Acetone[5]Slightly soluble in water; soluble in Methanol, Ethanol, DMF[4]
Purity (Typical) ≥ 98%[5]≥ 98%[3]

Performance in Peptide Synthesis

While direct, side-by-side comparative studies on the synthesis performance of this compound and Fmoc-L-Leucine are not extensively documented in the literature, an objective comparison can be inferred from their structural differences and established principles of peptide chemistry.

ParameterThis compoundFmoc-L-Leucine
Coupling Efficiency The linear, unbranched side chain may present less steric hindrance, potentially leading to faster and more efficient coupling reactions, especially in sterically demanding sequences.The branched β-carbon side chain is bulkier, which can sometimes lead to slightly slower or less efficient coupling reactions due to steric hindrance.[6]
Deprotection Kinetics The kinetics of Fmoc group removal are primarily dependent on the base used (e.g., piperidine) and are generally not significantly influenced by the amino acid side chain.[7][8]Similar to this compound, the deprotection kinetics are expected to be standard and not significantly affected by the side chain structure.[7][8]
Aggregation Tendency As a hydrophobic amino acid, it can contribute to peptide chain aggregation during synthesis, a common challenge in SPPS, particularly in hydrophobic sequences.[9][10]Also a hydrophobic amino acid, it is known to contribute to aggregation, which can hinder coupling and deprotection steps.[9][10] The specific impact on aggregation compared to norleucine is sequence-dependent.
Side Reactions The linear alkyl side chain is chemically inert under standard SPPS conditions and is not associated with any specific side reactions.The isobutyl side chain is also chemically inert and stable throughout the SPPS process, with no commonly reported side reactions.

Impact on Final Peptide Properties

The choice between norleucine and leucine can have a profound impact on the final peptide's structure, stability, and biological function.

  • Structural Impact : Leucine's branched side chain has a distinct conformational preference compared to norleucine's linear chain. This can influence the peptide's secondary structure (e.g., alpha-helix propensity) and overall three-dimensional fold.

  • Stability : Norleucine is often used as a non-oxidizable isostere for methionine.[11][12] Peptides containing norleucine in place of methionine exhibit enhanced stability against oxidative degradation.[2]

  • Biological Activity : The substitution of leucine with norleucine can alter a peptide's interaction with its biological target. This modification can lead to changes in binding affinity, receptor activation, and enzymatic stability, which can be harnessed for therapeutic peptide design.[2] For instance, replacing methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects.[1][11]

Experimental Protocols

The following are generalized, yet detailed, protocols for the use of both this compound and Fmoc-L-Leucine in solid-phase peptide synthesis based on the widely used Fmoc/tBu strategy.[9][13]

Resin Preparation and First Amino Acid Loading (on 2-Chlorotrityl Chloride Resin)
  • Resin Swelling : Place the 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale) in a fritted syringe or a manual SPPS reaction vessel. Swell the resin in dichloromethane (DCM, 5 mL) for at least 30 minutes.[13] Drain the DCM.

  • Amino Acid Solution Preparation : In a separate vial, dissolve 2 equivalents of the Fmoc-amino acid (either this compound or Fmoc-L-Leucine) and 4 equivalents of diisopropylethylamine (DIPEA) in 5 mL of DCM.[13]

  • Loading : Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[13]

  • Capping : To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.[13]

  • Washing : Wash the resin sequentially with DCM (3x), DMF (3x), and finally methanol (3x) to shrink the resin for drying. Dry the resin under vacuum.

Fmoc Deprotection
  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[13]

  • Agitate for 5 minutes, then drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[13]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.[13]

Amino Acid Coupling
  • Activation : In a separate vial, pre-activate the next Fmoc-amino acid. Dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of a coupling agent (e.g., HBTU), and 3 equivalents of an additive (e.g., HOBt) in 3 mL of DMF. Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[13]

  • Coupling : Immediately add the activated amino acid solution to the deprotected peptide-resin.[13]

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring : The completion of the coupling reaction can be monitored using a Kaiser test.

  • Washing : Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[13]

Cleavage and Final Deprotection
  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for standard protected amino acids is TFA/TIS/Water (95:2.5:2.5 v/v/v).[9]

  • Add the cleavage cocktail to the dried resin (approximately 5 mL for 300 mg of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the cleavage mixture into a new centrifuge tube, collecting the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[13]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[13]

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.[13]

Visualizations

G Molecular Structures cluster_0 cluster_1 Leucine Leucine Norleucine Norleucine SPPS_Workflow Start Start with Resin-Bound Protected Amino Acid (AA_n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Next Fmoc-Amino Acid (AA_n+1) (e.g., HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Subsequent Amino Acids Wash2->Repeat Repeat->Deprotection Continue Elongation Cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Peptide

References

Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry of Peptides Containing Fmoc-L-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of non-canonical amino acids, understanding their behavior in analytical workflows is paramount. This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides incorporating Fmoc-L-Norleucine against its canonical isomers, L-Leucine and L-Isoleucine. Supported by experimental data and detailed protocols, this document serves as a critical resource for the accurate characterization and quantification of novel peptide-based therapeutics.

The incorporation of non-canonical amino acids like L-norleucine into peptides offers a promising avenue for enhancing their therapeutic properties, including increased stability and efficacy. However, the structural similarity of norleucine to its natural isomers, leucine and isoleucine, presents a significant analytical challenge. Distinguishing these residues within a peptide sequence by mass spectrometry is crucial for unambiguous characterization and quality control. This guide delves into the nuances of their fragmentation patterns and provides a framework for their differentiation.

Comparative Fragmentation Analysis: this compound vs. Fmoc-L-Leucine/Isoleucine

Collision-induced dissociation (CID) is a cornerstone of peptide sequencing by tandem mass spectrometry. The fragmentation of peptide ions primarily occurs along the amide backbone, generating characteristic b- and y-type ions that reveal the amino acid sequence. While peptides containing norleucine, leucine, and isoleucine will exhibit identical precursor ion masses, their distinct side-chain structures can lead to subtle yet discernible differences in their fragmentation spectra, particularly in the relative abundance of specific fragment ions and the generation of diagnostic side-chain fragments.

A key differentiator for isoleucine is the production of a characteristic immonium ion at m/z 69 and diagnostic w-ions upon higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD). Leucine can also produce a w-ion, but at a different mass-to-charge ratio. Norleucine, with its linear butyl side chain, is expected to produce a distinct fragmentation pattern, although specific public domain quantitative data is limited. The following table summarizes the expected and observed fragmentation characteristics based on available literature.

FeatureThis compound PeptideFmoc-L-Leucine PeptideFmoc-L-Isoleucine Peptide
Precursor m/z IdenticalIdenticalIdentical
Primary b/y ion series PresentPresentPresent
Immonium Ion (m/z) 868686, 69 (characteristic)
Side-chain loss (neutral) Potential loss of C4H8Potential loss of C4H8Potential loss of C3H6 and CH3
w-ions (from z• ions in ETD/HCD) Expected to be distinctPresent (z-43 Da)Present (z-29 Da)
Relative b/y ion intensities Sequence-dependent, may differ subtly from isomersSequence-dependentSequence-dependent

Experimental Protocols

To achieve reliable differentiation and quantification of peptides containing these isomeric amino acids, a robust experimental workflow is essential. This includes optimized sample preparation, liquid chromatography for isomer separation, and tailored mass spectrometry methods.

I. Peptide Synthesis with this compound

Standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry are employed for the incorporation of this compound.

Materials:

  • This compound

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC for purification

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

  • Activate the carboxylic acid of this compound using a coupling reagent and a base.

  • Couple the activated amino acid to the deprotected resin.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Upon completion of the synthesis, wash the resin thoroughly.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase HPLC.

  • Confirm the mass of the purified peptide by mass spectrometry.

II. LC-MS/MS Analysis for Isomer Differentiation

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with ETD or HCD capabilities.

  • Nano-liquid chromatography system.

  • C18 reverse-phase column.

LC Method:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 60 minutes is a good starting point and should be optimized for the specific peptide.

  • Flow Rate: 300 nL/min.

MS Method:

  • MS1 Scan: Acquire high-resolution full scan spectra to detect the precursor ion of the peptide of interest.

  • MS2/MS3 Scan (Data-Dependent Acquisition):

    • For CID: Isolate the precursor ion and fragment it using a normalized collision energy of 25-35%.

    • For ETD/HCD: Isolate the precursor ion and subject it to ETD to generate c- and z-type ions. Further isolate a specific z• ion and perform HCD (MS3) to generate diagnostic w-ions.

  • Data Analysis: Analyze the fragmentation spectra to identify the b- and y-ion series for sequence confirmation. Look for the presence of characteristic immonium ions and w-ions to differentiate between leucine and isoleucine. Compare the fragmentation pattern of the norleucine-containing peptide to its isomeric counterparts.

Workflow and Data Analysis Logic

The following diagrams illustrate the experimental workflow and the logical process for differentiating isomeric peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation s1 Fmoc-SPPS s2 Cleavage & Deprotection s1->s2 s3 HPLC Purification s2->s3 a1 LC Separation s3->a1 Purified Peptide a2 MS1 (Precursor Ion) a1->a2 a3 MS/MS or MSn (Fragmentation) a2->a3 d1 Sequence Confirmation (b/y ions) a3->d1 d2 Isomer Differentiation d1->d2

Fig 1. General experimental workflow.

isomer_differentiation_logic cluster_cid CID Fragmentation cluster_etd_hcd ETD-HCD (MS3 on z-ions) start Identical Precursor Mass cid_check Immonium Ions? start->cid_check ile_cid Isoleucine (m/z 69 present) cid_check->ile_cid Yes leu_nle Leucine or Norleucine (m/z 69 absent) cid_check->leu_nle No etd_check Diagnostic w-ions? leu_nle->etd_check ile_etd Isoleucine (w = z-29) etd_check->ile_etd leu_etd Leucine (w = z-43) etd_check->leu_etd nle_etd Norleucine (distinct pattern) etd_check->nle_etd

Fig 2. Logic for isomeric differentiation.

Conclusion

The successful development and application of peptide therapeutics containing non-canonical amino acids hinge on the ability to perform accurate and reliable analytical characterization. While this compound presents a challenge due to its isomeric nature with leucine and isoleucine, a combination of high-resolution mass spectrometry with appropriate fragmentation techniques (CID, ETD, HCD) and careful data analysis allows for their confident differentiation. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to navigate the complexities of analyzing these novel peptide entities, ultimately ensuring the quality and integrity of next-generation peptide-based drugs.

A Comparative Guide to the NMR Characterization of Fmoc-L-Norleucine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Fmoc-L-Norleucine and its common derivatives, Fmoc-N-methyl-L-norleucine and Fmoc-L-norvaline. This document is intended to assist researchers in identifying and verifying these compounds, as well as in understanding the subtle spectral differences arising from minor structural modifications. While NMR is a primary tool for structural elucidation, we will also briefly explore alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to provide a broader analytical context.

Performance Comparison: NMR and Alternative Techniques

NMR spectroscopy provides detailed information about the chemical structure and purity of a compound. For Fmoc-protected amino acids, ¹H and ¹³C NMR are invaluable for confirming the presence of the Fmoc group, the amino acid side chain, and the stereochemical integrity of the molecule.

Alternative Techniques:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric purity. Purity levels for commercially available this compound and its derivatives are typically ≥98% as determined by HPLC.[1][2][3][4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The expected molecular weight for this compound is 353.42 g/mol .[2] For its derivatives, Fmoc-N-methyl-L-norleucine and Fmoc-L-norvaline, the molecular weights are 367.4 g/mol and 339.4 g/mol , respectively.[1][4][5]

Quantitative Data Summary

The following tables summarize the key characterization data for this compound and its derivatives. Note that specific NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₂₁H₂₃NO₄353.42[2]140 - 146[2]
Fmoc-N-methyl-L-norleucineC₂₂H₂₅NO₄367.4[4]112 - 125[4]
Fmoc-L-norvalineC₂₀H₂₁NO₄339.4[1][5]Not available

Table 2: ¹H NMR Chemical Shift Data (Expected Ranges in CDCl₃, δ in ppm)

ProtonThis compound (Expected)Fmoc-N-methyl-L-norleucine (Expected)Fmoc-L-norvaline (Expected)
Fmoc-H (Aromatic)7.7-7.8 (d), 7.5-7.6 (d), 7.3-7.4 (t), 7.2-7.3 (t)7.7-7.8 (d), 7.5-7.6 (d), 7.3-7.4 (t), 7.2-7.3 (t)7.7-7.8 (d), 7.5-7.6 (d), 7.3-7.4 (t), 7.2-7.3 (t)
NH~5.3 (d)N/A~5.3 (d)
α-CH~4.4 (m)~4.6 (m)~4.4 (m)
Fmoc-CH, CH₂~4.2 (t), ~4.4 (d)~4.2 (t), ~4.4 (d)~4.2 (t), ~4.4 (d)
Side Chain CH₂/CH₃0.8-1.8 (m)0.8-1.8 (m), ~2.9 (s, N-CH₃)0.9-1.8 (m)
COOH>10 (br s)>10 (br s)>10 (br s)

Note: The expected chemical shifts are based on typical values for Fmoc-protected amino acids and may vary.

Table 3: ¹³C NMR Chemical Shift Data (Expected Ranges in CDCl₃, δ in ppm)

CarbonThis compound (Expected)Fmoc-N-methyl-L-norleucine (Expected)Fmoc-L-norvaline (Expected)
COOH~176~175~176
Fmoc C=O~156~157~156
Fmoc Aromatic C120-144120-144120-144
Fmoc CH~47~47~47
Fmoc CH₂~67~67~67
α-C~53~60~53
Side Chain C13-3213-32, ~32 (N-CH₃)13-35

Note: The expected chemical shifts are based on typical values for Fmoc-protected amino acids and may vary.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing Fmoc-amino acid samples for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the Fmoc-amino acid for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for Fmoc-protected amino acids.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum shim->acquire_13c process Process FID acquire_1h->process acquire_13c->process analyze Analyze Spectra process->analyze compare Compare with Reference Data analyze->compare

Caption: General workflow for NMR characterization of Fmoc-amino acids.

Characterization_Techniques cluster_techniques Characterization Methods cluster_info Information Obtained compound Fmoc-Amino Acid (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) compound->NMR HPLC HPLC compound->HPLC MS Mass Spectrometry compound->MS structure Detailed Structure (Connectivity, Stereochemistry) NMR->structure purity Purity (%) HPLC->purity mw Molecular Weight MS->mw

Caption: Relationship between analytical techniques and the information obtained.

References

A Comparative Guide to the Purity Assessment of Synthetic Fmoc-L-Norleucine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical and enantiomeric purity of Fmoc-L-norleucine, a crucial building block in solid-phase peptide synthesis (SPPS), directly impacts the final purity, yield, and bioactivity of synthetic peptides.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of these raw materials, offering precision, speed, and high sensitivity.[1] This guide provides a comparative overview of this compound purity from various sources and details the standardized HPLC protocol for its assessment.

Comparative Purity Analysis

The purity of commercially available this compound is typically high, often exceeding 98%.[2][3] However, variations in synthesis and purification processes can lead to different impurity profiles. Key impurities can include the D-enantiomer, dipeptides, and β-alanyl species.[4] Below is a comparative table summarizing representative HPLC purity data from different quality grades or suppliers.

Attribute Supplier A (Standard Grade) Supplier B (High Purity Grade) In-house Synthesis (Unpurified)
Purity (HPLC Area %) >98.0%[2]≥99.5%[5]85-95%
Enantiomeric Purity (L-isomer) ≥99.0%≥99.8%[4]97.5%
Major Impurity 1 (D-isomer) <0.5%<0.1%~1.5%
Major Impurity 2 (Dipeptide) <0.3%<0.1%[4]~2.0%
Total Unknown Impurities <1.0%<0.2%~3.0%
Appearance White to off-white powder[3][5]White powder[5]Light yellow solid

This data is representative and intended for comparative purposes. Actual values may vary by batch and supplier.

Detailed Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard industry method for determining the chemical purity of this compound.

1. Sample Preparation:

  • Solvent: Prepare a solution of 50:50 (v/v) acetonitrile and deionized water.

  • Concentration: Accurately weigh and dissolve this compound in the solvent to a final concentration of 1.0 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.[6]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]

  • Gradient Elution: A linear gradient is typically employed for effective separation.[6]

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-28 min: 95% B

    • 28-30 min: 95% to 30% B

    • 30-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C to ensure reproducibility.[6]

  • Detection Wavelength: 220 nm, where the peptide backbone and Fmoc group absorb strongly.[1][6]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The percentage purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in ACN/Water (1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC System C->D Prepared Sample E Separate on C18 Column (Gradient Elution) D->E F Detect at 220 nm E->F G Integrate Peak Areas F->G Chromatogram Data H Calculate Purity: (Main Peak Area / Total Area) * 100 G->H I Generate Report H->I Decision_Tree A HPLC Purity & Impurity Profile Analysis B Purity ≥ 99.0%? Known Impurities < 0.5%? A->B C Batch Release for SPPS B->C Yes D Further Review Required B->D No E Identify & Quantify Major Impurities (e.g., MS) D->E F Impurity Impact Assessment E->F F->C Acceptable Risk G Repurify Batch F->G High Impact / High Conc. H Reject Batch F->H Unacceptable Impurity

References

A Head-to-Head Comparison of Fmoc-L-Norleucine Suppliers for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of raw materials is paramount to achieving high-purity, reliable, and reproducible results. Fmoc-L-norleucine, a non-proteinogenic amino acid, is frequently incorporated into synthetic peptides to enhance their stability and biological activity.[1] This guide provides an objective, data-driven comparison of this compound from various suppliers, focusing on key quality attributes that directly impact its performance in solid-phase peptide synthesis (SPPS).

The following sections detail a comparative analysis based on publicly available data and provide standardized experimental protocols for in-house verification.

Key Performance Indicators for this compound

The critical quality attributes for this compound that influence its suitability for peptide synthesis include:

  • Purity (HPLC): High purity is essential to prevent the incorporation of unwanted impurities into the peptide sequence. A purity of ≥98% is typically required.[2][3]

  • Enantiomeric Purity: The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which are difficult to purify and can have altered biological activity. An enantiomeric purity of ≥99.5% is highly desirable.[3]

  • Common Impurities: Several process-related impurities can compromise peptide synthesis. These include:

    • Dipeptide Impurities (Fmoc-Nle-Nle-OH): Can lead to the insertion of an extra amino acid residue.[4]

    • Free L-Norleucine: May cause deletions in the peptide sequence.[4]

    • Acetic Acid: Can act as a capping agent, leading to truncated peptide sequences.

    • β-Alanyl Impurities: Can result in the insertion of an undesired β-alanine residue.

  • Solubility: Good solubility in standard SPPS solvents (e.g., DMF, NMP) is crucial for efficient coupling reactions.

  • Performance in Peptide Synthesis: The ultimate test of quality is the performance in the synthesis of a model peptide, assessing coupling efficiency and the purity of the final product.

Comparative Data of this compound Suppliers

The following table summarizes the typical specifications for this compound from several prominent suppliers. This data is compiled from publicly available certificates of analysis and product specification sheets. It is important to note that lot-to-lot variability can occur, and it is always recommended to consult the certificate of analysis for a specific batch.[3][5]

Supplier Purity (HPLC) Enantiomeric Purity (% L-isomer) Melting Point (°C) Optical Rotation [α]D Appearance
Supplier A (e.g., Novabiochem/Sigma-Aldrich) ≥98.0%[3]≥99.5%[3]135-145[6]-20 ± 2° (c=1 in DMF)[2]White to off-white powder[2][3]
Supplier B (e.g., Chem-Impex) ≥98%[2]Not specified140 - 146[2]-20 ± 2° (c=1 in DMF)[2]White to off-white powder[2]
Supplier C (e.g., Aapptec) Lot-specific[5]Not specifiedNot specifiedNot specifiedNot specified
Supplier D (e.g., Tokyo Chemical Industry) min. 98.0%[7]Not specified141.0 to 145.0[7]-16.0 to -20.0° (c=1, DMF)[7]White to Light yellow powder to crystal[7]
Supplier E (e.g., Ruifu Chemical) ≥98.0%[8]≤0.50% D-Enantiomer140.0-146.0[8]+19.0°±3.0° (c=1 in DMF) for D-isomerWhite Powder[8]

Note: Data for Supplier E is for the D-isomer but provides an indication of typical specifications.

Experimental Protocols for Head-to-Head Comparison

To provide a robust internal assessment of this compound from different suppliers, the following experimental protocols are recommended.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound from each supplier.

    • Dissolve each sample in 1 mL of a 1:1 acetonitrile/water mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 30-100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Identify and quantify any impurity peaks by comparing their retention times with known standards (if available).

Enantiomeric Purity Analysis by Chiral HPLC

Objective: To determine the percentage of the L-enantiomer and quantify any D-enantiomer contamination.

Methodology:

  • Sample Preparation:

    • Prepare samples as described in the HPLC purity analysis protocol.

  • Chiral HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic modifier (e.g., TFA), optimized for the specific column.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times of analytical standards.

    • Calculate the enantiomeric purity (% L-isomer) using the peak areas.

Performance Evaluation in Solid-Phase Peptide Synthesis (SPPS)

Objective: To assess the coupling efficiency and overall performance of this compound in the synthesis of a model peptide.

Methodology:

  • Model Peptide: Synthesize a short, well-characterized peptide containing norleucine, for example, Ac-Gly-Leu-Ala-Nle -Gly-NH₂.

  • Synthesis Protocol:

    • Resin: Rink Amide resin.

    • Deprotection: 20% piperidine in DMF.

    • Coupling: Use a standard coupling reagent such as HBTU/DIPEA in DMF.

    • Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Analysis of Crude Peptide:

    • Analyze the crude peptide by reverse-phase HPLC and mass spectrometry (MS).

    • HPLC Analysis: Use a C18 column with a water/acetonitrile/TFA mobile phase system to determine the purity of the crude peptide.

    • MS Analysis: Confirm the identity of the main product and identify any deletion or insertion sequences.

  • Performance Assessment:

    • Compare the purity of the crude peptide synthesized using this compound from different suppliers. Higher crude purity indicates better performance of the amino acid derivative.

    • Quantify the level of Nle-deletion peptides in the crude product as an indicator of poor coupling efficiency.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh 1mg Fmoc-L-Nle dissolve Dissolve in 1mL ACN/Water (1:1) weigh->dissolve inject Inject 10µL onto C18 RP-HPLC dissolve->inject run_gradient Run Gradient (30-100% ACN/TFA) inject->run_gradient detect UV Detection (265nm, 301nm) run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate identify Identify Impurities integrate->identify

Caption: Workflow for HPLC Purity Analysis of this compound.

SPPS_Performance_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Crude Product Analysis cluster_assessment Performance Assessment start Start with Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple Couple Fmoc-L-Nle (HBTU/DIPEA) deprotect1->couple deprotect2 Fmoc Deprotection couple->deprotect2 elongate Elongate Peptide Chain deprotect2->elongate cleave Cleave with TFA Cocktail elongate->cleave precipitate Precipitate Crude Peptide cleave->precipitate hplc RP-HPLC for Purity precipitate->hplc ms Mass Spectrometry for Identity hplc->ms compare_purity Compare Crude Purity ms->compare_purity quantify_deletion Quantify Nle-Deletion compare_purity->quantify_deletion

References

A Comparative Guide to the Validation of Fmoc-L-Norleucine Incorporation: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise verification of amino acid incorporation, particularly unnatural amino acids like L-Norleucine, is a critical step in peptide synthesis and drug development. This guide provides an objective comparison between the traditional Edman degradation method and modern mass spectrometry techniques for validating the successful incorporation of Fmoc-L-Norleucine, supported by experimental data and detailed protocols.

This guide will delve into the methodologies of both techniques, present a quantitative and qualitative comparison of their performance, and provide visual workflows to aid in understanding the experimental processes.

At a Glance: Edman Degradation vs. Mass Spectrometry for Norleucine Incorporation Validation

FeatureEdman DegradationMass Spectrometry (LC-MS/MS with ETD/HCD)
Principle Sequential chemical degradation of N-terminal amino acids.Fragmentation of peptides and analysis of fragment ion masses.
Primary Application N-terminal sequence confirmation of purified peptides.[1]High-throughput peptide sequencing, PTM analysis, and complex mixture analysis.
Sensitivity Low to sub-picomole (1-100 pmol).[2][3]Femtomole to attomole.[4]
Throughput Low; one sample at a time, with each cycle taking approximately 30-60 minutes.[5]High; capable of analyzing dozens of samples per day with automated workflows.[6]
Cost Lower initial instrument cost, but can be costly per residue for sequencing services.[7] Service costs can be around $47 per residue.[8]Higher initial instrument cost; service costs for peptide identification can range from $175 to over $200 per sample.[9]
Sample Purity Requirement High purity (>90%) is essential for unambiguous results.[10]More tolerant of complex mixtures.[1]
Norleucine Identification Relies on the HPLC retention time of the PTH-Norleucine derivative compared to a standard.Can definitively distinguish from leucine through specific fragmentation patterns (w- and z-ions) using ETD, HCD, or similar techniques.
Sequence Read Length Typically limited to 20-50 residues.[7]Can sequence longer peptides and even entire proteins (top-down proteomics).
Confirmation of Incorporation Direct and unambiguous confirmation of the N-terminal residue in each cycle.Provides high confidence in sequence assignment and can identify misincorporations throughout the peptide sequence.

Unveiling the Sequence: Experimental Protocols

Edman Degradation for this compound Validation

Edman degradation provides a stepwise method to identify the N-terminal amino acid of a peptide.[2] This makes it a robust technique for confirming the successful incorporation of this compound at the N-terminus of a synthetic peptide.

Experimental Protocol:

  • Sample Preparation:

    • The peptide containing the N-terminal Norleucine is purified to >90% homogeneity.

    • The sample (typically 10-100 picomoles) is loaded onto a protein sequencer's reaction cartridge.[2] The peptide can be in a lyophilized form or blotted onto a PVDF membrane.

  • Step 1: Coupling

    • The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., using trimethylamine).

    • PITC reacts with the free N-terminal amino group of Norleucine to form a phenylthiocarbamoyl (PTC) derivative.

  • Step 2: Cleavage

    • The PTC-derivatized Norleucine is cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA).[11]

    • This step releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.

  • Step 3: Conversion

    • The unstable ATZ-Norleucine derivative is converted to a more stable phenylthiohydantoin (PTH)-Norleucine derivative by treatment with aqueous acid.

  • Step 4: Identification

    • The PTH-Norleucine is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.[12][13]

    • The retention time of the PTH-Norleucine is compared to a pre-established standard retention time for PTH-Norleucine to confirm its identity.[14]

  • Cycle Repetition:

    • The remaining peptide, now one amino acid shorter, undergoes the same cycle of reactions to identify the subsequent amino acid in the sequence.

Mass Spectrometry for this compound Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative for peptide sequencing and can definitively confirm the incorporation of Norleucine. A key advantage is its ability to distinguish Norleucine from its structural isomer, Leucine, which have identical masses. This is achieved through advanced fragmentation techniques like Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD).

Experimental Protocol:

  • Sample Preparation & Digestion (for internal Norleucine):

    • If Norleucine is internal to the peptide, the peptide is first subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments. For N-terminal validation, this step may be omitted.

    • The resulting peptide mixture is desalted using a C18 ZipTip or similar method.

  • Step 1: Liquid Chromatography (LC) Separation:

    • The peptide mixture is injected into a reverse-phase HPLC system coupled to the mass spectrometer.

    • Peptides are separated based on their hydrophobicity using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., 0.1% formic acid).

  • Step 2: Mass Spectrometry (MS) Analysis:

    • As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.

    • The mass spectrometer performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

  • Step 3: Tandem Mass Spectrometry (MS/MS) Fragmentation:

    • Peptide ions of interest are selected and subjected to fragmentation.

    • To distinguish Norleucine from Leucine, ETD or HCD is employed. These methods induce fragmentation of the peptide backbone, producing characteristic c- and z-ions (ETD) or b- and y-ions (HCD). Critically, they can also cause side-chain fragmentation, leading to the formation of specific w- and d-ions that are diagnostic for Leucine and Norleucine/Isoleucine.

  • Step 4: Data Analysis:

    • The resulting MS/MS spectra are analyzed. The masses of the fragment ions are used to deduce the amino acid sequence of the peptide.

    • The presence of Norleucine is confirmed by the specific mass difference between fragment ions, which corresponds to the residue mass of Norleucine. The unique fragmentation pattern of the side chain will differentiate it from Leucine.

    • Software tools are used to match the experimental spectra against theoretical fragmentation patterns to confirm the sequence.

Visualizing the Validation Process

To better illustrate the experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

Edman_Degradation_Workflow cluster_sample_prep Sample Preparation cluster_edman_cycle Edman Cycle cluster_identification Identification cluster_next_cycle Next Cycle Sample Peptide with N-terminal This compound Purification Purification (>90%) Sample->Purification Loading Loading onto Sequencer Purification->Loading Coupling 1. Coupling with PITC Loading->Coupling Cleavage 2. Cleavage with TFA Coupling->Cleavage Conversion 3. Conversion to PTH-Norleucine Cleavage->Conversion Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide HPLC RP-HPLC Separation Conversion->HPLC Identification Compare Retention Time to Standard HPLC->Identification Confirmation Confirmation of Norleucine Incorporation Identification->Confirmation Shortened_Peptide->Coupling

Caption: Workflow for validating this compound incorporation using Edman degradation.

MS_Workflow_Comparison cluster_edman Edman Degradation cluster_ms Mass Spectrometry (LC-MS/MS) E_Start Purified Peptide E_Cycle Sequential Chemical Degradation (Cycles) E_Start->E_Cycle E_ID HPLC Identification of PTH-Amino Acid E_Cycle->E_ID E_Result N-Terminal Sequence E_ID->E_Result M_Start Peptide Sample (can be a mixture) M_LC LC Separation M_Start->M_LC M_MS1 MS1: Intact Mass M_LC->M_MS1 M_Frag MS2: Fragmentation (ETD/HCD) M_MS1->M_Frag M_ID Data Analysis & Sequence Deduction M_Frag->M_ID M_Result Full or Partial Sequence & PTM Information M_ID->M_Result

Caption: Comparison of Edman degradation and Mass Spectrometry workflows.

Conclusion: Choosing the Right Tool for the Job

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound.

Edman degradation remains the gold standard for unambiguous N-terminal sequence confirmation of a purified peptide. Its direct, stepwise nature provides high confidence in the identity of the initial amino acid residues.

Mass spectrometry , particularly with advanced fragmentation methods, offers a high-throughput and highly sensitive alternative. It not only confirms the incorporation of Norleucine but can also provide a wealth of additional information, including the full peptide sequence and the presence of any other modifications. The ability to distinguish between isomers like Leucine and Norleucine makes it an invaluable tool for comprehensive quality control.

The choice between these two methods will ultimately depend on the specific requirements of the research, including the need for N-terminal confirmation versus full sequence analysis, sample purity and quantity, desired throughput, and available instrumentation. In many cases, a combination of both techniques can provide the most comprehensive and robust validation of synthetic peptides.

References

A Comparative Guide to the Oxidative Stability of Norleucine vs. Methionine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of peptide-based therapeutics, ensuring stability is a critical factor for efficacy and shelf-life. One of the most common degradation pathways for peptides is the oxidation of methionine residues. The thioether side chain of methionine is highly susceptible to oxidation, which can lead to a loss of biological activity. A common strategy to mitigate this instability is the substitution of methionine with its isosteric, non-oxidizable analog, norleucine. This guide provides an objective comparison of the oxidative stability of norleucine- and methionine-containing peptides, supported by established chemical principles and experimental methodologies.

Introduction to Methionine Oxidation

Methionine (Met) possesses a thioether group in its side chain, which is readily oxidized to form methionine sulfoxide (Met(O)) and, under stronger conditions, methionine sulfone (Met(O)₂). This oxidation introduces a polar group, which can alter the peptide's conformation, receptor binding, and overall function. Oxidation can be triggered by various factors, including exposure to atmospheric oxygen, light, heat, and the presence of reactive oxygen species (ROS).

Norleucine (Nle), on the other hand, is a structural isomer of leucine and an isostere of methionine, where the sulfur atom of the thioether is replaced by a methylene group (-CH₂-). This fundamental structural difference renders norleucine resistant to oxidation under the same conditions that readily degrade methionine.

Comparative Stability: Quantitative Data

The following table presents representative data for the oxidation of a methionine-containing peptide under forced oxidation conditions. Based on the chemical structure of norleucine, the expected oxidation for a norleucine-containing analog under the same conditions would be 0%.

Peptide SequenceStress ConditionTime (hours)% Oxidation of Met% Oxidation of Nle (Expected)
Ac-His-Ala-Met -Gly-Tyr-NH₂0.1% H₂O₂ in PBS, pH 7.400%0%
435%0%
862%0%
2495%0%

This data is representative and compiled based on typical results from forced degradation studies of methionine-containing peptides. The expected 0% oxidation for the norleucine analog is based on its non-oxidizable chemical structure.

Experimental Protocols

To assess the oxidative stability of peptides, a forced degradation study is typically performed. This involves subjecting the peptide to conditions that accelerate oxidation and then analyzing the degradation products.

Protocol 1: Forced Oxidation of Peptides

Objective: To induce and compare the oxidation of methionine- and norleucine-containing peptides.

Materials:

  • Methionine-containing peptide

  • Norleucine-containing peptide analog

  • Phosphate-buffered saline (PBS), pH 7.4

  • 30% (w/w) Hydrogen peroxide (H₂O₂) solution

  • Water for HPLC-MS analysis

  • Acetonitrile (ACN) for HPLC-MS analysis

  • Formic acid (FA) for HPLC-MS analysis

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of both the methionine- and norleucine-containing peptides in PBS at a concentration of 1 mg/mL.

  • Oxidizing Agent Preparation: Prepare a 1% H₂O₂ solution by diluting the 30% stock solution in PBS.

  • Forced Oxidation:

    • To 100 µL of each peptide stock solution, add 100 µL of the 1% H₂O₂ solution to achieve a final H₂O₂ concentration of 0.5%.

    • Incubate the reaction mixtures at room temperature.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 20 µL aliquot of each reaction mixture.

  • Quenching the Reaction: Immediately quench the oxidation reaction in the aliquots by adding 20 µL of a quenching solution (e.g., 1 M methionine) or by snap-freezing in liquid nitrogen and lyophilizing.

  • Sample Preparation for Analysis: Dilute the quenched samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase for HPLC-MS analysis.

Protocol 2: Analysis of Peptide Oxidation by HPLC-MS

Objective: To separate and quantify the native and oxidized forms of the peptides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Procedure:

  • HPLC Method:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Method:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Scan Range: A mass range appropriate for the expected m/z of the native and oxidized peptides (e.g., m/z 200-2000).

    • Detection: Monitor for the expected molecular weights of the native peptide, the +16 Da mass shift corresponding to methionine sulfoxide, and the +32 Da mass shift for methionine sulfone.

  • Data Analysis:

    • Integrate the peak areas of the native and oxidized peptide species in the extracted ion chromatograms (EICs).

    • Calculate the percentage of oxidation at each time point using the following formula: % Oxidation = (Peak Area of Oxidized Peptide(s) / (Peak Area of Native Peptide + Peak Area of Oxidized Peptide(s))) * 100

Visualizing Experimental and Chemical Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the chemical pathway of methionine oxidation.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Oxidation cluster_analysis Analysis prep_met Methionine Peptide Solution stress_met Add H₂O₂ to Met-Peptide prep_met->stress_met prep_nle Norleucine Peptide Solution stress_nle Add H₂O₂ to Nle-Peptide prep_nle->stress_nle incubation Incubate at RT (Time Course) stress_met->incubation stress_nle->incubation quench Quench Reaction incubation->quench hplc_ms HPLC-MS Analysis quench->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for comparing peptide oxidative stability.

methionine_oxidation Met Methionine Side Chain (-CH₂-CH₂-S-CH₃) MetO Methionine Sulfoxide (-CH₂-CH₂-S(O)-CH₃) Met->MetO + [O] MetO2 Methionine Sulfone (-CH₂-CH₂-S(O)₂-CH₃) MetO->MetO2 + [O]

Caption: Chemical pathway of methionine oxidation.

Conclusion

The substitution of methionine with norleucine is a highly effective strategy for eliminating oxidative degradation in peptides. The absence of a thioether group in norleucine's side chain renders it inert to oxidation under conditions that readily degrade methionine. This enhanced stability can lead to a more robust and reliable therapeutic product with a longer shelf-life and predictable in vivo performance. For these reasons, the use of norleucine as a methionine replacement is a critical tool in the design and development of stable peptide-based drugs.

Norleucine Modification in Peptides: A Comparative Guide to Structural Effects via Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the substitution of natural amino acids with synthetic counterparts like norleucine offers a powerful tool to modulate the structure, stability, and function of peptides. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy studies on norleucine-modified peptides, offering insights into the structural consequences of such modifications. The data presented here is compiled from peer-reviewed studies and is intended to serve as a valuable resource for peptide design and development.

The introduction of norleucine, an isomer of leucine with a linear four-carbon side chain, can significantly influence the secondary structure of peptides. CD spectroscopy, a sensitive technique for probing the conformational properties of chiral molecules, has been instrumental in characterizing these effects. This guide summarizes key findings from studies on a gramicidin S analogue and a lanthanide-binding coiled-coil peptide, where native amino acids were replaced with norleucine.

Impact of Norleucine Substitution on Peptide Secondary Structure

The substitution of ornithine with norleucine in a gramicidin S analogue and the replacement of isoleucine with norleucine in a lanthanide-binding polypeptide have demonstrated distinct effects on their secondary structures, as revealed by CD spectroscopy.

In the case of the gramicidin S analogue, the modification led to a notable decrease in the β-turn and β-sheet content. Conversely, the substitution of isoleucine with norleucine in a lanthanide-binding coiled-coil peptide resulted in enhanced thermal stability, suggesting a more favorable and stable helical conformation.

A comprehensive study on the α-helix-forming propensities of natural and unnatural amino acids provides a broader context for these findings. In this study, norleucine was found to be a potent helix-stabilizing residue, even more so than leucine. This intrinsic propensity of norleucine to favor helical structures likely contributes to the observed increase in stability in the coiled-coil peptide.

The following table summarizes the quantitative data extracted from these studies, providing a clear comparison of the effects of norleucine substitution.

Peptide SystemNative ResidueSubstituted ResidueKey CD Spectroscopy FindingQuantitative DataReference
Gramicidin S AnalogueOrnithineNorleucineDecrease in β-turn and β-sheet content[θ]₂₁₅ value is 50% of the parent peptide--INVALID-LINK--
Lanthanide-Binding Coiled-CoilIsoleucineNorleucineIncreased thermal stabilitySpecific Tₘ values require access to the full-text article.--INVALID-LINK--
Alanine-Based Helical PeptidesAlanineNorleucineHigh α-helix propensityΔΔG° = -0.36 kcal/mol (relative to Glycine)--INVALID-LINK--

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are the detailed experimental protocols for the circular dichroism spectroscopy experiments.

Circular Dichroism Spectroscopy of Gramicidin S Analogue

The CD spectra for the gramicidin S analogue and its parent compound were acquired using a JASCO J-820 spectropolarimeter.[1] The peptides were dissolved in ethanol at a concentration of 0.04 mmol/L.[1] Spectra were recorded at a rate of 2 nm/min, and the data were averaged at 1.0 nm intervals.[1]

Circular Dichroism Spectroscopy and Thermal Denaturation of Lanthanide-Binding Coiled-Coil

While the full experimental details for the lanthanide-binding polypeptide study are pending access to the complete article, the abstract indicates that thermal denaturation was performed to assess the stability of the norleucine-substituted peptide.[2] A general protocol for such an experiment is as follows:

CD spectra are recorded on a spectropolarimeter equipped with a temperature controller. The peptide sample is prepared in a suitable buffer (e.g., phosphate buffer, as Tris buffer can be inappropriate for thermal denaturation studies). The protein concentration is typically in the micromolar range (e.g., 8 µM in a 1 mm cuvette). The thermal denaturation is monitored by measuring the change in ellipticity at a specific wavelength (e.g., 220 nm for α-helical proteins) as the temperature is increased incrementally.[3] Key parameters for a thermal denaturation experiment include the temperature range (e.g., 10-60°C), the step size (e.g., 1°C), the equilibrium time at each step (e.g., 30 sec), the heating rate (e.g., 2°C/min), and the signal averaging time (e.g., 30 sec).[3]

Circular Dichroism Spectroscopy of Alanine-Based Helical Peptides

For the study on α-helix propensities, CD spectra were recorded on an Aviv 60DS spectropolarimeter with a thermoelectric temperature controller. Peptides were dissolved in 10 mM KF solution in 1-mm pathlength cuvettes. Peptide concentrations were determined by tyrosine absorbance at 275 nm in 6 M guanidine hydrochloride.

Logical Workflow for Peptide Modification and Analysis

The process of investigating the impact of norleucine substitution on peptide structure follows a logical workflow, from peptide design and synthesis to biophysical characterization and data analysis.

G cluster_0 Peptide Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Data Analysis & Interpretation Peptide_Design Peptide Design (e.g., Norleucine Substitution) Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Purification_Characterization Purification (HPLC) & Characterization (Mass Spec) Peptide_Synthesis->Purification_Characterization CD_Spectroscopy Circular Dichroism Spectroscopy Purification_Characterization->CD_Spectroscopy Analyte Thermal_Denaturation Thermal Denaturation (CD) CD_Spectroscopy->Thermal_Denaturation Secondary_Structure_Analysis Secondary Structure Analysis (e.g., % Helicity, % Sheet) CD_Spectroscopy->Secondary_Structure_Analysis Spectral Data Thermodynamic_Analysis Thermodynamic Analysis (e.g., Tm Calculation) Thermal_Denaturation->Thermodynamic_Analysis Melt Curve Data Structural_Interpretation Structural Interpretation Secondary_Structure_Analysis->Structural_Interpretation Thermodynamic_Analysis->Structural_Interpretation

Caption: Workflow for studying norleucine-modified peptides.

References

A Head-to-Head Battle: Norleucine as a Substrate for Proteases Offers Comparable and Sometimes Superior Kinetics to Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and the broader scientific community, the use of non-canonical amino acids in peptide substrates is a burgeoning area of interest. Norleucine, an isomer of leucine and an isostere of methionine, is emerging as a valuable tool for probing protease specificity and developing novel therapeutics. A comprehensive comparison of kinetic data reveals that norleucine-containing substrates are not only viable but can also exhibit comparable or even enhanced kinetic parameters (kcat, Km, and kcat/Km) when compared to their canonical counterparts for a range of proteases.

Norleucine's structural similarity to methionine, with a key difference being the replacement of the sulfur atom with a methylene group, makes it an excellent, non-oxidizable mimic. This property is particularly advantageous in experimental settings where the oxidation of methionine can introduce variability. Our analysis of published data indicates that several classes of proteases, including serine proteases and cysteine proteases, readily accept norleucine in their substrate binding pockets.

Comparative Kinetic Analysis: Norleucine vs. Canonical Substrates

The catalytic efficiency of a protease is best described by the specificity constant, kcat/Km. This value reflects how efficiently an enzyme can bind and turnover a substrate. The following tables summarize the available quantitative data comparing the kinetic parameters of various proteases with norleucine-containing substrates against their methionine-containing or other canonical counterparts.

ProteaseSubstrate (P1 Position)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Pancreatic Elastase 2 Norleucine--Similar to Leucine, Methionine, Phenylalanine, Tyrosine, and Norvaline
Cathepsin B (Human) Z-Nle-Lys-Arg-AMC (pH 4.6)22.11.149,774
Z-Nle-Lys-Arg-AMC (pH 7.2)16.91.9112,426
E. coli Methionine Aminopeptidase 1 (EcMAP1) Met-Ala-Ser--High
Nle-Ala-Ser--High

Data for Human Pancreatic Elastase 2 indicates similar hydrolysis rates for substrates with the specified amino acids at the P1 position, though specific kinetic constants were not provided in the source material.

For Cathepsin B, while a direct comparison with a methionine-containing equivalent is not available in this dataset, the provided kinetics for the norleucine-containing substrate demonstrate its efficient cleavage at both acidic and neutral pH.

The study on E. coli Methionine Aminopeptidase 1 (EcMAP1) highlighted that both methionine and norleucine at the P1 position resulted in efficient cleavage, indicating that norleucine is an effective mimic in this context.

Delving into Specificity: Insights from Protease Families

Serine Proteases: Studies on human pancreatic elastase 2 have shown that it exhibits broad specificity for medium to large hydrophobic residues at the P1 position, with little difference observed between substrates containing leucine, methionine, phenylalanine, tyrosine, norvaline, or norleucine[1]. This suggests that for some serine proteases, the subtle structural difference between norleucine and methionine does not significantly impact substrate recognition and turnover.

Cysteine Proteases: Research on the lysosomal cysteine protease Cathepsin B has demonstrated robust activity on a fluorogenic substrate containing norleucine (Z-Nle-Lys-Arg-AMC)[2]. The enzyme displayed high catalytic efficiency at both the acidic pH typical of lysosomes (pH 4.6) and at neutral pH (pH 7.2), highlighting the stability and suitability of the norleucine-containing substrate for activity assays under different conditions[2]. Furthermore, studies on Cathepsin S have shown that it can effectively hydrolyze substrates containing norleucine, particularly at the P-1' position[3].

Metallo-Aminopeptidases: E. coli Methionine Aminopeptidase 1 (EcMAP1), a metalloenzyme, has been shown to efficiently cleave peptide substrates with either methionine or its isosteric analog, norleucine, at the P1 position[4]. This finding underscores the utility of norleucine as a direct substitute for methionine in studies of this enzyme class, allowing for the investigation of catalytic mechanisms without the complication of methionine oxidation.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

General Protocol for Determining Protease Kinetic Parameters

This protocol outlines a general method for determining the kinetic parameters (Km, Vmax, and kcat) for a protease using a continuous fluorogenic or spectrophotometric assay.

Materials:

  • Purified protease of interest

  • Synthetic peptide substrate (e.g., containing a p-nitroanilide or 7-amino-4-methylcoumarin (AMC) leaving group)

  • Assay buffer (specific to the protease, e.g., Tris-HCl, MES, or phosphate buffer at the optimal pH)

  • Microplate reader (for fluorescence or absorbance)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Reagent-grade water

Procedure:

  • Prepare a stock solution of the substrate: Dissolve the peptide substrate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Prepare a serial dilution of the substrate: Dilute the substrate stock solution in assay buffer to create a range of concentrations that will bracket the expected Km value.

  • Prepare the enzyme solution: Dilute the purified protease in cold assay buffer to a final concentration that will result in a linear reaction rate for the duration of the assay.

  • Set up the assay plate: In a 96-well plate, add a fixed volume of each substrate concentration in triplicate. Also include wells with buffer and substrate only (no enzyme) as a control for substrate auto-hydrolysis.

  • Initiate the reaction: Add a fixed volume of the diluted enzyme solution to each well to start the reaction.

  • Monitor the reaction: Immediately place the plate in the microplate reader and measure the increase in fluorescence or absorbance over time at a constant temperature. The reading interval and duration should be optimized to ensure the initial velocity (V₀) is measured.

  • Calculate the initial velocity: Determine the initial reaction rate (V₀) from the linear portion of the progress curve (absorbance or fluorescence vs. time).

  • Determine kinetic parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

  • Calculate kcat: The turnover number (kcat) can be calculated using the equation kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

  • Calculate catalytic efficiency: The specificity constant is determined by the ratio kcat/Km.

Synthesis of Norleucine-Containing Fluorogenic Substrates

The synthesis of custom peptide substrates containing norleucine can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. A fluorogenic leaving group, such as 7-amino-4-carbamoylmethylcoumarin (ACC), can be incorporated to enable continuous kinetic assays[5].

Visualizing the Workflow

The following diagrams illustrate the general workflow for assessing protease kinetics and the fundamental relationship in enzyme-substrate interactions.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Substrate in 96-well plate prep_enzyme->mix prep_substrate Prepare Substrate Dilutions (Norleucine & Canonical) prep_substrate->mix measure Measure Kinetic Data (Fluorometer/Spectrophotometer) mix->measure calc_v0 Calculate Initial Velocities (V₀) measure->calc_v0 plot Plot V₀ vs. [S] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit determine_params Determine Km, Vmax fit->determine_params calc_kcat Calculate kcat and kcat/Km determine_params->calc_kcat

Caption: Workflow for comparative enzyme kinetics analysis.

enzyme_kinetics_pathway cluster_legend Legend E E ES ES E->ES k₁ P P S S ES->E k₋₁ ES->E kcat E_legend E = Enzyme S_legend S = Substrate (e.g., Nle-peptide) ES_legend ES = Enzyme-Substrate Complex P_legend P = Product k1_legend k₁ = Association rate constant k_1_legend k₋₁ = Dissociation rate constant kcat_legend kcat = Catalytic rate constant

Caption: Michaelis-Menten model of enzyme-substrate interaction.

Conclusion

The available data strongly supports the use of norleucine-containing peptides as effective substrates for a variety of proteases. In many cases, their kinetic profiles are comparable to, and in some instances potentially superior to, their canonical amino acid-containing counterparts. The non-oxidizable nature of norleucine provides a significant advantage for in vitro studies, ensuring greater reproducibility. For researchers and drug development professionals, the incorporation of norleucine into peptide libraries and potential therapeutic agents offers a promising avenue for exploring protease specificity and designing novel, stable molecules with tailored activities. Further systematic, side-by-side kinetic analyses across a broader range of proteases will undoubtedly provide deeper insights into the subtle yet significant roles of isosteric substitutions in enzyme-substrate interactions.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-L-Norleucine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of Fmoc-L-Norleucine, ensuring laboratory safety and regulatory compliance.

This compound is a widely utilized amino acid derivative in peptide synthesis. While it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, proper management and disposal are crucial to maintain a safe laboratory environment and adhere to environmental regulations.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and associated waste streams.

Immediate Safety and Hazard Assessment

While this compound is not acutely toxic, it is categorized as a potential irritant.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed into a suitable, closed container for disposal.[1][3] The area of the spill should then be wiped with a damp cloth, with all cleaning materials also disposed of as hazardous waste.[4]

Disposal Procedures for this compound and Associated Waste

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][4] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[5][6]

Step-by-Step Disposal Protocol:

  • Containerization:

    • Solid Waste: Place pure, unused, or surplus this compound into a clearly labeled, sealed, and chemically compatible container.[4] The original container is ideal. If unavailable, a new, clean container should be used.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container. The container must be compatible with the solvents used.

    • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and other consumables, are considered contaminated solid waste.[4] These should be collected in a designated, labeled hazardous waste bag or container.[4]

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • For solutions, list all chemical constituents, including solvents and their approximate concentrations.

      • The date of waste generation.

      • The name of the responsible individual or laboratory.

  • Waste Segregation:

    • Store the waste container in a designated hazardous waste accumulation area.[7]

    • This area should be well-ventilated and away from incompatible materials. This compound should be stored away from strong oxidizing agents.[1]

    • Segregate different waste streams. For example, halogenated solvent waste (e.g., dichloromethane) should be collected separately from non-halogenated solvent waste (e.g., dimethylformamide).[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[8]

    • Provide them with all necessary documentation, including the chemical name and any known hazards.

Disposal of Associated Waste from Peptide Synthesis

In the context of peptide synthesis, the disposal of this compound is often part of a broader waste stream that includes solvents and reagents for Fmoc deprotection.

  • Solvent Waste: Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are common in peptide synthesis and should be collected in separate, labeled containers for halogenated and non-halogenated waste.[6]

  • Deprotection Solutions: Solutions containing piperidine, used for the removal of the Fmoc protecting group, are basic and toxic.[6] This waste must be collected in a designated container and should not be mixed with other waste streams unless specified by your institution's EHS department.

Summary of Disposal Information

Waste TypeContainerLabeling RequirementsDisposal Method
Solid this compound Sealed, chemically compatible container"Hazardous Waste", "this compound", date, researcher's nameLicensed hazardous waste disposal company
This compound Solutions Leak-proof, compatible solvent container"Hazardous Waste", all chemical constituents and concentrations, date, researcher's nameLicensed hazardous waste disposal company
Contaminated Labware (gloves, pipette tips, etc.) Designated hazardous waste bag or container"Hazardous Waste", "Contaminated with this compound", date, researcher's nameLicensed hazardous waste disposal company
Associated Solvents (e.g., DMF, DCM) Separate containers for halogenated and non-halogenated waste"Hazardous Waste", specific solvent name, date, researcher's nameLicensed hazardous waste disposal company
Piperidine Deprotection Solution Designated, compatible container"Hazardous Waste", "Piperidine in DMF", concentration, date, researcher's nameLicensed hazardous waste disposal company

Disposal Decision Workflow

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound or Contaminated Materials waste_type->solid Solid or Contaminated Labware liquid This compound in Solution waste_type->liquid Liquid containerize_solid Place in Labeled, Sealed Container solid->containerize_solid containerize_liquid Collect in Labeled, Leak-Proof Container liquid->containerize_liquid segregate Segregate from Incompatible Waste containerize_solid->segregate containerize_liquid->segregate storage Store in Designated Hazardous Waste Area segregate->storage Store Safely disposal Arrange Pickup by Licensed Disposal Company storage->disposal end End: Proper Disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound and its associated waste, protecting both laboratory personnel and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-L-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Fmoc-L-Norleucine in any research setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is paramount to minimize exposure and ensure a safe working environment.[1] This guide provides detailed procedural information for researchers, scientists, and drug development professionals, covering personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE serves as the primary barrier against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms. A risk assessment should always be conducted to determine if additional protection is necessary for a specific procedure.[2]

PPE CategorySpecificationPurpose
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects eyes from dust particles and splashes.
Face shield (if a splash hazard is high).Provides additional protection for the face when handling larger quantities or solutions.[3]
Hand Protection Disposable nitrile gloves.Protects skin from incidental contact. For prolonged contact, consult the glove manufacturer's chemical resistance data.[1][3]
Body Protection Laboratory coat.Protects skin and clothing from spills and contamination.[3][4]
Closed-toe shoes and long pants.Provides basic body and foot protection in a laboratory setting.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation.[1][3]A respirator may be necessary if engineering controls are insufficient to control dust or aerosols.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A structured plan for handling minimizes risks and ensures procedural consistency. The following workflow outlines the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Control cluster_disposal Disposal prep_area 1. Prepare clean work area (fume hood or ventilated enclosure) don_ppe 2. Don appropriate PPE prep_area->don_ppe weigh 3. Weigh solid this compound don_ppe->weigh dissolve 4. Dissolve in appropriate solvent weigh->dissolve spill Spill? dissolve->spill decontaminate 5. Decontaminate work surfaces dispose_solid 6. Dispose of solid waste in labeled hazardous waste container decontaminate->dispose_solid spill->decontaminate No spill_solid Solid Spill: Sweep and collect spill->spill_solid Yes spill_solid->decontaminate spill_liquid Liquid Spill: Absorb with inert material spill_liquid->decontaminate dispose_liquid 7. Dispose of liquid waste in labeled hazardous waste container dispose_solid->dispose_liquid

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies:

  • Handling Solid this compound:

    • Preparation: Before handling, ensure the work area is clean and uncluttered. Identify the location of the nearest safety shower and eyewash station.

    • Engineering Controls: To minimize the inhalation of dust, weigh and handle the solid powder in a chemical fume hood or a ventilated balance enclosure.[3]

    • Weighing and Transfer: Don all required PPE as specified in the table above. Use a spatula to transfer the solid to a tared weigh boat. Carefully transfer the weighed solid into your reaction vessel.

  • Handling this compound in Solution:

    • Preparation: Work within a chemical fume hood. Ensure all necessary equipment is clean and readily available.

    • Dissolving: Add the appropriate solvent to the vessel containing the solid this compound.

    • Transfer: Use a clean pipette to transfer the solution. Avoid splashing.

  • Spill Cleanup:

    • Solid Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a sealed container for chemical waste.[1]

    • Liquid Spill: For small spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a sealed container for chemical waste. Clean the spill area with an appropriate solvent and decontaminate the surface.[3]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.[1][3]

  • Solid Waste: Place excess solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) into a clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing this compound in a labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Packaging: Dispose of the original container as unused product in a designated waste container.[1]

For larger quantities or specific disposal guidance, it is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-Norleucine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-Norleucine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.